molecular formula C12H13NO2 B1377467 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one CAS No. 1443981-87-0

2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Cat. No.: B1377467
CAS No.: 1443981-87-0
M. Wt: 203.24 g/mol
InChI Key: JMCNRRRGVPKYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is a chemical compound offered for research and development purposes. It belongs to the benzazepine class of compounds, which are characterized by a benzene ring fused to a seven-membered azepine ring . Benzazepines are of significant interest in scientific research, particularly in the field of neuroscience, due to their interactions with various neural receptors . Specific benzazepine derivatives have been extensively studied as key pharmacological tools, such as dopamine D1-like receptor antagonists (e.g., SCH23390) and agonists (e.g., SKF-81297), which are used to study dopaminergic signaling and related behaviors in laboratory settings . Furthermore, the benzazepine scaffold is a versatile intermediate in organic synthesis. Related tetrahydrobenzazepinone structures have been identified as important intermediates for synthesizing a variety of pharmaceuticals, including inhibitors of enzymes like phenylethanolamine N-methyltransferase and Farnesyltransferase . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly not for human or veterinary use.

Properties

IUPAC Name

2-acetyl-3,4-dihydro-1H-2-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9(14)13-7-6-12(15)11-5-3-2-4-10(11)8-13/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCNRRRGVPKYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=O)C2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic route to 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is presented in two primary stages: the formation of the core lactam, 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, via a Beckmann rearrangement, followed by its N-acetylation. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations inherent in each synthetic step. The protocols are designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization of intermediates and the final product.

Introduction and Strategic Overview

The 2-benzazepin-5-one core is a privileged structure in the development of novel therapeutics. Its seven-membered ring fused to a benzene ring provides a three-dimensional architecture that can effectively interact with a variety of biological targets. The N-acetylated derivative, this compound, serves as a key intermediate for further functionalization or as a target molecule in its own right.

The synthetic strategy detailed herein is a classic and reliable two-step approach:

  • Ring Expansion via Beckmann Rearrangement: The synthesis commences with the readily available α-tetralone. Oximation followed by a Beckmann rearrangement provides an efficient method for the requisite ring expansion to form the seven-membered lactam, 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one.[1][2] This method is analogous to the industrial synthesis of ε-caprolactam, the monomer for Nylon 6.[3]

  • N-Functionalization via Acetylation: The secondary amine of the lactam is then acetylated using standard and high-yielding conditions to afford the final target molecule.

This strategic disconnection allows for the potential synthesis of a variety of N-substituted analogs by employing different acylating or alkylating agents in the second step.

Synthetic Workflow

The overall synthetic pathway is depicted below.

Synthesis_Workflow start α-Tetralone oximation Stage 1a: Oximation start->oximation intermediate1 α-Tetralone Oxime oximation->intermediate1 beckmann Stage 1b: Beckmann Rearrangement intermediate1->beckmann intermediate2 2,3,4,5-Tetrahydro-1H-2-benzazepin-5-one beckmann->intermediate2 acetylation Stage 2: N-Acetylation intermediate2->acetylation product This compound acetylation->product

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

This stage involves two key transformations: the oximation of α-tetralone and the subsequent Beckmann rearrangement of the resulting oxime.

Mechanistic Insight: The Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed conversion of an oxime to an amide.[2] The reaction proceeds through a series of well-defined steps:

  • Activation of the Hydroxyl Group: The oxime's hydroxyl group is a poor leaving group. Therefore, it is activated by protonation in the presence of a strong acid or by conversion to a better leaving group, such as a tosylate.

  • Rearrangement: A 1,2-alkyl shift occurs, where the group anti-periplanar to the leaving group migrates from the carbon to the nitrogen atom. This migration is concerted with the departure of the leaving group.

  • Hydrolysis: The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the final amide product.

Beckmann_Mechanism cluster_0 Beckmann Rearrangement Mechanism oxime α-Tetralone Oxime activated_oxime Activated Oxime (e.g., Protonated) oxime->activated_oxime Acid Catalysis transition_state Transition State (1,2-Alkyl Shift) activated_oxime->transition_state Rearrangement nitrilium_ion Nitrilium Ion Intermediate transition_state->nitrilium_ion Loss of Leaving Group addition_of_water Addition of Water nitrilium_ion->addition_of_water Nucleophilic Attack by H₂O tautomerization Tautomerization addition_of_water->tautomerization lactam 2,3,4,5-Tetrahydro-1H-2-benzazepin-5-one tautomerization->lactam

Caption: Mechanism of the Beckmann rearrangement for the synthesis of the lactam intermediate.

Experimental Protocol: Stage 1

Part A: Synthesis of α-Tetralone Oxime

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-tetralone (1.0 eq) in ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into cold water. The α-tetralone oxime will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.

Part B: Beckmann Rearrangement to 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the α-tetralone oxime (1.0 eq).

  • Addition of Reagent: Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the oxime) to the flask.

  • Reaction: Heat the mixture to 120-130 °C with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 15-30 minutes).

  • Workup: Cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution or concentrated ammonium hydroxide. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one as a solid.

Characterization Data for 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one
Technique Expected Data
¹H NMR Aromatic protons (multiplet), NH proton (broad singlet), and aliphatic protons of the seven-membered ring (multiplets).[4]
¹³C NMR Carbonyl carbon, aromatic carbons, and aliphatic carbons.[4]
IR (cm⁻¹) N-H stretch (around 3200-3400), C=O stretch (around 1650-1680), and aromatic C-H stretches.
MS (EI) Molecular ion peak (M⁺) and characteristic fragmentation patterns.

Stage 2: N-acetylation of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

The final step in the synthesis is the straightforward N-acetylation of the lactam intermediate.

Mechanistic Insight: N-acetylation

N-acetylation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the lactam acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride). A tetrahedral intermediate is formed, which then collapses, expelling the leaving group (chloride ion) to form the N-acetylated product. A base is typically used to neutralize the acidic byproduct (HCl).

Experimental Protocol: Stage 2
  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acetylating Agent: Add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or flash column chromatography.

Characterization Data for this compound
Technique Expected Data
¹H NMR Disappearance of the NH proton signal. Appearance of a singlet for the acetyl methyl group (around 2.0-2.5 ppm). Shifts in the signals of the adjacent methylene protons.
¹³C NMR Appearance of a new carbonyl carbon signal for the acetyl group (around 170 ppm) and a methyl carbon signal (around 20-25 ppm).
IR (cm⁻¹) Disappearance of the N-H stretch. Appearance of a strong amide C=O stretch (around 1640-1670 cm⁻¹).
MS (EI) Molecular ion peak (M⁺) corresponding to the acetylated product.

Note: Specific spectral data for the final product is not available in the searched literature. The expected data is based on general principles of N-acetylation and spectroscopic data of similar N-acetylated heterocycles.[6]

Trustworthiness and Self-Validating Systems

The reliability of this synthetic guide is grounded in the use of well-established and high-yielding reactions. Each stage includes clear endpoints for reaction monitoring, typically through TLC analysis, ensuring that each step is complete before proceeding to the next. The purification methods described (precipitation, recrystallization, and column chromatography) are standard and effective for isolating pure compounds. The final characterization of the product via a combination of NMR, IR, and MS serves as the ultimate validation of the synthetic outcome.

Conclusion

This technical guide outlines a logical and experimentally sound two-stage synthesis of this compound. By leveraging the classic Beckmann rearrangement for the construction of the core benzazepinone ring system and a subsequent standard N-acetylation, this protocol provides a reliable pathway for accessing this important heterocyclic scaffold. The detailed mechanistic insights and experimental procedures are intended to empower researchers in the fields of organic synthesis and drug discovery to confidently produce and further explore the chemical space around this valuable molecular framework.

References

  • Acetylation of Secondary amines - Chemistry Stack Exchange. (2022). Available at: [Link]

  • 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. (2008). Org. Biomol. Chem. Available at: [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry. Available at: [Link]

  • Beckmann rearrangement - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.Der Pharma Chemica.
  • Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors - ResearchGate. Available at: [Link]

  • Fiori, M., et al. (2003). Beckmann Rearrangement of Oximes under Very Mild Conditions.Synlett.
  • 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Katritzky, A. R., et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines.Journal of the Chemical Society, Perkin Transactions 2.
  • Beckmann Rearrangement - Master Organic Chemistry. Available at: [Link]

  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. - ResearchGate. Available at: [Link]

  • N-Terminus Acetylation Protocol - CDN. Available at: [Link]

  • Henle, J. (2013). The Beckmann Rearrangement. Denmark Group Meeting.
  • Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Reddy, T. J., et al. (2010). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • 1H-2-Benzazepin-1-one, 2,3,4,5-tetrahydro-5-methyl-3,3-pentamethylene- - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates | Organic Letters - ACS Publications. Available at: [Link]

  • 1-[4-Amino-2-Methylbenzoyl-7-Chloro-1,2,3,4-Tetrahydro-5H-1-Benzazepine-5-One. Corey Organics. Available at: [Link]

  • Abonia, R., et al. (2018). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank. Available at: [Link]

  • Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity - NIH. Available at: [Link]

  • Reaction conditions and acetylation products of benzodiazepines 1a-1f. - ResearchGate. Available at: [Link]-1a-1f_tbl1_258882042)

Sources

An In-depth Technical Guide to the Characterization of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for the synthesis and detailed characterization of the novel heterocyclic compound, 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one . Benzazepine scaffolds are of significant interest in medicinal chemistry, forming the core of various biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering a robust, field-proven approach to elucidating the structural and physicochemical properties of this target compound.

While direct literature on this compound is nascent, this guide synthesizes established methodologies for analogous structures to propose a predictive and systematic characterization workflow. Every protocol described herein is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Introduction and Rationale

The 2-benzazepine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities. The introduction of an N-acetyl group and a ketone at the 5-position, as in the title compound, is anticipated to modulate the molecule's conformational flexibility, polarity, and receptor-binding capabilities. A thorough characterization is the foundational step for any future structure-activity relationship (SAR) studies and for establishing its potential as a therapeutic agent or a versatile synthetic intermediate.

This guide will detail a proposed synthetic route and a multi-pronged analytical approach to unequivocally confirm the identity, purity, and key structural features of this compound.

Proposed Synthetic Pathway

A plausible synthetic route to the target compound can be conceptualized based on established benzazepine chemistry. A key strategy involves the cyclization of a suitable aminotetralone precursor.

Diagram 1: Proposed Synthesis of this compound

Synthetic Pathway Proposed Synthesis of this compound cluster_0 Step 1: Beckmann Rearrangement cluster_1 Step 2: Reduction cluster_2 Step 3: Acetylation cluster_3 Step 4: Oxidation A alpha-Tetralone Oxime B 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one A->B Polyphosphoric Acid (PPA) C 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one D 2,3,4,5-Tetrahydro-1H-2-benzazepine C->D LiAlH4 or BH3-THF E 2,3,4,5-Tetrahydro-1H-2-benzazepine F 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepine E->F Acetyl Chloride, Et3N G 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepine H This compound (Target Compound) G->H CrO3, Acetic Acid

Experimental Protocol: Proposed Synthesis
  • Step 1: Beckmann Rearrangement of α-Tetralone Oxime. α-Tetralone is converted to its oxime, which then undergoes a Beckmann rearrangement using a strong acid catalyst like polyphosphoric acid to yield the lactam, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.[1][2]

  • Step 2: Reduction of the Lactam. The resulting lactam is reduced to the corresponding cyclic amine, 2,3,4,5-tetrahydro-1H-2-benzazepine, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex.

  • Step 3: N-Acetylation. The secondary amine is then acetylated using acetyl chloride or acetic anhydride in the presence of a base like triethylamine to yield N-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepine.

  • Step 4: Benzylic Oxidation. The final step involves the selective oxidation of the benzylic methylene group at the 5-position to a ketone. This can be achieved using chromium-based reagents like chromium trioxide in acetic acid.

Structural Elucidation and Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. For N-substituted 1,3,4,5-tetrahydro-1H-2-benzazepines, variable temperature NMR studies have shown the existence of two puckered mirror-image conformations.[3][4] A similar conformational dynamic is expected for the target compound.

Diagram 2: NMR Characterization Workflow

NMR Workflow NMR Characterization Workflow A Dissolve sample in CDCl3 B Acquire 1H NMR A->B C Acquire 13C NMR & DEPT B->C D Acquire 2D NMR (COSY, HSQC, HMBC) C->D E Data Interpretation & Structure Confirmation D->E

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Acetyl-CH₃~2.2~22
C3-H₂~3.8 (t)~45
C4-H₂~2.9 (t)~35
C1-H₂~4.8 (s)~50
Aromatic-H7.2 - 7.8 (m)128 - 145
Acetyl-C=O-~170
C5-C=O-~198

Note: Predicted values are based on data from analogous structures and general NMR principles. Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Table 2: Predicted Mass Spectrometry Data

TechniqueExpected Result
High-Resolution MS (HRMS)Exact mass measurement to confirm the molecular formula C₁₂H₁₃NO₂.
Electron Impact (EI-MS)Molecular ion peak (M⁺) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

Table 3: Predicted Infrared Absorption Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)
Amide C=O stretch~1650
Ketone C=O stretch~1685
Aromatic C=C stretch1600, 1450
C-H stretch (sp³)2850-3000
C-H stretch (aromatic)3000-3100

Note: An FTIR spectrum for the related compound N-acetyl-2,3,4,5-Tetrahydro-1H-2-benzazepine is available on SpectraBase for comparison.[5]

Physicochemical and Purity Analysis

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing the purity of the synthesized compound.

Diagram 3: HPLC Purity Analysis Workflow

HPLC Workflow HPLC Purity Analysis Workflow A Prepare sample and mobile phase B Equilibrate HPLC system A->B C Inject sample B->C D Analyze chromatogram (purity >95%) C->D

HPLC Method Protocol:
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criterion: Purity ≥ 95%.

Physical Properties
  • Melting Point: The melting point will be determined using a standard melting point apparatus to assess purity and for identification purposes.

  • Solubility: The solubility in various organic solvents and aqueous solutions will be determined, which is crucial for formulation and biological testing.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach for the synthesis and characterization of this compound. By following the proposed synthetic pathway and the detailed analytical protocols, researchers can confidently produce and validate this novel compound. The successful characterization will pave the way for its exploration in medicinal chemistry and drug discovery programs, contributing to the expanding landscape of benzazepine-based therapeutics.

References

  • SpectraBase. (n.d.). 2,3,4,5-Tetrahydro-1H-2-benzazepine, N-acetyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. Retrieved from [Link]

  • Katritzky, A. R., Akhmedov, N. G., Ghiviriga, I., & Maimaita, R. (2003). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2, (1), 86-92. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. Retrieved from [Link]

Sources

An In-depth Technical Guide to the NMR Spectroscopic Elucidation of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data expected for the novel compound 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one. As a key structural motif in medicinal chemistry, a thorough understanding of the spectroscopic properties of benzazepine derivatives is paramount for unambiguous characterization and further drug development efforts. This document will delve into the predicted ¹H and ¹³C NMR spectra, the application of two-dimensional (2D) NMR techniques for definitive structural confirmation, and the underlying principles guiding the spectral interpretation.

Introduction

The 2-benzazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The title compound, this compound, incorporates key functionalities that modulate its physicochemical and pharmacological properties. Accurate structural elucidation is the cornerstone of any research and development program, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will provide a detailed roadmap for acquiring and interpreting the NMR data of this molecule.

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is essential for unambiguous assignment of NMR signals. The structure of this compound with the IUPAC numbering is presented below.

Caption: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The seven-membered ring of the benzazepine core is conformationally flexible, which can lead to broadened signals or the presence of multiple conformers at room temperature.[2][3] Variable temperature NMR studies may be necessary for a complete conformational analysis.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H9~7.8d~7.51H
H6, H7, H87.2 - 7.5m-3H
H1~4.8s-2H
H3~3.8t~6.02H
H4~3.0t~6.02H
H12~2.2s-3H

Rationale for Assignments:

  • Aromatic Protons (H6-H9): The proton H9 is expected to be the most downfield of the aromatic signals due to the deshielding effect of the adjacent carbonyl group at C5. The remaining aromatic protons (H6, H7, H8) will likely appear as a complex multiplet in the range of 7.2-7.5 ppm.

  • Methylene Protons (H1, H3, H4): The benzylic protons at C1 are adjacent to the electron-withdrawing amide nitrogen and the aromatic ring, leading to a predicted downfield shift to around 4.8 ppm. The methylene protons at C3 and C4 are expected to appear as triplets, assuming free rotation, with chemical shifts influenced by their proximity to the amide and carbonyl functionalities, respectively.

  • Acetyl Protons (H12): The methyl protons of the N-acetyl group are anticipated to be a sharp singlet at approximately 2.2 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C5~198
C10~170
C5a, C9a135 - 145
C6, C7, C8, C9125 - 132
C1~55
C3~45
C4~35
C12~22

Rationale for Assignments:

  • Carbonyl Carbons (C5, C10): The ketone carbonyl at C5 is expected to resonate at a lower field (~198 ppm) compared to the amide carbonyl at C10 (~170 ppm).

  • Aromatic Carbons (C5a, C9a, C6-C9): The quaternary aromatic carbons (C5a and C9a) will appear in the range of 135-145 ppm, while the protonated aromatic carbons will be observed between 125-132 ppm.

  • Aliphatic Carbons (C1, C3, C4, C12): The chemical shifts of the aliphatic carbons are influenced by their substitution and proximity to electron-withdrawing groups. The methyl carbon of the acetyl group (C12) will be the most upfield signal.

The Role of 2D NMR in Structural Elucidation

While 1D NMR provides essential information, 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[4] For this compound, the following key correlations are expected:

  • A cross-peak between the signals of H3 and H4, confirming their adjacent relationship in the seven-membered ring.

  • Correlations between the aromatic protons, aiding in their specific assignment.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon to which it is directly attached.[5] This is a powerful tool for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~4.8 ppm (H1) will show a correlation to the carbon signal at ~55 ppm (C1).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[5] This is crucial for establishing the connectivity of the molecular backbone.

Caption: Key expected HMBC correlations for structural confirmation.

Key Expected HMBC Correlations:

  • The acetyl protons (H12) will show a correlation to the amide carbonyl carbon (C10), confirming the N-acetyl group.

  • The benzylic protons (H1) will correlate with the aromatic carbon C9a and the methylene carbon C3.

  • The protons at C4 will show a correlation to the ketone carbonyl carbon C5.

  • The aromatic proton H9 will correlate with C1 and C5, confirming the connectivity of the aromatic ring to the seven-membered ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved to avoid line broadening.

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[6]

    • Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

    • Shim the magnetic field to achieve optimal resolution and line shape.

  • 1D NMR Experiments:

    • ¹H NMR: Acquire a standard one-pulse ¹H spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments:

    • COSY: Acquire a gradient-selected COSY (gCOSY) experiment.

    • HSQC: Acquire a gradient-selected HSQC experiment optimized for one-bond ¹J(CH) coupling constants of ~145 Hz.

    • HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range coupling constants of 4-8 Hz.

Conclusion

The comprehensive NMR analysis outlined in this guide provides a robust framework for the structural elucidation of this compound. By combining the predictive analysis of 1D NMR spectra with the definitive connectivity information from 2D NMR experiments, researchers can be highly confident in the assigned structure. This level of analytical rigor is essential for advancing drug discovery and development programs that rely on novel chemical entities.

References

  • Katritzky, A. R., Akhmedov, N. G., Ghiviriga, I., & Maimaita, R. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2151-2157.
  • PubChem. (n.d.). 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Katritzky, A. R., Akhmedov, N. G., Ghiviriga, I., & Steel, P. J. (2002). 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations. Journal of the Chemical Society, Perkin Transactions 2, (10), 1737-1744.
  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • Lo, N. H., Karimi, S., Ramig, K., & Subramaniam, G. (2008). NMR Studies on the Conformational Exchange in 1-Benzazepines. MARM-ACS.
  • ResearchGate. (n.d.). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Katritzky, A. R., Akhmedov, N. G., Ghiviriga, I., & Maimaita, R. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2151-2157.
  • ACS Publications. (n.d.). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. Retrieved from [Link]

  • Acta Pharmaceutica Sciencia. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia, 55(4), 43-52.
  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

Sources

mass spectrometry of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Abstract: This technical guide provides a comprehensive framework for the analysis of this compound using mass spectrometry. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind methodological choices. We will cover the foundational physicochemical properties of the analyte, detailed protocols for sample preparation, strategies for method development using electrospray ionization (ESI), and an in-depth analysis of its predicted fragmentation pathways under collision-induced dissociation (CID). The guide culminates in a validated workflow, supported by visual diagrams and data tables, to ensure trustworthy and reproducible results.

Introduction to the Analyte and the Analytical Imperative

This compound is a heterocyclic compound featuring a benzazepine core. This seven-membered nitrogen-containing ring fused to a benzene ring is a scaffold of significant interest in medicinal chemistry. The addition of a ketone and an N-acetyl group creates a molecule with specific physicochemical properties that dictate its behavior during mass spectrometric analysis. Accurate and robust analytical methods are paramount for its identification, purity assessment, and quantification in various matrices, from synthetic reaction mixtures to biological samples.

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose. However, achieving reliable data requires a nuanced understanding of how the molecule's structure influences ionization efficiency and fragmentation behavior. This guide serves as a practical and theoretical resource to develop and validate such a method.

Core Molecular Characteristics

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's structure.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₃NO₂

  • Monoisotopic Mass: 203.0946 Da

  • Average Molecular Weight: 203.24 g/mol

The key functional groups that govern its MS analysis are:

  • Tertiary Amide (N-acetyl): This group contains a nitrogen atom that can be a site of protonation for positive mode electrospray ionization. However, N-acetylation can also lead to charge neutralization, which may impact ionization efficiency.[1]

  • Ketone: The carbonyl group is a site for potential fragmentation reactions, such as alpha-cleavage.

  • Aromatic Ring: The stable phenyl group influences fragmentation, often remaining intact or directing cleavage pathways.

  • Tetrahydroazepine Ring: This seven-membered saturated ring is prone to specific ring-opening and cleavage reactions.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to present the analyte to the mass spectrometer in a clean, compatible solvent system at an appropriate concentration, free from interfering substances like salts and detergents.[2][3]

Causality in Solvent Selection

The choice of solvent is critical for ensuring analyte solubility and compatibility with ESI. Non-volatile buffers (e.g., phosphate, Tris) and inorganic salts (e.g., NaCl, KCl) must be avoided as they will precipitate and contaminate the ion source.[3]

  • Recommended Solvents: A combination of methanol, acetonitrile, and water is ideal. These are volatile, polar enough to dissolve the analyte, and perfectly suited for reverse-phase liquid chromatography and ESI.

  • Acid Modifiers: The use of a small amount (typically 0.1%) of formic acid is recommended. It aids in the protonation of the analyte in positive ion mode, leading to a stronger [M+H]⁺ signal, without causing the persistent ion suppression associated with trifluoroacetic acid (TFA).[4]

Experimental Protocol: Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Transfer 10 µL of the stock solution into 990 µL of the initial mobile phase for your LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration (Critical for LC-MS): Filter the final working solution through a 0.22 µm syringe filter (ideally MS-compatible hydrophilic PTFE) to remove any particulates that could block the LC column or ESI needle. Rinsing the filter with 1 mL of solvent beforehand can reduce potential extractables.

  • Vialing: Transfer the filtered sample into an appropriate autosampler vial.

Mass Spectrometry Method Development

Ionization Technique: Electrospray Ionization (ESI)

ESI is the premier choice for a molecule of this polarity and mass. The analysis should be performed in Positive Ion Mode , as the amide nitrogen provides a ready site for protonation to form the [M+H]⁺ ion at m/z 204.1. While sodium adducts ([M+Na]⁺) at m/z 226.1 may also be observed, the protonated molecule is typically preferred for fragmentation studies due to its more predictable fragmentation pathways.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To confirm the identity of the compound, tandem mass spectrometry (MS/MS) is essential.[5] This involves isolating the precursor ion ([M+H]⁺, m/z 204.1) and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting product ions create a fragmentation "fingerprint" unique to the molecule's structure.

Fragmentation Analysis: Decoding the Structure

The fragmentation pattern provides a roadmap of the molecule's structure. Based on established chemical principles, we can predict the primary fragmentation pathways for the [M+H]⁺ ion of this compound.[6][7]

Key Predicted Fragmentation Pathways:

  • Loss of Ketene: A characteristic fragmentation for N-acetyl compounds is the neutral loss of ketene (CH₂=C=O), corresponding to a loss of 42.01 Da.[8] This is often a dominant pathway.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the ketone and amide carbonyls is expected.

  • Ring Cleavage: The seven-membered ring can undergo various cleavages, leading to a series of smaller fragment ions.

Visualization of the Fragmentation Pathway

The following diagram illustrates the most probable fragmentation cascade originating from the protonated precursor ion.

G precursor precursor fragment fragment loss loss A [M+H]⁺ m/z 204.1 B Fragment B m/z 162.1 A->B - C₂H₂O (Ketene) -42.0 Da E Fragment E m/z 176.1 A->E - CO (Carbon Monoxide) -28.0 Da C Fragment C m/z 134.1 B->C - CO (Carbon Monoxide) -28.0 Da D Fragment D m/z 106.1 C->D - C₂H₄ (Ethene) -28.0 Da

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of the target analyte.

Summary of Predicted Ions
m/z (Monoisotopic)Proposed IdentityOrigin
204.1021[M+H]⁺Precursor Ion
162.0915[M+H - C₂H₂O]⁺Loss of ketene from the N-acetyl group
176.1072[M+H - CO]⁺Alpha-cleavage and loss of CO from the ketone
134.0966[Fragment B - CO]⁺Subsequent loss of CO from the ketone
106.0809[Fragment C - C₂H₄]⁺Ring cleavage with loss of ethene

A Self-Validating Analytical Workflow

This section integrates the preceding principles into a cohesive and robust workflow designed for the reliable analysis of the target compound by LC-MS/MS.

Visualization of the Complete Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing step_prep step_prep step_lc step_lc step_ms step_ms step_data step_data A 1. Prepare 10 µg/mL Working Solution B 2. Add 0.1% Formic Acid A->B C 3. Filter with 0.22 µm Syringe Filter B->C D 4. Inject onto C18 Column C->D E 5. ESI+ Ionization D->E F 6. Isolate Precursor (m/z 204.1) E->F G 7. Fragment via CID F->G H 8. Detect Product Ions G->H I 9. Confirm Fragments (m/z 162.1, 134.1, etc.) H->I J 10. Report & Quantify I->J

Caption: End-to-end workflow for the LC-MS/MS analysis of the target analyte.

Protocol: LC-MS/MS Method Parameters
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

  • MS System: Tandem mass spectrometer (e.g., QqQ, Q-TOF, Orbitrap).

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Scan Mode: Full Scan (to confirm precursor) and Product Ion Scan (for fragmentation).

  • Precursor Ion: m/z 204.1.

  • Collision Energy: Optimize by ramping (e.g., 10-40 eV) to observe the appearance and disappearance of different fragment ions, ensuring the key fragments are generated efficiently.

Conclusion

The mass spectrometric analysis of this compound is a straightforward process when approached with a foundational understanding of the molecule's chemical properties. By employing a systematic workflow encompassing meticulous sample preparation, ESI in positive mode, and CID-based fragmentation, researchers can achieve high-confidence identification and quantification. The predicted fragmentation pattern, dominated by the loss of ketene (m/z 162.1) and subsequent cleavages, provides a unique fingerprint for this compound. This guide provides the necessary theoretical basis and practical protocols to empower scientists to generate accurate, reliable, and reproducible mass spectrometry data for this important chemical entity.

References

  • BenchChem. (2025). Technical Support Center: Characterization of Large Cyclic Ketones. BenchChem.
  • Lee, S., et al. (2016). Effects of peptide acetylation and dimethylation on electrospray ionization efficiency. Journal of Mass Spectrometry.
  • Evtuguin, D. V., et al. (2003). Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides.
  • Nelson, M. C., & Kenttämaa, H. I. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry.
  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. University of St Andrews.
  • LibreTexts. (2023).
  • de Oliveira, D. N., et al. (2016). Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. Journal of the Brazilian Chemical Society.
  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Wikipedia contributors. (2024).
  • Sigma-Aldrich. Sample Preparation for Mass Spectrometry. MilliporeSigma.
  • Thermo Fisher Scientific. Sample preparation for mass spectrometry. Thermo Fisher Scientific.
  • Wikipedia contributors. (2024).
  • Domon, B., & Aebersold, R. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online.

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An In-depth Technical Guide on the Physical Properties of 2-Acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. The specific derivative, 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, is an intriguing molecule for researchers in drug discovery and development. Its physical properties are critical determinants of its behavior in biological systems, influencing everything from solubility and absorption to its interaction with target proteins. This guide provides a comprehensive overview of the key physical properties of this class of compounds and the experimental methodologies used to determine them.

Core Molecular Structure and Expected Physicochemical Properties

The structure of this compound features a fused benzene ring and a seven-membered azepine ring, with an acetyl group on the nitrogen and a ketone at the 5-position. This combination of functionalities dictates its physical characteristics.

Predicted Physicochemical Data

While experimental data is sparse, computational models can provide valuable estimates for key properties. These predictions, based on the molecule's structure, are a crucial first step in characterization.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 203.24 g/mol Influences diffusion, bioavailability, and formulation.
XLogP3 1.5 - 2.5A measure of lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) ~50 ŲImpacts cell permeability and oral bioavailability.
Hydrogen Bond Donors 0Affects solubility and binding to biological targets.
Hydrogen Bond Acceptors 2 (carbonyl oxygens)Influences solubility and molecular interactions.

Experimental Determination of Physical Properties

A thorough understanding of a compound's physical properties requires empirical measurement. The following sections detail the standard experimental protocols for characterizing a novel benzazepinone derivative.

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. For crystalline solids, a sharp melting range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.

  • Instrumentation: The capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.

For analogous heterocyclic compounds, such as 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a melting point in the range of 96-100°C has been reported, suggesting a similar range may be expected for the target molecule.[1]

Solubility

Solubility in both aqueous and organic solvents is a critical parameter for drug development, impacting formulation, administration, and bioavailability.

Experimental Protocol: Equilibrium Solubility Measurement

  • Sample Preparation: An excess of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO).

  • Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation and Quantification: The undissolved solid is removed by centrifugation or filtration. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

  • Spectral Analysis: The chemical shifts, integration, and coupling patterns of the peaks are analyzed to elucidate the structure. For N-substituted 2-benzazepines, variable temperature NMR can be employed to study conformational changes in the seven-membered ring.[2]

For related N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines, ¹H NMR spectra have been used to assign the conformations of the compounds.[2]

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid compound is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded.

  • Spectral Analysis: The spectrum is analyzed for characteristic absorption bands. For this compound, key expected peaks would include:

    • ~1700-1680 cm⁻¹: C=O stretching (ketone in the seven-membered ring)

    • ~1650-1630 cm⁻¹: C=O stretching (amide - acetyl group)

    • ~3000-2850 cm⁻¹: C-H stretching (aliphatic)

    • ~1600, 1450 cm⁻¹: C=C stretching (aromatic ring)

Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: The compound is dissolved in a suitable solvent and infused into the mass spectrometer.

  • Ionization: The sample is ionized using an electrospray source.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M+H]⁺ or [M+Na]⁺) is used to confirm the molecular weight.

Diagrams and Workflows

General Experimental Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of Benzazepinone Purification Purification (e.g., Chromatography) Synthesis->Purification MeltingPoint Melting Point Purification->MeltingPoint Solubility Solubility Purification->Solubility NMR NMR (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS DataAnalysis Data Interpretation MeltingPoint->DataAnalysis Solubility->DataAnalysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Reporting Technical Report DataAnalysis->Reporting

Caption: Workflow for the synthesis and physicochemical characterization of a novel benzazepinone.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a comprehensive framework for its characterization. By employing the described methodologies, researchers can elucidate the physical properties of this and related benzazepinone derivatives, paving the way for further investigation into their potential as therapeutic agents. The synthesis and characterization of such novel compounds are crucial for advancing the field of medicinal chemistry.[3][4]

References

  • ResearchGate. (n.d.). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors. Retrieved from [Link]

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A Technical Guide to the Synthesis and Characterization of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one and Related Benzazepinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzazepine Scaffold in Medicinal Chemistry

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery and development. The table below summarizes the predicted and known properties of closely related benzazepinone structures, providing a reasonable estimation for the target compound.

Property1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one1,2,3,4-Tetrahydro-benzo(b)azepin-5-onePredicted: 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one
CAS Number 4424-80-0[1][2]1127-74-8[3]Not Available
Molecular Formula C10H11NO[1][4]C10H11NO[3]C12H13NO2
Molecular Weight 161.2 g/mol [1][4]161.20 g/mol [3]~203.24 g/mol
Appearance Light brown solid[1]-Solid (Predicted)
Purity ≥ 99% (HPLC)[1]-Subject to purification

Strategic Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step sequence, beginning with the construction of the core benzazepine ring system, followed by functional group manipulation. The proposed synthetic pathway leverages established chemical transformations documented for analogous structures.

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Part 1: Benzazepinone Core Synthesis cluster_1 Part 2: N-Acetylation Starting Material Appropriately substituted benzene derivative Intermediate_1 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one Starting Material->Intermediate_1 Multi-step synthesis (e.g., Friedel-Crafts acylation, Beckmann rearrangement) Final_Product This compound Intermediate_1->Final_Product Acetyl chloride or Acetic anhydride, Base (e.g., triethylamine)

Caption: Proposed two-part synthetic strategy for the target compound.

Experimental Protocol: N-Acetylation of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

This protocol details the final step of the proposed synthesis, the N-acetylation of the benzazepinone core.

Materials:

  • 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

  • Acetyl chloride or Acetic anhydride

  • Triethylamine or Pyridine

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.

Characterization:

The structure of the synthesized compound should be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the connectivity and chemical environment of all atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide and ketone carbonyls.

Potential Applications and Future Directions

Benzazepine derivatives have shown a wide range of pharmacological activities.[5][6] The structural motif of this compound suggests potential for interaction with various biological targets. For instance, related benzazepinone structures have been investigated for their roles in neuroscience research, particularly in the study of receptor interactions in the brain which could lead to treatments for mood disorders and anxiety.[1] They also serve as key intermediates in the synthesis of more complex pharmaceutical agents.[1] The introduction of the N-acetyl group can modulate the compound's polarity, metabolic stability, and binding affinity to its target.

Workflow for Biological Screening

Biological Screening Workflow Start Synthesized Compound: This compound Step1 In vitro Assays (e.g., receptor binding, enzyme inhibition) Start->Step1 Step2 Cell-based Assays (e.g., cytotoxicity, functional response) Step1->Step2 Step3 Hit Identification and Validation Step2->Step3 Step4 Lead Optimization (Structure-Activity Relationship studies) Step3->Step4 End Candidate for in vivo studies Step4->End

Caption: A generalized workflow for the initial biological evaluation of the title compound.

Conclusion

While this compound is not a commercially cataloged compound with a designated CAS number, its synthesis is highly feasible through established organic chemistry principles. This guide provides a robust framework for its preparation and characterization, empowering researchers to explore its potential in drug discovery and development. The broader family of benzazepinones continues to be a fertile ground for the discovery of novel therapeutics, and a systematic investigation of derivatives such as the one discussed herein is a valuable endeavor.

References

  • Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. The Royal Society of Chemistry.
  • Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[6][7]benzo[f]thiazepines. Available at:

  • 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one - Chem-Impex.
  • 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one - PubChem.
  • Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed.
  • (PDF) Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors - ResearchGate.
  • 2H-1-BENZAZEPIN-2-ONE, 1-(2-AMINOETHYL)-1,3,4,5-TETRAHYDRO- - ChemBK.
  • 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine - Grokipedia.
  • 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one - PubChem.
  • 1,3,4,5-tetrahydro-2h-1-benzazepin-2-one - Sigma-Aldrich.
  • 2,3,4,5-tetrahydro-1H-2-benzazepine - PubChem.
  • 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one, CAS 6729-50-6 | SCBT.
  • 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one - TCI Chemicals.

Sources

An In-Depth Technical Guide to 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical entity 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, a derivative of the versatile benzazepine scaffold. While this specific N-acetylated benzazepinone is not extensively documented in current literature, this paper constructs a robust scientific profile by detailing a plausible synthetic pathway, predicting its physicochemical and spectroscopic properties, and discussing its potential applications in drug discovery based on the established bioactivity of related compounds. This document is intended for researchers and professionals in medicinal chemistry, pharmacology, and drug development, offering a foundational understanding and a framework for the future investigation of this and similar molecules.

Introduction: The Benzazepine Scaffold

The benzazepine nucleus, a seven-membered azepine ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry. Its structural complexity and conformational flexibility allow for interaction with a wide array of biological targets. Derivatives of this core structure have demonstrated a remarkable range of pharmacological activities, including antihypertensive, anti-arrhythmic, and antitumor effects. The introduction of an N-acyl group, such as the acetyl moiety in the title compound, can significantly modulate a molecule's properties, including its solubility, metabolic stability, and receptor binding affinity. This guide focuses on the specific isomer this compound, providing a theoretical yet scientifically grounded exploration of its synthesis and characteristics.

Proposed Synthesis and Mechanism

The synthesis of this compound can be logically approached in a two-step sequence: first, the construction of the core lactam, 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, followed by N-acetylation.

Synthesis of the Parent Lactam via Beckmann Rearrangement

The Beckmann rearrangement is a classic and highly effective method for converting an oxime into an amide or lactam.[1][2][3][4][5] This reaction is proposed for the synthesis of the parent benzazepinone from a readily available precursor, β-tetralone.

Workflow for the Synthesis of the Parent Benzazepinone

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement A β-Tetralone C β-Tetralone Oxime A->C Sodium Acetate, Ethanol/Water B Hydroxylamine Hydrochloride B->C D β-Tetralone Oxime F 2,3,4,5-Tetrahydro-1H-2-benzazepin-5-one D->F Heat E Polyphosphoric Acid (PPA) E->F G cluster_0 N-Acetylation A 2,3,4,5-Tetrahydro-1H- 2-benzazepin-5-one C 2-acetyl-2,3,4,5-tetrahydro-1H- 2-benzazepin-5-one A->C Pyridine, DCM, 0°C to RT B Acetic Anhydride B->C G cluster_targets Potential Therapeutic Areas Core Benzazepin-5-one Core Versatile Pharmacophore Oncology Antitumor Activity Core->Oncology Analogue studies suggest Cardiology Calcium Channel Blockade Core->Cardiology Known property of related scaffolds CNS CNS Disorders Core->CNS Broad CNS activity of benzazepines Antimicrobial Antimicrobial Effects Core->Antimicrobial Emerging area of research

Sources

The 2-Benzazepin-5-one Scaffold: A Technical Guide to Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-benzazepin-5-one core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. Its unique seven-membered ring fused to a benzene ring provides a versatile template for designing novel therapeutic agents. This technical guide offers an in-depth exploration of the 2-benzazepin-5-one scaffold, detailing its synthesis, chemical properties, and diverse therapeutic applications. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with technical accuracy, providing a comprehensive resource for those engaged in the exploration and utilization of this important chemical entity.

Introduction to the 2-Benzazepine Scaffold

Structural Features and Significance

Benzazepines are bicyclic heterocyclic compounds featuring a benzene ring fused to a seven-membered azepine ring. Depending on the position of the nitrogen atom, they are classified into different isomers, with 1-benzazepines and 2-benzazepines being prominent examples. The 2-benzazepine scaffold, in particular, has garnered considerable attention in pharmaceutical research due to its presence in a number of biologically active molecules.[1] The incorporation of a ketone at the 5-position introduces a key functional group that can be further modified, making the 2-benzazepin-5-one core a valuable building block in drug discovery.

Isomeric Forms and Related Cores

While this guide focuses on 2-benzazepin-5-ones, it is important to acknowledge the existence and relevance of other related structures. These include 2-benzazepin-4-ones, which have also been synthesized and investigated for their chemical properties.[2][3] Furthermore, the fully or partially saturated derivatives, such as tetrahydro-2-benzazepin-5-ones, are of significant interest and often serve as key intermediates in the synthesis of more complex molecules with therapeutic potential.[4][5][6] The exploration of these related scaffolds often provides valuable insights into the structure-activity relationships within the broader benzazepine class of compounds.

Scope of the Guide

This guide will provide a detailed overview of the synthetic methodologies employed to construct the 2-benzazepin-5-one core, including both classical and modern approaches. It will also delve into the chemical reactivity of this scaffold, highlighting opportunities for derivatization. A significant portion of this document is dedicated to the biological activities and therapeutic potential of 2-benzazepin-5-one derivatives, with a focus on their applications as muscarinic receptor antagonists, agents for wound healing, and their potential in oncology and infectious diseases.

Synthetic Strategies for the 2-Benzazepin-5-one Core

The construction of the 2-benzazepin-5-one scaffold can be achieved through various synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials.

Synthesis via Intramolecular Cyclization Reactions

A common and effective approach to synthesize the 2-benzazepin-5-one core involves the intramolecular cyclization of a suitably functionalized acyclic precursor.

Intramolecular Friedel-Crafts reactions have been successfully employed in the synthesis of 2-benzazepine derivatives.[7] This method typically involves the cyclization of a substituted cinnamylamide, where the seven-membered ring is formed through an electrophilic aromatic substitution. This approach allows for a rapid derivatization of the 2-benzazepine scaffold.[7]

Caption: Intramolecular Friedel-Crafts approach to 2-benzazepines.

Ring-closing metathesis has emerged as a powerful tool for the synthesis of various cyclic compounds, including 2,3-dihydro-[1H]-2-benzazepines, which can then be converted to 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones.[8][9][10] This strategy offers a high degree of functional group tolerance and has been instrumental in the preparation of novel benzazepine derivatives.[9][10]

Caption: RCM strategy for synthesizing 2-benzazepin-4-one derivatives.

Synthesis from Acyclic Precursors

A notable method for the synthesis of 2-benzazepin-5-ones involves the use of 2-acetylenic benzophenones as key intermediates.[2][3] This approach provides a versatile entry point to both 2-benzazepin-4-ones and -5-ones.

Sustainable Synthetic Approaches

In recent years, there has been a growing interest in developing sustainable synthetic methods. One such approach involves the use of lignin-derived platform chemicals to construct tetrahydro-2-benzazepines in a waste-free manner.[11][12] This highlights a green and efficient strategy for accessing this important scaffold from renewable resources.[11][12]

Experimental Protocol: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones via RCM

The following is a generalized protocol based on the literature for the synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones, which are closely related to the core topic.[8][9]

  • Preparation of the Diene Precursor: A suitable dienyl N-(2-nitrophenyl)sulfonamide is prepared through standard organic synthesis techniques.

  • Ring-Closing Metathesis: The diene is subjected to ring-closing metathesis using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to yield the corresponding dihydrobenzazepine.

  • Hydroxylation: The resulting dihydrobenzazepine is then hydroxylated to introduce the hydroxyl group at the 5-position.

  • N-Deprotection and N-Alkylation: The protecting group on the nitrogen is removed, followed by N-alkylation via reductive amination to introduce the desired substituent.

  • Oxidation: The final step involves the oxidation of the vicinal diol to afford the target 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one.

Chemical Properties and Reactivity

The 2-benzazepin-5-one scaffold possesses several reactive sites that can be exploited for further chemical modifications. The ketone at the 5-position can undergo various carbonyl reactions, while the lactam functionality offers opportunities for N-alkylation and other transformations. The aromatic ring can also be substituted to modulate the electronic and steric properties of the molecule.

Biological Activities and Therapeutic Potential

Derivatives of the 2-benzazepine scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug development.

Role as Muscarinic Receptor Antagonists

Certain 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones have been identified as selective antagonists of muscarinic M3 receptors.[8][9] These compounds have shown promising activity with selectivities over M2 receptors, suggesting their potential in treating conditions where M3 receptor antagonism is beneficial.[8]

Applications in Wound Healing

A library of 2-benzazepine derivatives prepared via an intramolecular Friedel-Crafts reaction has been evaluated for their biological activity, with some compounds showing potential as therapeutic agents for skin wounds.[7]

Anthelmintic Properties of Fused 2-Benzazepine Systems

Fused pyrazino[2,1-a][8]benzazepine derivatives have been synthesized and evaluated for their anthelmintic activity.[13] Several of these compounds exhibited potent cestocidal activity in in vitro screens.[13]

Anticancer and Antibacterial Potential

The versatility of the benzazepine scaffold extends to oncology and infectious diseases. Tetrahydro-2-benzazepines derived from lignin have shown promising antibacterial and anticancer activities, underscoring the potential of this scaffold in developing new therapeutic agents.[11][12]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on various series of 2-benzazepine derivatives have provided valuable insights for the design of more potent and selective compounds. For instance, in the case of muscarinic antagonists, the nature of the substituents at the 2- and 5-positions has been shown to be crucial for activity and selectivity.[8]

Tabulated Summary of Biological Data
Compound ClassBiological ActivityTargetReference
5-hydroxy-tetrahydro-2-benzazepin-4-onesMuscarinic Receptor AntagonismM3 Receptors[8][9]
Substituted 2-benzazepinesWound HealingNot specified[7]
Pyrazino[2,1-a][8]benzazepinesAnthelmintic (Cestocidal)Not specified[13]
Lignin-derived tetrahydro-2-benzazepinesAntibacterial, AnticancerNot specified[11][12]

Future Perspectives and Conclusion

The 2-benzazepin-5-one scaffold continues to be an area of active research, with ongoing efforts to develop novel synthetic methodologies and explore its full therapeutic potential. The development of sustainable synthetic routes from renewable resources is a particularly promising avenue for future research.[11][12] The diverse biological activities associated with this scaffold suggest that it will remain a valuable template in the design and discovery of new drugs for a wide range of diseases.

References

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  • Geboers, J., Van den Bosch, S., Eevers, W., Vangeel, T., Schutyser, W., & Sels, B. F. (2019). From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. ACS Central Science, 5(11), 1833–1841. [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Current Organic Synthesis, 20(6), 665-683. [Link]

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The Discovery of Novel Benzazepinone Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery and development of novel benzazepinone derivatives, a class of compounds with significant therapeutic potential across a range of diseases. We will delve into the core synthetic strategies, elucidate the principles of their biological evaluation, and provide actionable protocols for researchers in the field. Our focus is on the practical application of this knowledge, empowering scientists to design and execute experiments that accelerate the journey from compound synthesis to clinical candidacy.

Introduction: The Therapeutic Promise of the Benzazepinone Scaffold

The benzazepinone core, a seven-membered heterocyclic ring fused to a benzene ring, represents a privileged scaffold in medicinal chemistry. Its conformational flexibility and diverse substitution possibilities have led to the development of a wide array of biologically active molecules.[1][2][3] Historically, benzazepinone derivatives have been recognized for their cardiovascular effects, most notably as calcium channel blockers.[4][5][6] However, recent research has unveiled their potential to modulate a variety of other biological targets, including Rho-associated coiled-coil containing protein kinases (ROCK), N-methyl-D-aspartate (NMDA) receptors, and glycogen phosphorylase (GP).[7][8] This expansion of their pharmacological profile has opened up new avenues for the treatment of conditions ranging from hypertension and cancer to neurodegenerative diseases and diabetes.[8][9]

This guide will focus on four key areas of benzazepinone research that exemplify the versatility of this scaffold:

  • Calcium Channel Blockade: Building upon the legacy of diltiazem-like compounds.[6][10]

  • ROCK Inhibition: A promising strategy for cardiovascular and neurological disorders.

  • NMDA Receptor Antagonism: Targeting excitotoxicity in neurodegenerative diseases.[7]

  • Glycogen Phosphorylase Inhibition: A novel approach for the management of type 2 diabetes.[8]

We will explore the synthetic nuances, structure-activity relationships (SAR), and the mechanistic underpinnings of these diverse biological activities.

Synthetic Strategies for Novel Benzazepinone Derivatives

The synthesis of the benzazepinone core and its derivatives can be achieved through several strategic approaches. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Intramolecular Friedel-Crafts Acylation

A common and effective method for constructing the benzazepinone skeleton is through an intramolecular Friedel-Crafts acylation of a suitable N-aryl-γ-aminobutyric acid derivative. This reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent.

Experimental Protocol: Synthesis of a Generic Benzazepinone Core via Intramolecular Friedel-Crafts Acylation

  • Starting Material Preparation: Synthesize the requisite N-aryl-γ-aminobutyric acid by reacting an appropriately substituted aniline with γ-butyrolactone.

  • Cyclization Reaction:

    • To a stirred solution of the N-aryl-γ-aminobutyric acid (1 equivalent) in an appropriate solvent (e.g., toluene or dichlorobenzene), add polyphosphoric acid (10-20 equivalents by weight).

    • Heat the reaction mixture to 100-140 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzazepinone.

Palladium-Catalyzed Cyclization Reactions

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have provided elegant and efficient routes to benzazepinone derivatives.[11][12][13] These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches. For instance, an intramolecular Buchwald-Hartwig amination can be employed to form the seven-membered ring.

Experimental Protocol: Synthesis via Palladium-Catalyzed Intramolecular C-N Bond Formation

  • Precursor Synthesis: Prepare the linear precursor, typically an N-(2-halobenzyl) acrylamide derivative. This can be synthesized by the acylation of a 2-halobenzylamine with an appropriate acryloyl chloride.

  • Cyclization:

    • To a solution of the precursor (1 equivalent) in a suitable solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equivalents).

    • Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Multi-component Reactions

Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. The Ugi four-component reaction, for example, has been utilized to generate precursors for 1,4-benzodiazepin-2,5-diones, which share structural similarities with benzazepinones.[11]

Characterization of Novel Benzazepinone Derivatives

The unambiguous characterization of newly synthesized compounds is a cornerstone of drug discovery. A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of each derivative.

Technique Purpose Key Observables
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the molecular structure.¹H NMR: Chemical shifts, integration, and coupling constants of protons. ¹³C NMR: Chemical shifts of carbon atoms.
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition.High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C=O (amide), N-H, and aromatic C-H bonds.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single, sharp peak indicates a high degree of purity.
X-ray Crystallography Unambiguous determination of the three-dimensional structure.Provides precise bond lengths, bond angles, and stereochemistry.

Biological Evaluation: From In Vitro Assays to Cellular Activity

The biological evaluation of novel benzazepinone derivatives is guided by the intended therapeutic target. A tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo models, is typically employed.

Calcium Channel Blocking Activity

The ability of benzazepinone derivatives to block calcium channels is often assessed using in vitro preparations of vascular smooth muscle.[14][15]

Experimental Protocol: In Vitro Aortic Ring Assay

  • Tissue Preparation: Isolate the thoracic aorta from a suitable animal model (e.g., rat or rabbit) and cut it into rings of 2-3 mm in width.

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37 °C and continuously gassed with 95% O₂ / 5% CO₂.

  • Contraction Induction: Induce a sustained contraction of the aortic rings with a high concentration of potassium chloride (e.g., 80 mM KCl) or a vasoconstrictor agent (e.g., phenylephrine).

  • Compound Evaluation: Once a stable contraction is achieved, add the test benzazepinone derivative in a cumulative concentration-dependent manner.

  • Data Analysis: Record the relaxation of the aortic rings and calculate the IC₅₀ value (the concentration of the compound that produces 50% of the maximum relaxation).

ROCK Inhibition Assays

The inhibitory activity of benzazepinone derivatives against ROCK can be determined using both biochemical and cell-based assays.[4][16]

Experimental Protocol: In Vitro ROCK Kinase Assay

  • Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific ROCK substrate by the ROCK enzyme.

  • Procedure:

    • In a microplate well, combine recombinant ROCK enzyme, a suitable substrate (e.g., MYPT1), and ATP.

    • Add the test benzazepinone derivative at various concentrations.

    • Incubate the plate to allow the kinase reaction to proceed.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a specific antibody and a detection method (e.g., ELISA or fluorescence).

  • Data Analysis: Determine the IC₅₀ value of the compound for ROCK inhibition.

NMDA Receptor Antagonism

The interaction of benzazepinone derivatives with the NMDA receptor can be evaluated using radioligand binding assays and functional assays that measure changes in intracellular calcium or membrane potential.[17][18][19]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the NMDA receptor from a suitable source (e.g., rat brain tissue or a cell line).

  • Binding Reaction: Incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of varying concentrations of the test benzazepinone derivative.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the Ki value, which represents the affinity of the test compound for the NMDA receptor.

Glycogen Phosphorylase Inhibition

The inhibitory effect of benzazepinone derivatives on glycogen phosphorylase can be assessed by measuring the enzymatic activity in the direction of glycogen synthesis or phosphorolysis.[20][21][22]

Experimental Protocol: Glycogen Phosphorylase Activity Assay

  • Assay Principle: This colorimetric assay measures the amount of inorganic phosphate released from glucose-1-phosphate during the synthesis of glycogen.[20]

  • Procedure:

    • In a microplate, combine purified glycogen phosphorylase, glycogen, and the test benzazepinone derivative at various concentrations.

    • Initiate the reaction by adding glucose-1-phosphate.

    • After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate produced using a colorimetric reagent (e.g., malachite green).

  • Data Analysis: Determine the IC₅₀ value of the compound for glycogen phosphorylase inhibition.

Visualizing the Molecular Landscape: Pathways and Workflows

Signaling Pathways

Understanding the signaling pathways modulated by benzazepinone derivatives is crucial for elucidating their mechanism of action and predicting their therapeutic effects and potential side effects.

ROCK_Signaling_Pathway GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIM Kinase ROCK->LIMK Phosphorylation (Activation) MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylation (Inhibition) Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inhibition) Actin Actin Stress Fiber Formation Cofilin->Actin Inhibits depolymerization MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates Contraction Smooth Muscle Contraction MLC->Contraction Phosphorylation Benzazepinone Benzazepinone Derivative (ROCK Inhibitor) Benzazepinone->ROCK Inhibition

Caption: The ROCK Signaling Pathway and the inhibitory action of benzazepinone derivatives.

NMDA_Receptor_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Binds (co-agonist) Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Signaling Activation Excitotoxicity Excitotoxicity Signaling->Excitotoxicity Excessive Activation Benzazepinone Benzazepinone Derivative (NMDA Antagonist) Benzazepinone->NMDAR Antagonism

Caption: NMDA Receptor Signaling and antagonism by benzazepinone derivatives.

Experimental Workflow

A well-defined experimental workflow is essential for the systematic evaluation of novel compounds.

Drug_Discovery_Workflow Synthesis Synthesis of Benzazepinone Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro Biochemical Assays (e.g., Kinase Assay) Characterization->InVitro CellBased Cell-Based Assays (e.g., Aortic Ring) InVitro->CellBased SAR Structure-Activity Relationship (SAR) Analysis CellBased->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A typical workflow for the discovery and optimization of novel benzazepinone derivatives.

Conclusion and Future Directions

The benzazepinone scaffold continues to be a rich source of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of continued exploration and optimization of this chemical space. Future research will likely focus on the development of highly selective inhibitors for specific targets, the elucidation of novel mechanisms of action, and the application of advanced drug delivery technologies to enhance the pharmacokinetic and pharmacodynamic properties of these promising compounds. This guide provides a foundational framework for researchers to contribute to this exciting and impactful area of drug discovery.

References

  • Alcaro, S., et al. (2002). 1,4-Benzodiazepines: A Patent Review (2000-2001).
  • Bentham Science Publishers. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Current Bioactive Compounds, 11(3), 170-188. [Link]

  • Creative Diagnostics. (n.d.). Rho Signaling Pathway. [Link]

  • Das, J., et al. (1992). Benzazepinone calcium channel blockers. 3. Synthesis and structure-activity studies of 3-alkylbenzazepinones. Journal of Medicinal Chemistry, 35(4), 773-780.
  • Floyd, D. M., et al. (1992). Benzazepinone calcium channel blockers. 2. Structure-activity and drug metabolism studies leading to potent antihypertensive agents. Comparison with benzothiazepinones. Journal of Medicinal Chemistry, 35(4), 758-772.
  • Kamimura, A., et al. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry, 77(8), 4017-4028.
  • MDPI. (2021). Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay. Molecules, 26(11), 3237. [Link]

  • RSC Publishing. (2021). Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. RSC Medicinal Chemistry, 12(10), 1644-1655. [Link]

  • Shah, J. H., Hindupur, R. M., & Pati, H. N. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Current Bioactive Compounds, 11(3), 170-188.
  • Wünsch, B., et al. (2010). Design, Synthesis, and Biological Evaluation of 3-Benzazepin-1-ols as NR2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry, 53(10), 4049-4065.
  • Zhang, Y., et al. (2021). Discovery and evaluation of novel benzazepinone derivatives as glycogen phosphorylase inhibitors with potent activity. Future Medicinal Chemistry, 13(10), 897-909.

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, three-step experimental protocol for the synthesis of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthetic strategy hinges on the classical Beckmann rearrangement of an α-tetralone oxime, followed by N-acetylation of the resulting lactam. Each step has been detailed with explicit reagent quantities, reaction conditions, and purification procedures. The causality behind critical experimental choices is explained to ensure reproducibility and scalability. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

Introduction

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, the 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one ring system is a key intermediate for the development of novel therapeutics. The introduction of an acetyl group at the N-2 position can significantly modulate the compound's physicochemical properties, such as solubility, stability, and its ability to interact with biological targets.

This guide details a robust and reliable synthetic route commencing from the commercially available α-tetralone. The synthesis proceeds through three distinct stages:

  • Oximation: Formation of α-tetralone oxime.

  • Beckmann Rearrangement: Acid-catalyzed rearrangement of the oxime to the corresponding lactam, 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one.

  • N-Acetylation: Acylation of the lactam to yield the final product.

The cornerstone of this synthesis is the Beckmann rearrangement, a well-established reaction that converts an oxime into an amide or a lactam.[1][2] This reaction is typically promoted by strong acids or other reagents that facilitate the conversion of the oxime's hydroxyl group into a good leaving group.[3] The subsequent alkyl or aryl migration to the electron-deficient nitrogen atom is stereospecific, with the migrating group being anti-periplanar to the leaving group.[1]

Synthetic Workflow

The overall synthetic pathway is illustrated below. The process is designed to be conducted in a standard laboratory setting with readily available reagents and equipment.

Synthesis_Workflow A α-Tetralone B α-Tetralone Oxime A->B Step 1: Oximation NH2OH·HCl, Pyridine C 2,3,4,5-Tetrahydro-1H- 2-benzazepin-5-one B->C Step 2: Beckmann Rearrangement Polyphosphoric Acid, Heat D 2-acetyl-2,3,4,5-tetrahydro-1H- 2-benzazepin-5-one (Final Product) C->D Step 3: N-Acetylation Acetyl Chloride, Et3N, DCM

Figure 1: Overall synthetic workflow from α-tetralone to the target compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
α-Tetralone≥97%Sigma-Aldrich-
Hydroxylamine Hydrochloride99%Acros Organics-
PyridineAnhydrous, 99.8%Sigma-Aldrich-
Polyphosphoric Acid (PPA)83% P₂O₅ assaySigma-AldrichCorrosive. Handle with care.
Acetyl Chloride≥99%Sigma-AldrichReacts violently with water.
Triethylamine (Et₃N)≥99.5%Sigma-AldrichDistill from CaH₂ before use.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich-
Ethyl AcetateHPLC GradeFisher ScientificFor chromatography.
HexanesHPLC GradeFisher ScientificFor chromatography.
Sodium Bicarbonate (NaHCO₃)Saturated solution-For workup.
Sodium Sulfate (Na₂SO₄)Anhydrous-For drying.
Silica Gel230-400 mesh-For column chromatography.

Detailed Experimental Protocols

Step 1: Synthesis of α-Tetralone Oxime

Rationale: This step converts the ketone functionality of α-tetralone into an oxime, which is the necessary precursor for the Beckmann rearrangement. The reaction is a standard condensation with hydroxylamine.[4] Pyridine acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-tetralone (10.0 g, 68.4 mmol) and ethanol (100 mL).

  • Add hydroxylamine hydrochloride (7.14 g, 102.6 mmol) to the solution.

  • Slowly add pyridine (10.8 g, 11.0 mL, 136.8 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.

  • After completion, allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water.

  • A white precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid under vacuum to yield α-tetralone oxime as a white crystalline solid. The product is typically of sufficient purity for the next step.

    • Expected Yield: ~95%

    • Characterization: Melting point analysis and NMR spectroscopy.

Step 2: Beckmann Rearrangement to 2,3,4,5-Tetrahydro-1H-2-benzazepin-5-one

Rationale: This is the key ring-expansion step. Polyphosphoric acid (PPA) is an effective dehydrating agent and strong acid that protonates the oxime's hydroxyl group, converting it into a good leaving group (water).[1][3] The subsequent migration of the aryl group, which is anti to the leaving group, leads to the formation of the seven-membered lactam ring.

Beckmann_Mechanism cluster_0 Mechanism of Beckmann Rearrangement start α-Tetralone Oxime step1 Protonation of -OH group start->step1 H+ (PPA) step2 [1,2]-Aryl Shift & Loss of Water (concerted) step1->step2 step3 Nitrilium Ion Intermediate step2->step3 step4 Attack by Water step3->step4 H₂O step5 Tautomerization step4->step5 end 2,3,4,5-Tetrahydro-1H- 2-benzazepin-5-one (Lactam) step5->end

Figure 2: Simplified mechanism of the Beckmann rearrangement of α-tetralone oxime.

Procedure:

  • Place polyphosphoric acid (100 g) in a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to 80 °C with stirring.

  • In small portions, carefully add α-tetralone oxime (9.0 g, 55.8 mmol) to the hot PPA over 30 minutes. The addition is exothermic; maintain the internal temperature between 120-130 °C.

  • After the addition is complete, continue stirring at 125 °C for 15 minutes.

  • Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • The resulting slurry is neutralized by the slow addition of a 50% aqueous solution of sodium hydroxide until the pH is ~8-9. Ensure the mixture remains cold during neutralization.

  • Extract the aqueous mixture with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a gradient of 100% DCM to 95:5 DCM:methanol to afford the pure lactam.

    • Expected Yield: 70-80%

    • Characterization: NMR spectroscopy and Mass Spectrometry.

Step 3: N-Acetylation to this compound

Rationale: This final step introduces the acetyl group onto the nitrogen of the lactam. The use of acetyl chloride in the presence of a non-nucleophilic base like triethylamine is a standard and efficient method for N-acetylation.[5] The reaction is performed at low temperature to control the reactivity of acetyl chloride.

Procedure:

  • Dissolve 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one (5.0 g, 31.0 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (4.7 g, 6.5 mL, 46.5 mmol) to the solution.

  • Add acetyl chloride (2.7 g, 2.45 mL, 34.1 mmol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.

  • Quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield the final product as a crystalline solid.

    • Expected Yield: ~90%

    • Characterization: ¹H NMR, ¹³C NMR, HRMS, and melting point analysis.

Summary of Results

StepReactionKey ReagentsTemp (°C)Time (h)Typical Yield (%)
1OximationNH₂OH·HCl, Pyridine80-85295
2Beckmann RearrangementPolyphosphoric Acid120-1300.2570-80
3N-AcetylationAcetyl Chloride, Et₃N0 to RT390

Conclusion

This application note outlines a validated and efficient three-step synthesis for this compound starting from α-tetralone. The protocol employs a classical Beckmann rearrangement as the key ring-expansion step and concludes with a standard N-acetylation. The detailed, step-by-step procedures and the rationale provided for each transformation are intended to enable researchers to reliably reproduce this synthesis. This methodology provides a solid foundation for the future synthesis of diverse analogs for applications in drug discovery and materials science.

References

  • Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. National Institutes of Health.6

  • Beckmann Rearrangement. Alfa Chemistry.7

  • Beckmann Rearrangement. Master Organic Chemistry.8

  • Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. The Royal Society of Chemistry.9

  • Beckmann rearrangement. Wikipedia.Link

  • Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry.Link

  • 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. PubMed Central.Link

  • Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acylation Sites via Hydrogen Bonding. Zeitschrift für Naturforschung B.Link

  • 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. PubChem.Link

  • 1-Tetralone. Wikipedia.Link

  • The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions.Link

Sources

Application Note: High-Purity Isolation of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the purification and analysis of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, a heterocyclic ketone scaffold of significant interest in pharmaceutical development. Achieving high purity for such intermediates is critical for ensuring the safety, efficacy, and reproducibility of subsequent synthetic steps and the final active pharmaceutical ingredient (API). We present a multi-modal strategy employing preparative chromatography and crystallization, underpinned by robust analytical verification. The protocols are designed to be self-validating, explaining the scientific rationale behind each step to empower researchers to adapt and optimize these methods for their specific needs.

Introduction: The Imperative for Purity

The 2-benzazepine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of pharmacologically active agents. The title compound, this compound, serves as a crucial building block. Impurities, whether they are starting materials, by-products, or isomers, can have a profound negative impact on downstream reactions and the biological activity of the final compound. Therefore, a robust and efficient purification strategy is not merely a procedural step but a cornerstone of the development process.

This document outlines two primary purification techniques: reversed-phase preparative High-Performance Liquid Chromatography (HPLC) for general impurity removal and Supercritical Fluid Chromatography (SFC) for potential chiral resolution. An orthogonal crystallization protocol is also detailed as a final polishing step. The workflow is completed with state-of-the-art analytical methods for purity verification and structural confirmation.

Foundational Analysis: Characterizing the Crude Material

Before embarking on large-scale purification, a thorough analytical assessment of the crude product is essential. This initial analysis informs the selection of the most effective purification strategy.

2.1. Initial Purity Assessment via UPLC-MS An ultra-high-performance liquid chromatography (UHPLC) system coupled with a mass spectrometer (MS) provides a rapid and sensitive snapshot of the crude mixture.

Protocol: Analytical UPLC-MS

  • Sample Preparation: Dissolve ~1 mg of the crude material in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 254 nm and MS (ESI+).

  • Analysis: Identify the peak corresponding to the target compound's mass. Assess the area percentage of the main peak to estimate crude purity and identify the mass of major impurities. This data is crucial for developing the preparative method.[1][2]

2.2. Structural Confirmation with ¹H NMR Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the identity of the target compound in the crude mixture and to identify any structurally related impurities.[3] The presence of characteristic peaks for the acetyl group and the benzazepine core provides initial confirmation.[4][5][6]

Primary Purification: Preparative Chromatography

Preparative chromatography is a cornerstone technique for isolating pharmaceutical intermediates in high purity, scalable from milligrams to kilograms.[7][8][9][10][11] The choice between HPLC and SFC often depends on the specific separation challenge, particularly the presence of stereoisomers.

Reversed-Phase HPLC for Achiral Purification

Reversed-phase HPLC is highly effective for separating compounds based on hydrophobicity. It is the workhorse for removing polar and non-polar impurities from the target molecule.

Protocol: Preparative RP-HPLC

  • Method Development (Scouting): Using the analytical UPLC method as a starting point, optimize the separation on an analytical HPLC system. Screen different C18 columns and organic modifiers (acetonitrile vs. methanol) to maximize the resolution between the target peak and its closest impurities.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent (e.g., DMSO or DMF), then dilute with the mobile phase until the point of precipitation to create a concentrated, injectable solution.

  • Preparative System Parameters: The following table provides a typical starting point for scaling up the purification.

ParameterRecommended SettingRationale
Column C18, 10 µm particle size (e.g., 50 x 250 mm)Larger diameter for higher loading; larger particles to reduce backpressure.
Mobile Phase A 0.1% Formic or Acetic Acid in WaterAcid modifier ensures consistent ionization of the analyte for sharp peaks.[12]
Mobile Phase B Acetonitrile or MethanolChosen based on selectivity observed during method development.
Flow Rate ~80-100 mL/minAdjusted based on column diameter to maintain optimal linear velocity.
Gradient A shallow gradient centered around the elution % of the targetImproves separation of closely eluting impurities.
Loading 1-2% of column packing weightA conservative starting point to avoid peak distortion and ensure high purity.
Detection UV at 254 nm and/or 280 nmWavelengths where the aromatic system and carbonyl group absorb.
Fraction Collection Triggered by UV signal slope and thresholdEnsures only the pure peak is collected, minimizing cross-contamination.[2]
  • Post-Purification: Analyze the collected fractions by UPLC-MS. Pool the fractions that meet the purity specification (e.g., >98%). Remove the solvent under reduced pressure (rotary evaporation).

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Benzazepine structures can possess chirality. If the target molecule is a racemate and enantiomeric separation is required, SFC is often the superior technique.[13][14] SFC uses supercritical CO₂ as the main mobile phase, offering advantages like faster separations, reduced organic solvent consumption, and high efficiency on chiral stationary phases (CSPs).[][16][17]

Protocol: Preparative Chiral SFC

  • Chiral Method Screening:

    • Utilize an analytical SFC system to screen a panel of chiral stationary phases (CSPs), particularly polysaccharide-based columns (e.g., Chiralpak® series).[14][17]

    • Screen with a primary mobile phase of supercritical CO₂ and a co-solvent of methanol or ethanol.

    • Identify the CSP and co-solvent combination that provides the best enantiomeric resolution (Rs > 1.5).

  • Sample Preparation: Dissolve the racemic material in the co-solvent (e.g., methanol or ethanol).

  • Preparative System Parameters:

ParameterRecommended SettingRationale
Column Selected CSP from screening (e.g., 20 x 250 mm)The column chemistry is the basis of the chiral separation.
Mobile Phase A Supercritical CO₂Primary mobile phase; non-toxic and easily removed.
Mobile Phase B Methanol or EthanolCo-solvent to modulate retention and enhance solubility.
Composition Isocratic (e.g., 80% CO₂, 20% Methanol)Isocratic conditions are common in SFC and simplify scale-up.
Flow Rate ~50-70 g/min High flow rates are possible due to the low viscosity of supercritical fluids.[17]
Back Pressure 120-150 barMaintains CO₂ in its supercritical state.
Temperature 35-40 °CAffects fluid density and can influence selectivity.
Fraction Collection Time-based or UV-triggered collection of the two enantiomeric peaks.
  • Post-Purification: Analyze the collected fractions for both purity and enantiomeric excess (ee). Pool fractions of the desired enantiomer meeting specifications (>99% ee). The CO₂ evaporates, leaving the product in the co-solvent, which simplifies solvent removal.[17]

Orthogonal Polishing Step: Crystallization

Crystallization is an excellent, non-chromatographic method for removing trace impurities that may have co-eluted during chromatography. It relies on differences in solubility between the target compound and impurities in a chosen solvent system.

Protocol: Optimized Crystallization

  • Solvent Screening:

    • In small vials, test the solubility of the purified material (~10 mg) in a range of solvents (~0.5 mL) at room temperature and upon heating.

    • Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Good candidates often include alcohols (isopropanol, ethanol), esters (ethyl acetate), and ketones (acetone), or mixtures thereof with an anti-solvent like heptane or water.

  • Crystallization Procedure:

    • Dissolve the compound in a minimal amount of the chosen hot solvent.

    • Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator. Slow cooling is critical for forming large, pure crystals.

    • If no crystals form, add a seed crystal or gently scratch the inside of the flask.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove residual impurities.

    • Dry the crystals under a vacuum to a constant weight.

  • Purity Analysis: Analyze the crystalline material and the remaining mother liquor by UPLC-MS to confirm the efficiency of the purification.

Final Validation: Confirming Purity and Identity

The final product must be rigorously analyzed to confirm it meets all specifications for purity, identity, and strength.

  • Purity: Determined by UPLC-UV at a suitable wavelength, with purity typically required to be >99.5%.

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[18] The observed NMR spectra should be consistent with the proposed structure, and the HRMS should provide an accurate mass measurement within 5 ppm of the theoretical value.

  • Residual Solvents: Analyzed by Headspace Gas Chromatography (HS-GC) to ensure solvents used in the purification are below acceptable limits defined by regulatory guidelines.

Workflow and Decision Logic

The purification strategy can be visualized as a logical flow based on the initial analysis of the crude material.

PurificationWorkflow cluster_start Phase 1: Analysis cluster_purify Phase 2: Purification cluster_end Phase 3: Final Validation Crude Crude Product Analysis Analytical Assessment (UPLC-MS, NMR) Crude->Analysis Decision Chiral Separation Required? Analysis->Decision SFC Preparative Chiral SFC Decision->SFC  Yes HPLC Preparative RP-HPLC Decision->HPLC  No Crystallization Crystallization (Polishing Step) SFC->Crystallization HPLC->Crystallization FinalQC Final QC (UPLC, NMR, HRMS, Residual Solvents) Crystallization->FinalQC PureProduct Pure Product (>99.5%) FinalQC->PureProduct

Caption: Decision workflow for the purification of this compound.

References

  • Schmidt-Traub, H. (Ed.). (2005). Preparative Chromatography of Fine Chemicals and Pharmaceutical Agents. Wiley-VCH. [Link]

  • Manufacturing Chemist. (2019). Bringing preparative chromatography into the spotlight. Manufacturing Chemist. [Link]

  • Pérez-Alonso, M. J., et al. (2012). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. SciELO México. [Link]

  • Gaszner, B., & Simonyi, M. (1991). Separation of enantiomers of benzodiazepines on the Chiral-AGP column. ResearchGate. [Link]

  • Evotec. Preparative Chromatography. Evotec. [Link]

  • Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. ACS Publications. [Link]

  • Riley, F., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. [Link]

  • Suntornsuk, L., & Pipitharome, O. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]

  • Ferreira, A. M., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH. [Link]

  • Teledyne LABS. The Power of Preparative HPLC Systems. Teledyne Labs. [Link]

  • De Klerck, K., et al. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG. [Link]

  • Waters Corporation. (2014). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Taylor & Francis. [Link]

  • Clayden, J., et al. (2005). Enantioselective Synthesis of “Quaternary” 1,4-Benzodiazepin-2-one Scaffolds via Memory of Chirality. ResearchGate. [Link]

  • El-Beqqali, A., et al. (2007). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. PubMed. [Link]

  • Diao, Y., et al. (2011). Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. PMC - NIH. [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. [Link]

  • Wang, Y., et al. (2022). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. NIH. [Link]

  • Katritzky, A. R., et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate. [Link]

  • Wang, Z., et al. (2021). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. ACS Publications. [Link]

  • Kumbhani, S. (2021). Purify & Isolate Your Compounds Using Flash & Preparative HPLC. YouTube. [Link]

  • Moore, G. J. (1983). Reversed phase high pressure liquid chromatography for the identification and purification of neuropeptides. PubMed. [Link]

  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. [Link]

  • Salazar, C., et al. (2024). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. NIH. [Link]

  • Katritzky, A. R., et al. (2003). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • MDPI. (2023). Extraction and Purification of Bioactive Compounds. MDPI. [Link]

  • Katritzky, A. R., et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate. [Link]

  • Coldwell, M. C., et al. (2008). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors. ResearchGate. [Link]

  • Merck Millipore. (n.d.). USP Method Benazepril RS. Merck Millipore. [Link]

  • Reaction Biology. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Reaction Biology. [Link]

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Application Notes and Protocols for 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for the novel compound, 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one. This document outlines the scientific rationale for its exploration in medicinal chemistry, drawing upon the established biological activities of the broader benzazepine class of compounds. While this specific molecule is a novel entity for extensive research, the protocols herein are based on established methodologies for analogous structures.

Introduction: The Benzazepine Scaffold and the Significance of N-Acetylation

The benzazepine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Derivatives of this seven-membered heterocyclic ring fused to a benzene ring have demonstrated a wide array of pharmacological activities, including anti-depressant, anti-hypertensive, anti-ischemic, anorectic, and anti-histamine properties.[1][2] The versatility of the benzazepine structure allows for extensive chemical modifications, leading to a diverse range of therapeutic agents.[3][4]

The introduction of an N-acetyl group, as in this compound, can significantly influence a molecule's physicochemical and pharmacokinetic properties. N-acetylation is a common metabolic pathway for many drugs and can alter their stability, solubility, and ability to cross biological membranes.[5][6] In some instances, N-acetylation can serve as a prodrug strategy, where the acetyl group is later cleaved in vivo to release the active pharmacophore. The presence of the acetyl moiety on the benzazepine nitrogen may therefore modulate its biological activity, potentially offering a novel pharmacological profile compared to its non-acetylated counterparts.

Potential Therapeutic Applications

Based on the known activities of the benzazepine class, this compound is a promising candidate for investigation in several therapeutic areas:

  • Oncology: Various heterocyclic compounds, including those with scaffolds similar to benzazepine, have shown promise as anticancer agents.[7] The exploration of this molecule's cytotoxic effects on cancer cell lines is a primary area of interest.

  • Neuropharmacology: The benzazepine scaffold is a well-established pharmacophore for central nervous system (CNS) active agents.[1][2] Investigating the potential of this compound to modulate neuronal pathways involved in anxiety, depression, and other neurological disorders is a logical avenue of research.

  • Antimicrobial Activity: The structural motifs present in the target molecule suggest potential for antimicrobial activity. Screening against a panel of pathogenic bacteria and fungi could reveal novel antibiotic or antifungal properties.[8]

Synthesis and Characterization

A plausible synthetic route to this compound can be envisioned through a multi-step process, likely commencing with a suitable starting material that can be cyclized to form the benzazepine core, followed by N-acetylation. A generalized workflow is presented below.

G cluster_synthesis Synthetic Workflow start Commercially Available Starting Material step1 Cyclization to form 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one start->step1 Ring formation reaction step2 N-acetylation step1->step2 Acetic anhydride or acetyl chloride purification Purification and Characterization (Chromatography, NMR, MS) step2->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Protocol 1: General Synthesis of this compound

  • Cyclization: Synthesize the 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one core using an appropriate literature method. This may involve intramolecular reactions of a suitably substituted precursor.

  • N-Acetylation:

    • Dissolve the synthesized 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Add a base (e.g., triethylamine or pyridine) to the solution.

    • Slowly add acetic anhydride or acetyl chloride to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Evaluation Protocols

The following protocols are designed to assess the potential biological activities of this compound.

Anticancer Activity Screening

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[9]

  • Cell Culture: Culture human cancer cell lines (e.g., Hep-2 for liver cancer, DU-145 for prostate cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[9]

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the 96-well plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_treatment Treat with 2-acetyl-2,3,4,5-tetrahydro- 1H-2-benzazepin-5-one cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_measurement Measure Absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate IC50 Value absorbance_measurement->data_analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Neuropharmacological Activity Screening

Protocol 3: Radioligand Binding Assay for Receptor Affinity

To investigate the potential CNS activity, a radioligand binding assay can be performed to determine the affinity of this compound for various CNS receptors (e.g., serotonin, dopamine, or GABA receptors).

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the receptor of interest.

  • Binding Reaction:

    • In a 96-well plate, combine the prepared membranes, a specific radioligand for the target receptor, and varying concentrations of this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known non-labeled ligand).

  • Incubation: Incubate the plate at an appropriate temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki (inhibition constant) value for this compound by analyzing the competition binding data.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner. For example, the results of the MTT assay can be summarized in a table.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIC₅₀ (µM)
Hep-2 (Liver Cancer)[Insert Value]
DU-145 (Prostate Cancer)[Insert Value]
A549 (Lung Cancer)[Insert Value]
MCF-7 (Breast Cancer)[Insert Value]

Conclusion

The compound this compound represents a novel chemical entity with significant potential for medicinal chemistry applications. The protocols outlined in these application notes provide a robust framework for the initial investigation of its biological activities. By systematically exploring its synthesis and pharmacological profile, researchers can unlock the therapeutic potential of this promising molecule and contribute to the development of new medicines.

References

  • Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. ACS Omega, 2018. [URL not available]
  • Shah, J. H., Hindupur, R. M., & Pati, H. N. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Current Bioactive Compounds, 11(3), 139-153. [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 2021. [Link]

  • How does adding an acetyl group to something promote stability of a molecule?. Reddit. [Link]

  • Pharmacological and Biological Activities of Benzazepines: An Overview. ResearchGate. [Link]

  • So, M., Kotake, T., Matsuura, K., Inui, M., & Kamimura, A. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry, 77(8), 4017-4028. [Link]

  • From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. ACS Central Science, 2019. [Link]

  • Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives. Molecular Diversity, 2021. [Link]

  • From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. PubMed Central, 2019. [Link]

  • Benzothiazepines: chemistry of a privileged scaffold. ResearchGate. [Link]

  • Production of benzazepine derivatives via four-component reaction of isatins: study of antioxidant activity. ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 2021. [Link]

  • Cyclization of N-acetyl derivative: Novel synthesis – azoles and azines, antimicrobial activities, and computational studies. ResearchGate. [Link]

  • SCHEME 2 Synthesis and deacetylation of N-acetyl-2... ResearchGate. [Link]

  • US8314090B2 - Methods of synthesis of benzazepine derivatives.
  • N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. PubMed Central, 2022. [Link]

  • The chemistry and biological activities of N-acetylcysteine. ResearchGate. [Link]

  • Relevance and Safe Utilization of Amino Acids in Supplements for Human Nutrition: Lessons from Clinical and Preclinical Studies. MDPI. [Link]

  • Hepatoprotective and antioxidant activity of N-acetyl cysteine in carbamazepine-administered rats. PubMed Central, 2011. [Link]

  • ChemInform Abstract: Benzothiazepines: Chemistry of a Privileged Scaffold. ResearchGate. [Link]

  • The chemistry and biological activities of N-acetylcysteine. Minerva Access. [Link]

  • Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones. International Journal of New Chemistry, 2023. [Link]

  • N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism. PubMed. [Link]

  • Benzoxazine: a privileged scaffold in medicinal chemistry. PubMed. [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central, 2021. [Link]

Sources

Application Note: Strategic Derivatization of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, fused ring system provides a defined three-dimensional arrangement for appended functional groups, making it an excellent template for the development of targeted therapeutics. The presence of a ketone at the 5-position and an acetyl group on the nitrogen at the 2-position offers two key handles for chemical modification. Strategic derivatization at these sites allows for a systematic exploration of the chemical space around the core, which is fundamental to establishing robust Structure-Activity Relationships (SAR).[3][4] Understanding these relationships is critical in the iterative process of drug discovery, guiding the design of analogs with improved potency, selectivity, and pharmacokinetic properties.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one. It outlines detailed protocols for the modification of both the C5-ketone and the N2-acetyl moieties, explaining the rationale behind the chosen synthetic strategies and providing insights into the expected outcomes.

Strategic Considerations for Derivatization

The derivatization strategy for the this compound core is bifurcated, targeting two primary sites for modification: the C5-ketone and the N2-acetyl group. This dual approach allows for the independent or combined exploration of how substitutions at these positions influence biological activity.

  • Modification of the C5-Ketone: The carbonyl group at the 5-position is a versatile functional group that can be transformed into a variety of other functionalities. This allows for the introduction of diverse substituents that can probe interactions with the target protein, such as hydrogen bonding, hydrophobic interactions, and steric bulk tolerance. Key transformations include:

    • Reductive Amination: To introduce a range of amine-containing side chains, which can be further functionalized.

    • Wittig Reaction: To introduce carbon-based substituents with varying degrees of unsaturation and steric hindrance.

    • Grignard Reaction: To generate tertiary alcohols, introducing both a hydroxyl group for potential hydrogen bonding and a new carbon substituent.

  • Diversification of the N2-Position: The N-acetyl group can be removed and replaced with a wide array of substituents to explore the impact of modifying the amide functionality. This can influence the compound's solubility, metabolic stability, and ability to interact with the target. The general approach involves:

    • N-Deacetylation: To generate the free secondary amine, which serves as a versatile intermediate.

    • N-Alkylation and N-Acylation: To introduce a library of alkyl and acyl groups with varying electronic and steric properties.

The following sections provide detailed, step-by-step protocols for these key transformations.

Experimental Protocols

Part 1: Derivatization of the C5-Ketone

The following protocols detail the modification of the ketone functionality at the 5-position of the this compound scaffold.

This protocol describes the conversion of the C5-ketone to a secondary or tertiary amine through the formation of an intermediate imine, followed by reduction.

Scientific Rationale: Reductive amination is a robust and widely used method for the formation of C-N bonds.[6][7] The choice of the amine and the reducing agent allows for a high degree of control over the final product. Sodium triacetoxyborohydride is often preferred as the reducing agent due to its mildness and tolerance of a wide range of functional groups.

Diagram of the Reductive Amination Workflow:

G start 2-acetyl-2,3,4,5-tetrahydro- 1H-2-benzazepin-5-one reaction1 Imine/Iminium Formation (Acid Catalyst, e.g., AcOH) start->reaction1 amine Primary or Secondary Amine (R1R2NH) amine->reaction1 intermediate Intermediate Imine/Iminium Ion reaction1->intermediate reaction2 Reduction intermediate->reaction2 reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->reaction2 product C5-Amino Derivative reaction2->product workup Aqueous Work-up & Purification product->workup final_product Isolated C5-Amino Product workup->final_product

Caption: Reductive amination workflow for C5-ketone modification.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound203.241.0203 mg
Amine (e.g., Benzylamine)107.151.2129 µL
Sodium triacetoxyborohydride (NaBH(OAc)3)211.941.5318 mg
Dichloromethane (DCM), anhydrous--10 mL
Acetic Acid (AcOH)60.05catalytic1-2 drops

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N2 or Argon), add the desired primary or secondary amine (1.2 mmol) and a catalytic amount of acetic acid (1-2 drops).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C5-amino derivative.

This protocol outlines the conversion of the C5-ketone to an exocyclic alkene using a phosphonium ylide (Wittig reagent).

Scientific Rationale: The Wittig reaction is a powerful method for olefination of ketones and aldehydes, forming a new carbon-carbon double bond with high reliability.[8][9][10][11][12] The choice of the phosphonium ylide determines the substituent introduced. Non-stabilized ylides are generally more reactive towards ketones.

Diagram of the Wittig Reaction Workflow:

G phosphonium Phosphonium Salt (e.g., Ph3P+CH3Br-) ylide_formation Ylide Formation phosphonium->ylide_formation base Strong Base (e.g., n-BuLi) base->ylide_formation ylide Phosphonium Ylide ylide_formation->ylide reaction Wittig Reaction ylide->reaction start 2-acetyl-2,3,4,5-tetrahydro- 1H-2-benzazepin-5-one start->reaction intermediate Oxaphosphetane Intermediate reaction->intermediate product C5-Alkene Derivative & Ph3PO intermediate->product workup Aqueous Work-up & Purification product->workup final_product Isolated C5-Alkene Product workup->final_product

Caption: Wittig reaction workflow for C5-ketone olefination.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
Methyltriphenylphosphonium bromide357.221.5536 mg
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.061.50.6 mL
This compound203.241.0203 mg
Tetrahydrofuran (THF), anhydrous--15 mL

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.5 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add n-butyllithium (1.5 mmol, 0.6 mL of a 2.5 M solution in hexanes) dropwise. The formation of the orange-red ylide will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the addition of water (10 mL).

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

This protocol describes the addition of an organomagnesium halide (Grignard reagent) to the C5-ketone to form a tertiary alcohol.

Scientific Rationale: The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds at a carbonyl carbon.[13][14][15][16][17] This reaction introduces a new alkyl or aryl substituent and a hydroxyl group, significantly increasing the structural diversity and potential for new interactions with a biological target.

Diagram of the Grignard Reaction Workflow:

G start 2-acetyl-2,3,4,5-tetrahydro- 1H-2-benzazepin-5-one reaction Grignard Addition start->reaction grignard Grignard Reagent (R-MgX) grignard->reaction intermediate Magnesium Alkoxide Intermediate reaction->intermediate workup Aqueous Acidic Work-up (e.g., sat. NH4Cl) intermediate->workup product C5-Tertiary Alcohol Derivative workup->product

Caption: Grignard reaction workflow for C5-tertiary alcohol synthesis.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound203.241.0203 mg
Methylmagnesium bromide (MeMgBr), 3.0 M in Et2O119.241.50.5 mL
Tetrahydrofuran (THF), anhydrous--10 mL

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add the Grignard reagent (1.5 mmol) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl) (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired tertiary alcohol.

Part 2: Diversification at the N2-Position

The following protocols describe the deacetylation of the N2-acetyl group and subsequent N-functionalization.

This protocol details the removal of the N-acetyl group to yield the free secondary amine.

Scientific Rationale: Acid- or base-catalyzed hydrolysis is a standard method for amide cleavage.[18] The choice between acidic or basic conditions may depend on the stability of other functional groups in the molecule. A mild chemoselective N-deacetylation can also be achieved using reagents like the Schwartz reagent.[19][20][21][22]

Diagram of the N-Deacetylation Workflow:

G start 2-acetyl-2,3,4,5-tetrahydro- 1H-2-benzazepin-5-one reaction Hydrolysis start->reaction reagent Acid or Base (e.g., 6M HCl or NaOH) reagent->reaction product 2,3,4,5-tetrahydro- 1H-2-benzazepin-5-one reaction->product workup Neutralization & Extraction product->workup final_product Isolated Secondary Amine workup->final_product

Caption: N-Deacetylation workflow to generate the free secondary amine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound203.241.0203 mg
Hydrochloric Acid (HCl), 6 M--10 mL
Sodium Hydroxide (NaOH), 10 M--As needed

Procedure:

  • To this compound (1.0 mmol), add 6 M aqueous HCl (10 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully neutralize the solution by the dropwise addition of 10 M aqueous NaOH until the pH is ~9-10.

  • Extract the product with DCM or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, which can often be used in the next step without further purification.

This protocol describes the acylation of the de-acetylated benzazepinone with an acid chloride or a carboxylic acid using a coupling agent.

Scientific Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The Schotten-Baumann reaction, using an acid chloride and a base, is a classic and efficient method.[3] Alternatively, modern peptide coupling reagents (e.g., HATU, HBTU) allow for the direct coupling of carboxylic acids and amines under mild conditions, offering broad functional group tolerance.[5][23][24][25]

Diagram of the N-Acylation Workflow:

G start 2,3,4,5-tetrahydro- 1H-2-benzazepin-5-one reaction N-Acylation start->reaction acylating_agent Acylating Agent (R-COCl or R-COOH) acylating_agent->reaction base_coupling Base / Coupling Agent (e.g., DIEA / HATU) base_coupling->reaction product N-Acyl Derivative reaction->product workup Aqueous Work-up & Purification product->workup final_product Isolated N-Acyl Product workup->final_product

Caption: N-Acylation workflow for diversification at the N2-position.

Materials (Using a Coupling Agent):

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
2,3,4,5-tetrahydro-1H-2-benzazepin-5-one161.211.0161 mg
Carboxylic Acid (e.g., Benzoic Acid)122.121.1134 mg
HATU380.231.2456 mg
Diisopropylethylamine (DIEA)129.243.0522 µL
Dimethylformamide (DMF), anhydrous--5 mL

Procedure (Using a Coupling Agent):

  • To a solution of the carboxylic acid (1.1 mmol) in anhydrous DMF (3 mL) at 0 °C, add HATU (1.2 mmol) and DIEA (3.0 mmol).

  • Stir the mixture for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one (1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Characterization of Derivatives

All synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and the successful incorporation of the new substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic derivatization of the this compound scaffold. By employing these methods, researchers can generate a diverse library of analogs for comprehensive SAR studies, thereby accelerating the identification of lead compounds with optimized biological profiles. The choice of specific reagents and reaction conditions can be adapted to accommodate a wide range of desired final structures, making this a versatile approach for drug discovery programs centered on the benzazepine core.

References

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Application Notes & Protocols: High-Throughput Screening for Novel Modulators of the 2-Benzazepin-5-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2-Benzazepin-5-one Scaffold

The benzazepine ring system is a privileged scaffold in medicinal chemistry, known to yield compounds with significant activity in the central nervous system (CNS).[1][2] Analogs of the 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one core structure present a compelling starting point for the discovery of novel therapeutics. The inherent structural rigidity and potential for diverse functionalization suggest that libraries of these analogs could interact with a wide range of biological targets. Given the history of related compounds, promising targets for these analogs include G-protein coupled receptors (GPCRs), kinases, and acetyltransferases, all of which are implicated in a variety of disease states.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize bioactive analogs of this compound. We will detail two distinct, robust HTS assay protocols: a primary biochemical screen targeting a representative kinase and a secondary cell-based assay for a Gq-coupled GPCR. These protocols are designed to be adaptable and serve as a blueprint for screening campaigns targeting other members of these enzyme and receptor families.

Strategic Approach to High-Throughput Screening

A successful HTS campaign requires a multi-step, logical progression from initial broad screening to more focused hit confirmation and characterization.[6][7] Our proposed workflow is designed to maximize efficiency and minimize false positives, ensuring that the most promising compounds are advanced for further development.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Primary_Screen Primary HTS: Biochemical Assay (e.g., Kinase TR-FRET) Hit_Confirmation Hit Confirmation: Dose-Response Analysis Primary_Screen->Hit_Confirmation Identifies 'Hits' Counter_Screen Counter-Screen: Assay Interference Testing Hit_Confirmation->Counter_Screen Confirms Potency Secondary_Assay Secondary HTS: Cell-Based Assay (e.g., GPCR Calcium Flux) Counter_Screen->Secondary_Assay Eliminates False Positives Orthogonal_Assay Orthogonal Assay: Alternative Technology (e.g., AlphaLISA) Secondary_Assay->Orthogonal_Assay Validates Mechanism in Cellular Context SAR_Studies Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR_Studies Confirms 'Lead' Compounds

Caption: A generalized workflow for a high-throughput screening campaign.

Part 1: Primary Biochemical Screen - TR-FRET Kinase Assay

Protein kinases have emerged as a major class of drug targets, with hundreds of kinases identified in the human genome.[4] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, homogeneous (no-wash) format well-suited for HTS of kinase inhibitors.[8] This assay format offers high sensitivity and is less susceptible to interference from colored compounds.[9]

Principle of the TR-FRET Kinase Assay

This assay measures the phosphorylation of a substrate peptide by a target kinase. A long-lifetime lanthanide chelate (the donor fluorophore, e.g., Europium) is conjugated to an antibody that specifically recognizes a phosphorylated motif on the substrate. The substrate peptide itself is labeled with an acceptor fluorophore (e.g., phycoerythrin). When the substrate is phosphorylated by the kinase, the binding of the antibody brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur. The resulting signal is proportional to the extent of substrate phosphorylation. Inhibitors of the kinase will prevent this phosphorylation, leading to a decrease in the FRET signal.

TR_FRET_Kinase_Assay cluster_0 No Inhibition cluster_1 Inhibition Kinase_active Active Kinase Phospho_Substrate Phosphorylated Substrate-Acceptor Kinase_active->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase_active Substrate_acceptor Substrate-Acceptor Substrate_acceptor->Kinase_active Antibody_donor Anti-Phospho-Antibody-Donor Phospho_Substrate->Antibody_donor Binds FRET_Signal TR-FRET Signal Antibody_donor->FRET_Signal Generates Kinase_inhibited Inhibited Kinase No_FRET_Signal No TR-FRET Signal Kinase_inhibited->No_FRET_Signal Inhibitor 2-Benzazepin-5-one Analog Inhibitor->Kinase_inhibited Inhibits Substrate_acceptor2 Substrate-Acceptor Substrate_acceptor2->No_FRET_Signal Antibody_donor2 Anti-Phospho-Antibody-Donor Antibody_donor2->No_FRET_Signal

Caption: The principle of the TR-FRET kinase inhibition assay.

Protocol: TR-FRET Kinase Assay

This protocol is a general guideline and should be optimized for the specific kinase and substrate being used.

Materials:

  • 384-well, low-volume, white microplates

  • Target kinase (e.g., a tyrosine or serine/threonine kinase)

  • Kinase substrate peptide with acceptor fluorophore

  • ATP

  • Anti-phospho-substrate antibody labeled with a lanthanide donor

  • Assay buffer (optimized for the specific kinase)

  • Stop solution/detection buffer

  • Test compounds (this compound analogs) dissolved in DMSO

  • Positive control inhibitor

  • TR-FRET-capable microplate reader

Procedure:

  • Compound Plating: Dispense test compounds and controls (DMSO for negative control, known inhibitor for positive control) into the 384-well plate. Typically, a volume of 50-100 nL is used.

  • Enzyme Addition: Add the target kinase diluted in assay buffer to all wells.

  • Initiation of Reaction: Add the substrate peptide and ATP solution to all wells to start the enzymatic reaction. The final ATP concentration should be at or near the Km for the enzyme to detect competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a duration determined during assay optimization (e.g., 60 minutes).

  • Reaction Termination and Detection: Add the stop/detection buffer containing the anti-phospho-antibody-donor to all wells.

  • Incubation: Incubate for a second period to allow for antibody binding (e.g., 60 minutes at room temperature).

  • Data Acquisition: Read the plate on a TR-FRET-capable microplate reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis and Validation

The primary output of a TR-FRET assay is the ratio of the acceptor to donor fluorescence intensity.[9] The quality and robustness of the HTS assay must be validated before screening a large compound library.[10][11] The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay.[12][13]

Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos = Standard deviation of the positive control (e.g., maximal inhibition)

  • SD_neg = Standard deviation of the negative control (e.g., no inhibition, DMSO only)

  • Mean_pos = Mean signal of the positive control

  • Mean_neg = Mean signal of the negative control

Z'-Factor Value Assay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unacceptable assay

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[14]

Part 2: Secondary Cell-Based Screen - GPCR Calcium Flux Assay

GPCRs are a large family of cell surface receptors that are common drug targets.[15][16] A significant portion of GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium.[16] A cell-based calcium flux assay provides a functional readout of receptor activation or inhibition in a more physiologically relevant context.

Principle of the Calcium Flux Assay

This assay utilizes a cell line stably expressing the target Gq-coupled GPCR. The cells are loaded with a calcium-sensitive fluorescent dye. When the GPCR is activated by an agonist, it triggers a signaling cascade that results in the release of calcium from intracellular stores. This increase in intracellular calcium concentration is detected by the dye, leading to a measurable increase in fluorescence. Antagonists, such as potentially active 2-benzazepin-5-one analogs, will block the agonist-induced calcium release, thus preventing the increase in fluorescence.

Calcium_Flux_Assay cluster_0 Agonist Stimulation (No Antagonist) cluster_1 Antagonist Action Agonist Agonist GPCR Gq-Coupled GPCR Agonist->GPCR Binds & Activates Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Ca_dye Calcium Dye Ca_release->Ca_dye Binds Fluorescence Fluorescence Signal Ca_dye->Fluorescence Antagonist 2-Benzazepin-5-one Analog GPCR_blocked Blocked GPCR Antagonist->GPCR_blocked Binds & Blocks No_Signal No Fluorescence Signal GPCR_blocked->No_Signal Agonist2 Agonist Agonist2->GPCR_blocked Cannot Bind

Caption: The signaling pathway of a Gq-coupled GPCR leading to calcium flux.

Protocol: No-Wash Calcium Flux Assay

Materials:

  • 384-well, black-walled, clear-bottom microplates

  • HEK293 or CHO cell line stably expressing the target GPCR

  • Cell culture medium and reagents

  • Calcium-sensitive dye kit (e.g., Fluo-8)

  • Agonist for the target GPCR

  • Test compounds (this compound analogs)

  • Positive control antagonist

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and grow to confluence.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading buffer to each well.

  • Incubation: Incubate the plate according to the dye manufacturer's instructions (e.g., 1 hour at 37°C).

  • Compound Addition: Place the plate in the fluorescence plate reader. Add the test compounds, positive control antagonist, and negative controls (DMSO) to the appropriate wells. Incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation and Reading: The instrument will then add the agonist to all wells while simultaneously reading the fluorescence intensity over time. The agonist concentration should be at the EC80 to ensure a robust signal window for detecting antagonism.

  • Data Acquisition: Fluorescence is measured kinetically, capturing the peak response after agonist addition.

Data Analysis

The data is typically analyzed by calculating the peak fluorescence signal minus the baseline fluorescence for each well. The percentage of inhibition is then calculated relative to the positive and negative controls. Hits from the primary screen would be tested in a dose-response format in this secondary assay to determine their IC50 values.

Orthogonal and Counter-Screening Strategies

To ensure the highest quality of hits, it is crucial to incorporate orthogonal and counter-screening assays.

  • Orthogonal Assays: For confirmed hits, an orthogonal assay using a different detection technology should be employed. For instance, if the primary kinase screen was TR-FRET, an orthogonal assay could be based on AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.[17][18] AlphaLISA is a bead-based assay that measures the interaction of two molecules in close proximity.[19][20] This helps to rule out technology-specific artifacts.

  • Counter-Screens: Counter-screens are essential to identify compounds that interfere with the assay technology itself rather than the biological target. For fluorescence-based assays, this includes screening for autofluorescent compounds or quenchers. For enzyme-based assays, promiscuous inhibitors can be identified by screening against a structurally unrelated enzyme.

High-Content Screening for Phenotypic Insights

For particularly promising lead compounds, high-content screening (HCS) can provide deeper insights into their cellular effects.[21][22] HCS uses automated microscopy and image analysis to quantify multiple phenotypic parameters in cells.[23] This can reveal information about a compound's mechanism of action, off-target effects, and potential toxicity early in the drug discovery process.[24][25]

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. The high-throughput screening assays detailed in these application notes provide a robust and efficient framework for identifying and characterizing bioactive analogs. By employing a strategic combination of primary biochemical screens, secondary cell-based assays, and rigorous counter-screening, researchers can effectively navigate the complexities of early-stage drug discovery and identify lead compounds with the greatest potential for clinical development. The adaptability of these protocols allows for their application to a wide range of kinase and GPCR targets, making this guide a valuable resource for drug development professionals.

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A Strategic Funnel for In Vitro Assay Development for Novel Benzazepinones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction

This guide presents a structured, funnel-based strategy for the in vitro characterization of novel benzazepinones. We move from broad, high-throughput primary screens to increasingly specific biochemical and cell-based assays designed to determine potency, confirm direct target interaction, and elucidate the mechanism of action.[4][5] This framework is designed to build a self-validating data package, ensuring that each step provides the necessary confidence to advance the most promising compounds. Every protocol herein is grounded in the principles of robust assay development, emphasizing reproducibility, statistical rigor, and a clear understanding of the underlying biology.[6][7]

Chapter 1: The Assay Development Funnel: A Strategy for Success

The journey from a novel compound to a validated lead candidate is best navigated through a tiered screening cascade, often referred to as the "Assay Development Funnel."[5] This strategy is designed to efficiently screen large numbers of compounds and progressively filter them based on desired biological activity, potency, and mechanism. The core principle is to start with assays that are simple, cost-effective, and high-throughput, reserving more complex and resource-intensive assays for a smaller number of qualified "hits."[8]

The funnel approach ensures that experimental effort is focused on compounds that are most likely to succeed, thereby accelerating the drug discovery process.[9] It also mitigates the risk of advancing compounds based on misleading data from a single assay type. For instance, a compound that shows activity in a biochemical assay might fail in a cell-based context due to poor membrane permeability—a flaw that this tiered approach is designed to catch early.[10]

Assay_Funnel cluster_0 Assay Development Workflow Primary Primary Screening (e.g., Cell Viability) Secondary Secondary Assays (Biochemical & Cellular) Primary->Secondary Identify 'Hits' Tertiary Target Engagement & MoA (e.g., NanoBRET) Secondary->Tertiary Confirm Potency & Selectivity Lead_Opt Lead Optimization Tertiary->Lead_Opt Validate MoA

Caption: The Assay Development Funnel for screening novel compounds.

Chapter 2: Primary Screening: Identifying Bioactive Compounds

The initial goal is to cast a wide net to identify which benzazepinones in a library possess any biological activity. A cell viability or cytotoxicity assay is an ideal starting point. It is target-agnostic, relatively inexpensive, and provides a robust readout of a compound's overall effect on cellular health.

Protocol 2.1: Cell Viability Screening using Resazurin (alamarBlue®)

Principle: This assay quantitatively measures cell viability by using the redox indicator resazurin. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of living cells.

Materials:

  • HEK293 cells (or other relevant cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Novel benzazepinone library dissolved in 100% DMSO

  • Resazurin sodium salt solution (e.g., alamarBlue®)

  • Sterile, black, clear-bottom 96-well microplates

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., Staurosporine, 10 µM final concentration)

  • Negative control (0.1% DMSO vehicle)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count HEK293 cells.

    • Dilute cells to a density of 1 x 10⁵ cells/mL in culture medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation & Addition:

    • Prepare a 10 mM stock of each benzazepinone in 100% DMSO.

    • Perform a serial dilution to create a range of concentrations. For a primary screen, a single high concentration (e.g., 10 µM) is often used.

    • Add 1 µL of each compound dilution (or vehicle/positive control) to the respective wells. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.[4]

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • Resazurin Addition & Readout:

    • Add 10 µL of the resazurin reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence on a microplate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data by setting the negative control (vehicle) to 100% viability and the positive control (or no-cell control) to 0% viability.

    • Calculate the percent viability for each compound concentration.

    • "Hits" can be defined as compounds that reduce cell viability by a certain threshold (e.g., >50% at 10 µM).

Chapter 3: Secondary Assays: From "Hit" to "Lead"

Once primary hits are identified, the next step is to determine their potency and begin to understand their mechanism. This stage often involves moving from general cell-based assays to more specific biochemical assays that probe a particular target class, such as kinases.[11] Technologies like HTRF® (Homogeneous Time-Resolved Fluorescence) are ideal for this purpose as they are highly sensitive, robust, and amenable to high-throughput screening.[12][13]

Scenario: The Benzazepinone is a Putative Kinase Inhibitor

Based on structural similarity to known kinase inhibitors, a subset of hits from the primary screen is selected for evaluation in a kinase activity assay.

Protocol 3.1: Kinase Inhibition Assay using HTRF®

Principle: HTRF® is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that measures the interaction of two molecules.[14] In a kinase assay, a biotinylated substrate and an antibody that recognizes the phosphorylated version of that substrate (labeled with a fluorophore) are used. The kinase reaction is initiated, and upon phosphorylation, the antibody binds the substrate. This brings a donor fluorophore (often coupled to streptavidin, which binds the biotin) and an acceptor fluorophore into close proximity, generating a FRET signal.[15] An inhibitor will prevent substrate phosphorylation, leading to a decrease in the HTRF signal.

HTRF_Principle cluster_NoInhibitor Active Kinase (No Inhibitor) cluster_Inhibitor Inhibited Kinase Kinase Kinase ADP ADP Kinase->ADP Phosphorylation P_Substrate Biotin-Substrate-P Kinase->P_Substrate Phosphorylation ATP ATP ATP->ADP Phosphorylation ATP->P_Substrate Phosphorylation Substrate Biotin-Substrate Substrate->ADP Phosphorylation Substrate->P_Substrate Phosphorylation Donor Streptavidin-Eu³⁺ (Donor) P_Substrate->Donor Binds Biotin Acceptor Anti-P-Substrate-Ab (Acceptor) P_Substrate->Acceptor Binds P-site Donor->Acceptor FRET Signal Inhibitor Benzazepinone Inhibitor Kinase_I Kinase Inhibitor->Kinase_I Blocks Activity Substrate_I Biotin-Substrate Kinase_I->Substrate_I No Reaction (No FRET Signal) ATP_I ATP ATP_I->Substrate_I No Reaction (No FRET Signal) Substrate_I->Substrate_I No Reaction (No FRET Signal)

Caption: Principle of a competitive HTRF kinase inhibition assay.

Materials:

  • Recombinant kinase (e.g., SRC, ABL)

  • Biotinylated peptide substrate specific for the kinase

  • ATP

  • HTRF® detection reagents: Streptavidin-Europium Cryptate (donor) and anti-phospho-substrate antibody labeled with d2 (acceptor)

  • Assay buffer (typically includes MgCl₂, DTT, and a detergent like Tween-20)

  • White, low-volume 384-well microplates

  • HTRF®-certified microplate reader[16]

Step-by-Step Methodology:

  • Compound Plating:

    • Perform a serial 1:3 dilution of the hit benzazepinones in DMSO.

    • Dispense 50 nL of each compound concentration into the wells of a 384-well plate.

  • Enzyme/Substrate Addition:

    • Prepare a master mix of the kinase and its biotinylated substrate in assay buffer.

    • Dispense 5 µL of this mix into each well.

    • Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in assay buffer at a concentration close to its Km for the enzyme.[17]

    • Add 5 µL of the ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature. The time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Prepare the HTRF® detection mix containing the donor and acceptor reagents in detection buffer (which typically contains EDTA to stop the kinase reaction by chelating Mg²⁺).

    • Add 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition & Analysis:

    • Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

    • Normalize the data using "no enzyme" (0% activity) and "vehicle only" (100% activity) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound IDCell Viability IC₅₀ (µM)Kinase X IC₅₀ (µM)Kinase Y IC₅₀ (µM)
BZP-0015.20.015> 20
BZP-002> 20> 20> 20
BZP-0031.10.9501.2
BZP-0048.90.03015.6
Table 1: Example dataset from the screening funnel. BZP-001 and BZP-004 show potent and selective inhibition of Kinase X with lower general cytotoxicity, making them ideal candidates for further study.

Chapter 4: Confirming the Mechanism: Direct Target Engagement in Live Cells

A potent IC₅₀ in a biochemical assay is compelling, but it does not prove the compound works the same way inside a cell.[10] Cellular assays are needed to confirm that the compound can cross the cell membrane and bind to its intended target in a complex physiological environment.[18] The NanoBRET™ assay is a gold-standard technology for quantifying target engagement in live cells.[19]

Protocol 4.1: Cellular Target Engagement using NanoBRET™

Principle: NanoBRET™ (Bioluminescence Resonance Energy Transfer) measures the proximity between a target protein and a compound.[19] The target protein is expressed in cells as a fusion with the small, bright NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer compound that is known to bind the target is then added. When the tracer binds, it brings the fluorophore (the energy acceptor) close to NanoLuc®, generating a BRET signal. Unlabeled test compounds (benzazepinones) will compete with the tracer for binding to the target. This displacement reduces the BRET signal in a dose-dependent manner, allowing for the quantification of intracellular target engagement.[10]

NanoBRET_Principle cluster_NoCompetitor Tracer Binding (No Competitor) cluster_Competitor Competitive Displacement Target Target Protein-NanoLuc® (Donor) Tracer Fluorescent Tracer (Acceptor) Target->Tracer Binding & Proximity Tracer->Target BRET Signal Target_C Target Protein-NanoLuc® (Donor) Tracer_C Fluorescent Tracer (Acceptor) BZP Benzazepinone (Competitor) BZP->Target_C Competes for Binding BZP->Tracer_C Displaces Tracer (Reduced BRET Signal)

Caption: Principle of the competitive NanoBRET target engagement assay.

Materials:

  • HEK293 cells transiently or stably expressing the target kinase-NanoLuc® fusion protein.

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Tracer specific for the target kinase.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • White, non-binding, 96-well microplates.

  • Benzazepinone compounds dissolved in DMSO.

Step-by-Step Methodology:

  • Cell Preparation:

    • Harvest cells expressing the target-NanoLuc® fusion and resuspend them in Opti-MEM™.

    • Adjust the cell density as recommended by the specific NanoBRET™ assay protocol.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the benzazepinone compounds.

    • In a 96-well plate, add the compounds, followed by the NanoBRET™ Tracer at its recommended final concentration.

  • Cell Addition and Incubation:

    • Add the cell suspension to the wells containing the compounds and tracer.

    • Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the binding to reach equilibrium.

  • Luminescence Detection:

    • Prepare the NanoBRET™ Nano-Glo® detection reagent by mixing the substrate and the extracellular inhibitor as per the manufacturer's protocol. The inhibitor is crucial to quench any signal from luciferase released by dead cells.

    • Add the detection reagent to each well.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition & Analysis:

    • Read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm) simultaneously.

    • Calculate the raw BRET ratio (Acceptor signal / Donor signal).

    • Normalize the data using vehicle controls (0% displacement) and "no tracer" controls (100% displacement).

    • Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the intracellular IC₅₀.

Chapter 5: Assay Validation and Quality Control

The trustworthiness of any screening data hinges on the quality and validation of the assays used.[6] Proper validation ensures that the results are accurate, reproducible, and meaningful. Key statistical parameters should be monitored throughout the screening process.

Key Validation Parameters:

  • Z'-Factor: This parameter is a measure of the statistical effect size and is used to judge the quality of a high-throughput screening assay. It reflects the separation between the positive and negative control distributions. An assay with a Z'-factor > 0.5 is considered excellent for screening.[6]

  • Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control to that of the background or negative control. A high S/B ratio (typically >5) is desirable for a robust assay.

  • Reproducibility: Assays must demonstrate consistency across plates, days, and reagent batches. This is assessed by repeatedly running control compounds and ensuring their potency values remain within an acceptable range (e.g., within 3-fold of the historical average).

  • DMSO Tolerance: The sensitivity of both biochemical and cell-based assays to the compound solvent (DMSO) must be determined to establish a maximum concentration that does not interfere with the assay readout.[4]

Adherence to these quality control metrics, as well as following detailed standard operating procedures (SOPs), is essential for building a reliable data package that can confidently guide a drug discovery program.[20][21]

Conclusion

The development of in vitro assays for a novel chemical series like benzazepinones requires a methodical, multi-tiered approach. By employing the strategic funnel described here—moving from broad primary screens to specific biochemical assays and finally to mechanistic cellular target engagement studies—researchers can efficiently identify and validate promising lead candidates. This structured process, underpinned by rigorous assay validation and a deep understanding of each technique's principles, ensures scientific integrity and maximizes the probability of success in the complex journey of drug discovery.

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Application Note & Protocol: Comprehensive Evaluation of Solubility and Stability for 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Early Physicochemical Characterization

In the landscape of drug discovery and development, the journey of a promising molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges. A significant number of drug candidates fail due to suboptimal physicochemical properties, with solubility and stability being two of the most critical hurdles. This document provides a comprehensive guide to measuring the aqueous solubility and chemical stability of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, a novel benzazepine derivative with therapeutic potential. Understanding these fundamental characteristics at an early stage is paramount, as it directly influences bioavailability, formulation strategies, and the overall viability of a drug development program.[1][2][3] This application note is designed to equip researchers with the theoretical knowledge and practical protocols to generate robust and reliable data, thereby enabling informed decision-making in the progression of this and similar drug candidates.

I. The Scientific Imperative: Understanding Solubility and Stability

A. The Nuances of Aqueous Solubility

The solubility of an active pharmaceutical ingredient (API) is a determining factor for its absorption and, consequently, its therapeutic efficacy.[4] It is crucial to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves when a solution is prepared by adding a concentrated stock solution (typically in an organic solvent like DMSO) to an aqueous buffer.[2][5][6] While not a true thermodynamic equilibrium, it is a high-throughput method that provides an early indication of a compound's dissolution behavior and is particularly relevant for in vitro screening assays.[7]

  • Thermodynamic (or Equilibrium) Solubility: This represents the true saturation concentration of a compound in a specific solvent at equilibrium.[3][8][9] This measurement is more time-intensive but provides the definitive solubility value, which is essential for formulation development and predicting in vivo performance.[2][7]

The structural features of this compound, including the acetyl group and the lactam ring within the benzazepine scaffold, will influence its polarity and crystal lattice energy, thereby dictating its solubility.

B. The Multifaceted Nature of Chemical Stability

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[10][11] Stability testing is a cornerstone of pharmaceutical development and is mandated by regulatory agencies worldwide.[10][12][13] Key aspects of stability evaluation include:

  • Forced Degradation (Stress Testing): This involves subjecting the drug substance to harsh conditions that are more severe than accelerated stability testing.[14][15][16] The goal is to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[16][17][18] Common stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[19]

  • Long-Term and Accelerated Stability Studies: These studies are performed under controlled temperature and humidity conditions as prescribed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[10][12][13][20] They are designed to predict the shelf life of the drug substance and support the proposed storage conditions.

For this compound, the amide (lactam) and acetyl functionalities are potential sites for hydrolysis, while the aromatic ring and benzylic positions could be susceptible to oxidation.

II. Experimental Protocols: A Step-by-Step Guide

A. Protocol 1: Determination of Kinetic Solubility

This protocol outlines the use of a high-throughput method to assess the kinetic solubility of the test compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for direct UV assay)

  • Plate shaker

  • Nephelometer or UV-Vis microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[6][21]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.

  • Incubation and Mixing: Seal the plate and shake it vigorously for a predetermined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C).[5][21]

  • Measurement:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.[4][7]

    • Direct UV Assay: Alternatively, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate at the compound's λmax.[21] The concentration of the dissolved compound is determined using a pre-established calibration curve.

Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the specified conditions.

B. Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility.[22]

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a validated stability-indicating method

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of PBS (pH 7.4). Ensure that there is undissolved solid present.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[8][23]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.[1]

  • Quantification: Dilute the filtered solution with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC method.[3][9]

Data Analysis: The thermodynamic solubility is the average concentration determined from multiple replicates after equilibrium has been reached.

C. Protocol 3: Forced Degradation Studies

This protocol outlines the conditions for stress testing to identify potential degradation products and pathways.[14][18]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H2O2), 3%

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[14]

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and maintain at room temperature for a defined period (e.g., 24 hours).

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2 and keep it at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in an oven for a defined period (e.g., 7 days).

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC-PDA method. The PDA detector will help in assessing the peak purity and identifying the formation of new peaks corresponding to degradation products.

Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. The goal is to achieve a target degradation of 5-20% to ensure that the degradation is not overly aggressive.

III. Data Presentation and Interpretation

A. Solubility Data Summary
ParameterMethodConditionsResult
Kinetic Solubility Nephelometry/Direct UVPBS (pH 7.4), 25°C, 2h(e.g., 50 ± 5 µg/mL)
Thermodynamic Solubility Shake-Flask/HPLCPBS (pH 7.4), 25°C, 48h(e.g., 25 ± 2 µg/mL)
B. Forced Degradation Data Summary
Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 N HCl 24h60°C(e.g., 15%)(e.g., 2)
0.1 N NaOH 24hRT(e.g., 8%)(e.g., 1)
3% H2O2 24hRT(e.g., 5%)(e.g., 1)
Thermal 7 days80°C(e.g., <2%)(e.g., 0)
Photolytic ICH Q1BAmbient(e.g., 3%)(e.g., 1)

IV. Visualizing the Workflow

experimental_workflow kinetic Kinetic Solubility (Nephelometry/UV) thermodynamic Thermodynamic Solubility (Shake-Flask/HPLC) forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) ich_stability ICH Stability Studies (Long-term & Accelerated) forced_degradation->ich_stability api API: 2-acetyl-2,3,4,5-tetrahydro- 1H-2-benzazepin-5-one api->kinetic api->thermodynamic api->forced_degradation

Caption: Experimental workflow for solubility and stability assessment.

V. Conclusion and Forward Look

The protocols and methodologies detailed in this application note provide a robust framework for the comprehensive evaluation of the solubility and stability of this compound. The data generated from these studies are not merely a set of parameters but a critical foundation for the entire drug development cascade. They will guide formulation scientists in designing appropriate delivery systems, inform toxicologists about potential degradation products, and provide regulatory affairs with the necessary documentation for future submissions. By embracing a thorough and early characterization of these fundamental properties, researchers can significantly de-risk their drug development programs and enhance the probability of translating a promising molecule into a successful therapeutic.

References

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Application Notes and Protocols for the Pharmacological Profiling of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Elucidating the Pharmacological Identity of a Novel Benzazepine Scaffold

Abstract

The 2-benzazepine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including effects on the central nervous system and cardiovascular system.[1] This application note provides a comprehensive guide for the initial pharmacological characterization of a novel derivative, 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one. Due to the novelty of this specific molecule, we will establish a logical and efficient screening cascade based on the known activities of structurally related benzazepines.[2][3] This document will detail the necessary in vitro assays to determine the compound's primary targets, its affinity, and its functional effects, thereby laying the groundwork for further drug development.

Introduction: The Rationale for Profiling

The benzazepine core is a versatile pharmacophore present in a variety of biologically active compounds.[1] Derivatives have been investigated for their potential as treatments for skin wounds, as muscarinic receptor antagonists, and as ligands for serotonin (5-HT) and adrenergic receptors.[2][3][4] The subject of this guide, this compound, is a relatively unexplored molecule. A systematic pharmacological profiling is therefore essential to uncover its mechanism of action and therapeutic potential.

Our initial profiling strategy will focus on targets implicated by the broader benzazepine class:

  • Muscarinic Acetylcholine Receptors (mAChRs): Specifically, the M3 subtype, as some benzazepin-4-ones have shown selective antagonism at this receptor.[3]

  • Serotonin (5-HT) Receptors: The 5-HT2 receptor subfamily is a common target for psychoactive compounds, and benzazepine derivatives have shown affinity for these receptors.[4][5]

  • Acetylcholinesterase (AChE): Inhibition of AChE is a key mechanism for treating cognitive disorders, and some bridged benzazepines have demonstrated potent inhibitory activity.[6]

This application note will provide detailed protocols for radioligand binding and functional assays to probe the interaction of our lead compound with these targets.

Experimental Workflow for Pharmacological Characterization

A tiered approach is recommended to efficiently characterize the pharmacological profile of a novel compound. This workflow ensures that resources are directed toward the most promising activities.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: In Vitro & Ex Vivo Models A Compound Synthesis & Purity Analysis B Radioligand Binding Assays (M3, 5-HT2A, AChE) A->B C Initial Functional Assays (e.g., Calcium Flux) B->C If significant binding is observed D Dose-Response Curves (IC50 / EC50 Determination) C->D E Selectivity Panel (e.g., M1, M2, 5-HT2B/2C) D->E F Mechanism of Action Studies (e.g., Schild Analysis) D->F G Cell-Based Assays (e.g., Reporter Gene) E->G H Tissue-Based Assays (e.g., Guinea Pig Ileum) F->H G cluster_0 Cell Membrane M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ACh Acetylcholine (Agonist) ACh->M3R Activates TestCmpd 2-acetyl-2,3,4,5-tetrahydro- 1H-2-benzazepin-5-one (Antagonist) TestCmpd->M3R Blocks Ca Ca²⁺ Release IP3->Ca

Figure 2: Antagonism of the M3 receptor signaling pathway.

Conclusion and Future Directions

This application note outlines a foundational strategy for the pharmacological profiling of this compound. Based on the activities of related compounds, we have proposed a screening cascade focusing on muscarinic and serotonergic receptors. The detailed protocols for binding and functional assays provide a clear path to determine the compound's primary targets and its mode of action.

The hypothetical data suggest that our lead compound is a moderately potent muscarinic M3 antagonist. The next steps in its characterization (Tier 2 and 3) would involve:

  • Selectivity Profiling: Screening against other muscarinic receptor subtypes (M1, M2, M4, M5) and a broader panel of GPCRs to determine its selectivity profile.

  • Mechanism of Action Studies: Performing Schild analysis to confirm competitive antagonism.

  • Ex Vivo Tissue Assays: Using isolated tissue preparations (e.g., guinea pig ileum) to assess its functional effects in a more physiological context.

By following this structured approach, researchers can efficiently and rigorously elucidate the pharmacological properties of novel benzazepine derivatives, paving the way for their potential development as therapeutic agents.

References

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Application Note & Protocols: Developing Robust Cell-Based Assays for Benzazepinone Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzazepinone scaffold is a privileged structure in medicinal chemistry, forming the core of compounds targeting a diverse range of cellular proteins, including G-protein coupled receptors (GPCRs) and ion channels.[1][2] Developing reliable cell-based assays is a critical step in the drug discovery pipeline to characterize the potency, efficacy, and mechanism of action (MOA) of novel benzazepinone derivatives.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, validate, and implement robust cell-based assays for this important class of molecules. We will move beyond simple procedural lists to explore the strategic decisions, validation checkpoints, and data interpretation required for generating high-quality, actionable data.

Introduction: The Benzazepinone Challenge

Benzazepinones are heterocyclic compounds that have demonstrated activity against a variety of biological targets. For instance, different derivatives have been shown to act as dopamine D1-like receptor agonists, sodium channel blockers, and vasopressin V2 receptor antagonists.[1][5] This pharmacological diversity presents a unique challenge: a novel benzazepinone analog could interact with multiple target classes. Therefore, a successful assay development strategy cannot be a "one-size-fits-all" approach. It requires a logical, hypothesis-driven workflow to first identify the likely target class and then select the most appropriate assay to quantify its activity.

Cell-based assays are indispensable in this process as they provide a more physiologically relevant context than simple biochemical assays, preserving intracellular signaling pathways and accounting for factors like cell permeability.[3][6] This guide will detail the primary assay formats relevant to known benzazepinone targets and provide step-by-step protocols for their execution.

Part 1: Strategic Assay Selection

The foundational step in developing an assay is selecting the right methodology based on a putative mechanism of action. For a novel benzazepinone with an unknown target, an initial hypothesis can often be formed based on its structural similarity to known compounds. The primary targets for benzazepinones fall into two major categories: GPCRs and ion channels.

Identifying the Target Pathway

G-protein coupled receptors (GPCRs) are a vast family of transmembrane proteins that trigger intracellular signaling cascades upon activation.[7] Depending on the G-protein they couple to (Gαs, Gαi, Gαq, etc.), they modulate different second messengers.[8][9]

  • Gαs-coupled receptors: Activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Gαi-coupled receptors: Inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[10]

  • Gαq-coupled receptors: Activate phospholipase C, resulting in the production of inositol triphosphate (IP3) and the subsequent release of Ca²⁺ from intracellular stores.[9][11]

Ion channels are pore-forming proteins that control the flow of ions across the cell membrane, directly affecting the cell's membrane potential and intracellular ion concentrations.[12][13]

The following decision tree illustrates a logical approach to selecting a primary assay.

Assay_Selection_Workflow cluster_0 Assay Selection Workflow cluster_1 GPCR Assay Cascade cluster_2 Ion Channel Assay Cascade start Start: Novel Benzazepinone Compound hypothesis Hypothesize Target Class (Based on Structural Analogs) start->hypothesis gpcr GPCR Target hypothesis->gpcr  GPCR-like ion_channel Ion Channel Target hypothesis->ion_channel Ion Channel Blocker-like   unknown Unknown / Other hypothesis->unknown No Clear Analog gpcr_coupling Hypothesize G-Protein Coupling gpcr->gpcr_coupling ion_type Hypothesize Ion Type ion_channel->ion_type phenotypic_screen Phenotypic or Reporter Screen (e.g., NFAT, CREB) unknown->phenotypic_screen cAMP_assay cAMP Accumulation Assay (Protocol 1) gpcr_coupling->cAMP_assay Gαs / Gαi Ca_assay Calcium Flux Assay (Protocol 2) gpcr_coupling->Ca_assay Gαq reporter_assay β-Arrestin or Reporter Assay (Protocol 3) gpcr_coupling->reporter_assay G-protein Independent or Unknown cytotoxicity Secondary Assay: Cytotoxicity Screen (Protocol 4) (Rule out non-specific effects) cAMP_assay->cytotoxicity Ca_assay->cytotoxicity reporter_assay->cytotoxicity Ca_flux_ion Calcium Flux Assay (Protocol 2) ion_type->Ca_flux_ion Ca²⁺ Channel K_flux_ion Thallium Flux Assay (Potassium Surrogate) ion_type->K_flux_ion K⁺ Channel Ca_flux_ion->cytotoxicity K_flux_ion->cytotoxicity phenotypic_screen->cytotoxicity

Caption: Workflow for selecting the appropriate primary cell-based assay.

Choosing the Right Cellular Model

The choice of cell line is as critical as the assay technology.[14]

  • Recombinant Cell Lines: Stably or transiently transfected cell lines (e.g., HEK293, CHO) overexpressing a specific target receptor or channel are the workhorses of drug discovery. They provide a robust signal window and a clean system for studying on-target effects.[8]

  • Endogenously Expressing Cell Lines: These cells express the target at physiological levels, offering higher biological relevance but often with a smaller assay window.[15]

  • Primary Cells: Directly isolated from tissues, these provide the highest physiological relevance but can be difficult to source, culture, and exhibit high variability.[14]

For initial screening, a recombinant cell line is typically preferred for its robustness and reproducibility. Hits should then be confirmed in a more physiologically relevant endogenous or primary cell system.

Part 2: Core Assay Protocols

The following protocols are generalized methodologies that must be optimized for the specific cell line, target, and laboratory equipment.

Protocol 1: GPCR Activity via cAMP Accumulation Assay (Luminescence-Based)

This protocol is designed to measure the activity of compounds that modulate Gαs- or Gαi-coupled receptors. It utilizes a bioluminescent biosensor that reports changes in intracellular cAMP levels.[8][16]

Principle: The assay uses a genetically engineered luciferase that contains a cAMP-binding domain. When cAMP levels rise, it binds to the biosensor, causing a conformational change that results in light production. The luminescent signal is directly proportional to the intracellular cAMP concentration.[16]

Materials:

  • GloSensor™ cAMP Reagent (Promega) or similar

  • HEK293 cells stably expressing the target Gαs- or Gαi-coupled GPCR and the cAMP biosensor

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (for Gαi assays)

  • Reference agonist and antagonist

  • Benzazepinone compounds

  • White, solid-bottom 384-well assay plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at a pre-optimized density (e.g., 2.5 x 10⁵ cells/mL).

    • Dispense 20 µL of cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a 4X final concentration stock of benzazepinone compounds, reference agonist, and antagonist in Assay Buffer.

    • For Gαi antagonist assays, this buffer should also contain a pre-determined EC₈₀ concentration of forskolin.[10]

  • Assay Execution:

    • Equilibrate the GloSensor™ cAMP Reagent to room temperature.

    • Add 10 µL of the reagent to each well.

    • Incubate the plate at room temperature for 2 hours to allow for reagent equilibration.

    • Add 10 µL of the 4X compound solution to the appropriate wells.

    • Incubate at room temperature for 15-30 minutes.

    • Read luminescence on a plate reader (e.g., Promega GloMax® or similar).

Data Analysis:

  • Normalize data to vehicle (0% effect) and a maximal concentration of a reference agonist (100% effect).

  • Plot the normalized response against the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Assay ModeG-ProteinExpected Result with ActivatorControl for Inhibition
Agonist GαsIncreased LuminescenceVehicle
Agonist GαiDecreased LuminescenceForskolin (to stimulate basal cAMP)
Antagonist GαsNo change alone; blocks agonist effectReference Agonist
Antagonist GαiNo change alone; blocks agonist effectReference Agonist + Forskolin
Protocol 2: GPCR or Ion Channel Activity via Calcium Flux Assay

This protocol measures changes in intracellular calcium, a key event for Gαq-coupled GPCRs and many calcium-permeable ion channels.[11][17]

Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-8, Fura-2). When intracellular Ca²⁺ levels rise, the dye binds to the ions, causing a significant increase in its fluorescence intensity. This change is monitored in real-time using an instrument like a FLIPR® (Fluorescent Imaging Plate Reader).[17][18]

Materials:

  • Cell line expressing the target Gαq-coupled GPCR or ion channel.

  • Calcium-sensitive dye kit (e.g., Calcium No WashPLUS from Eurofins DiscoverX, FLIPR® Calcium 6 Assay Kit from Molecular Devices).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Reference agonist and antagonist.

  • Benzazepinone compounds.

  • Black-wall, clear-bottom 384-well assay plates.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR®).

Procedure:

  • Cell Plating:

    • Plate cells in 384-well plates as described in Protocol 1 and incubate overnight.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions, often containing the dye and a probenecid solution (to prevent dye leakage).

    • Remove culture medium from the cell plate and add 20 µL of the dye-loading solution.

    • Incubate for 1 hour at 37°C, then 15 minutes at room temperature, protected from light.

  • Assay Execution (on FLIPR® or similar):

    • Prepare a 5X final concentration compound plate.

    • Place both the cell plate and the compound plate into the instrument.

    • Program the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument will then add 5 µL of the compound solution from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for 2-3 minutes to capture the kinetic response.

    • For antagonist screening, a second addition of a reference agonist (at its EC₈₀) can be performed after the initial compound incubation.[17]

Data Analysis:

  • The primary readout is the change in fluorescence intensity (Max - Min) or the area under the curve (AUC).

  • Normalize the data to vehicle and a reference agonist.

  • Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic curve to determine EC₅₀ or IC₅₀ values.

Protocol 3: Pathway Activity via Reporter Gene Assay

Reporter gene assays are powerful tools for measuring the downstream consequences of signal transduction, integrating the entire pathway's response into a single readout.[19][20]

Principle: A cell line is engineered to contain a reporter gene (e.g., Luciferase, β-galactosidase) under the control of a transcriptional response element (TRE) that is activated by the signaling pathway of interest (e.g., CRE for cAMP/PKA pathway, NFAT-RE for calcium/calcineurin pathway).[19][21] When the pathway is activated by a compound, the corresponding transcription factor binds the TRE and drives expression of the reporter protein, which can be easily quantified.[20][22]

Materials:

  • Cell line stably expressing the target receptor and the appropriate reporter gene construct (e.g., PathHunter® from Eurofins DiscoverX, Cignal™ from Qiagen).[19]

  • Luciferase assay reagent (e.g., ONE-Glo™ from Promega).

  • Reference agonist and antagonist.

  • Benzazepinone compounds.

  • White, solid-bottom 96- or 384-well assay plates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Plate cells in assay plates as described in Protocol 1.

  • Compound Treatment:

    • Prepare 2X final concentration stocks of all compounds in culture medium.

    • Remove the plating medium and add the compound solutions to the cells.

    • Incubate for a period sufficient for transcription and translation to occur (typically 6-24 hours) at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the cell plate and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase reagent equal to the volume of culture medium in the well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Read luminescence on a plate reader.

Data Analysis:

  • Normalize the luminescent signal to vehicle and a reference agonist.

  • Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic curve to determine EC₅₀ or IC₅₀ values.

Protocol 4: Counter-Screening via Cytotoxicity Assay (LDH Release)

It is essential to determine if the observed activity is due to specific modulation of a target or simply a result of cytotoxicity.[23][24] A lactate dehydrogenase (LDH) release assay is a common method for measuring cell membrane damage.[23]

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage. The amount of LDH in the supernatant, measured via an enzymatic reaction that produces a colorimetric or fluorescent signal, is proportional to the level of cytotoxicity.[23]

Materials:

  • Cell line used in the primary assay.

  • LDH cytotoxicity assay kit (e.g., CyQUANT™ LDH Cytotoxicity Assay from Thermo Fisher Scientific).

  • Benzazepinone compounds.

  • 10X Lysis Buffer (provided in kit, positive control).

  • Clear 96- or 384-well plates.

  • Absorbance plate reader.

Procedure:

  • Cell Plating and Treatment:

    • Plate cells and treat with the same concentrations of benzazepinone compounds used in the primary functional assays. Include "vehicle control" wells and "maximum LDH release" wells.

    • Incubate for the same duration as the longest primary assay.

  • Sample Preparation:

    • 30 minutes before the end of the incubation, add 10X Lysis Buffer to the "maximum LDH release" wells.

    • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer a portion of the supernatant from each well to a fresh plate.

  • Assay Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's protocol.

    • Add the reaction mixture to each well of the supernatant plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add the Stop Solution provided in the kit.

  • Data Readout:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm and 680 nm).

Data Analysis:

  • Subtract the background absorbance (680 nm) from the 490 nm measurement.

  • Calculate the percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound - Vehicle Control) / (Max Release - Vehicle Control)

  • Compounds showing significant activity in the primary assay but also high cytotoxicity at the same concentrations should be flagged as potential false positives.[25]

Part 3: Data Validation and Interpretation

A robust assay is one that is reproducible and predictive. Key validation parameters include:

ParameterDescriptionAcceptance Criteria (for HTS)
Z'-factor A measure of assay quality that reflects the dynamic range and data variation.[26]Z' > 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B > 5
Coefficient of Variation (%CV) A measure of the variability of the data points within a replicate group.%CV < 15%
EC₅₀/IC₅₀ Reproducibility The consistency of potency values across multiple independent experiments.Within 3-fold variation

Interpreting Results:

  • Potency (EC₅₀/IC₅₀): The concentration at which a compound elicits 50% of its maximal response. A lower value indicates higher potency.

  • Efficacy (Emax): The maximal response a compound can produce, typically expressed as a percentage of a reference full agonist.

  • Selectivity: The ratio of a compound's potency at an off-target receptor versus its primary target. This is determined by testing active compounds against a panel of related receptors.

Conclusion

The development of cell-based assays for benzazepinone activity is a multi-step process that requires careful planning, execution, and validation. By employing a hypothesis-driven approach to assay selection, utilizing optimized and robust protocols, and performing essential counter-screens for cytotoxicity, researchers can confidently characterize novel compounds. The methodologies outlined in this guide provide a solid foundation for generating high-quality data to drive medicinal chemistry efforts and accelerate the drug discovery process.[27][28]

References

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  • Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Cell-Based Assay Development | Custom Assays for Drug Discovery. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2017). cAMP assays in GPCR drug discovery. Retrieved from [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • CD BioSciences. (n.d.). Cell Signaling Pathway Reporter Screening. Retrieved from [Link]

  • PubMed. (n.d.). Cell-based potassium ion channel screening using the FluxOR assay. Retrieved from [Link]

  • YouTube. (2020). Reporter Assays for Therapeutics Targeting Signaling Pathways. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzazepine – Knowledge and References. Retrieved from [Link]

  • NCBI. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Selectivity Profiling Assays. Retrieved from [Link]

  • KCAS. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • NIH. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • PubMed. (2010). Targeting the polyamine transport system with benzazepine- and azepine-polyamine conjugates. Retrieved from [Link]

  • PubMed Central. (2023). New Class of Benzodiazepinone Derivatives as Pro-Death Agents Targeting BIR Domains in Cancer Cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzodiazepine. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • European Pharmaceutical Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]

  • PubMed. (2013). A novel benzazepinone sodium channel blocker with oral efficacy in a rat model of neuropathic pain. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological characterization of some benzazepinone derivatives. Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • PubMed. (n.d.). Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites. Retrieved from [Link]

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  • PubMed. (2016). Design and Implementation of High-Throughput Screening Assays. Retrieved from [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers engaged in the synthesis of this and related benzazepinone scaffolds. Our guidance is grounded in established chemical principles and practical laboratory experience to help you navigate common challenges and optimize your synthetic outcomes.

The synthesis of this target molecule is logically approached as a two-stage process:

  • Stage 1: Formation of the Lactam Core. Synthesis of the 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one intermediate.

  • Stage 2: N-Acetylation. Acetylation of the secondary amine in the lactam ring.

This guide is structured to address potential issues in each of these critical stages.

Overall Synthetic Workflow

The following diagram outlines the most common synthetic pathway from a commercially available starting material.

Synthetic_Workflow Start α-Tetralone (Starting Material) Oxime_Formation Oxime Formation (Intermediate 1) Start->Oxime_Formation NH2OH·HCl, Base Lactam_Core 2,3,4,5-tetrahydro-1H- 2-benzazepin-5-one (Intermediate 2) Oxime_Formation->Lactam_Core Beckmann Rearrangement Final_Product 2-acetyl-2,3,4,5-tetrahydro-1H- 2-benzazepin-5-one (Target Molecule) Lactam_Core->Final_Product N-Acetylation (Ac2O or AcCl)

Caption: General two-stage synthesis pathway.

Part A: Troubleshooting the Synthesis of the 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one Intermediate

The formation of the seven-membered lactam ring is the most challenging step. The Beckmann rearrangement of α-tetralone oxime is the most cited and industrially relevant method for this class of transformation.[1][2][3] An alternative, the Schmidt reaction, can also be employed but involves hazardous reagents.[4][5][6]

Core Reaction: Beckmann Rearrangement

The Beckmann rearrangement involves treating an oxime with an acidic reagent to induce a molecular rearrangement, converting the oxime into an amide (or a lactam from a cyclic oxime).[2][7]

Beckmann_Mechanism cluster_main Beckmann Rearrangement Pathway cluster_side Competing Fragmentation Pathway Oxime α-Tetralone Oxime Protonated_Oxime Protonated Oxime (-OH becomes -OH2+) Oxime->Protonated_Oxime H+ Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion [1,2]-shift, -H2O Fragmentation_Product Cyano-functionalized Side Product Protonated_Oxime->Fragmentation_Product Fragmentation Tautomer Imidic Acid Tautomer Nitrilium_Ion->Tautomer +H2O Lactam Benzazepinone Product Tautomer->Lactam Tautomerization

Caption: Beckmann rearrangement vs. competing fragmentation.

Frequently Asked Questions (FAQs): Stage 1

Question 1: My Beckmann rearrangement resulted in a very low yield of the desired lactam. What are the common causes?

Answer: Low yields in a Beckmann rearrangement are typically due to three main factors: incomplete reaction, competing side reactions, or suboptimal reaction conditions.

  • Incomplete Reaction: The conversion of the oxime's hydroxyl group into a good leaving group is essential.[7] If your acid catalyst is too weak or has degraded (e.g., old polyphosphoric acid), the reaction may stall.

    • Solution: Use fresh, high-quality reagents. Polyphosphoric acid (PPA) or concentrated sulfuric acid are common choices.[2] For more sensitive substrates, converting the oxime to a tosylate (using TsCl) first can provide a cleaner reaction.[2][3]

  • Beckmann Fragmentation: This is the most common competing side reaction.[2] Instead of the alkyl group migrating, the C-C bond adjacent to the oxime can cleave, leading to a nitrile-containing compound. This is favored if the migrating group would form a stable carbocation.

    • Solution: Carefully control the reaction temperature. Fragmentation is often more prevalent at higher temperatures. Running the reaction at the lowest possible temperature that still allows for rearrangement is key.

  • Suboptimal Reagents/Conditions: The choice of acid and solvent is critical. Harsh conditions can lead to decomposition.

    • Solution: Refer to the table below for a comparison of common reagent systems. PPA often gives good results by providing a strong acidic and dehydrating medium.

Reagent SystemTypical TemperatureAdvantagesDisadvantages
Conc. H₂SO₄ 0 °C to RTInexpensive, strong acid.Can cause charring/decomposition; generates significant waste.[1]
Polyphosphoric Acid (PPA) 80 - 130 °CGood dehydrating agent, often gives clean reactions.Viscous and can be difficult to stir and work up.
Tosyl Chloride (TsCl), Pyridine 0 °C to RTMilder conditions, forms a stable tosylate intermediate.Two-step process, requires careful control of stoichiometry.
Cyanuric Chloride, ZnCl₂ VariesCan be used catalytically.[2]May require more optimization for new substrates.

Question 2: I am getting a mixture of regioisomers. How can I control the regioselectivity of the rearrangement?

Answer: The Beckmann rearrangement is stereospecific: the group that is anti-periplanar to the leaving group on the nitrogen atom is the one that migrates.[2][3] For the oxime of α-tetralone, two geometric isomers (E and Z) are possible, though they can interconvert under acidic conditions. The migration of the aryl group leads to a different lactam isomer compared to the migration of the alkyl group. For the synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, migration of the C-Ar bond is desired.

  • Control Strategy: While direct control can be difficult due to potential E/Z isomerization under reaction conditions, some reagent systems are known to favor one pathway. Milder conditions that do not aggressively promote isomerization before rearrangement may offer better selectivity. However, for this specific substrate, the desired product is generally the major one formed due to the migratory aptitude of the groups involved. If significant amounts of the undesired isomer are forming, re-evaluate your catalyst system and temperature.

Question 3: What is the Schmidt Reaction and when should I consider it as an alternative?

Answer: The Schmidt reaction uses hydrazoic acid (HN₃), often generated in situ from sodium azide (NaN₃) and a strong acid, to convert a ketone directly into an amide or lactam.[4][5]

  • Mechanism: The ketone is protonated, followed by nucleophilic attack of the azide. After dehydration, a rearrangement occurs with the expulsion of nitrogen gas (N₂), which is a very strong thermodynamic driving force.[4][5]

  • When to Use: It can be an effective one-pot alternative to the two-step oxime formation and rearrangement. It has been successfully used to synthesize benzazepinone structures.[8][9]

  • Critical Safety Warning: Hydrazoic acid is highly toxic and violently explosive.[6] It should only be handled by experienced chemists in a well-ventilated fume hood with appropriate safety precautions (blast shield). Always generate it in situ in small quantities and never attempt to isolate it.

Part B: Troubleshooting the N-Acetylation of the Benzazepinone Intermediate

This step is generally more straightforward than the ring expansion. It involves acylating the secondary amine (N-H) of the lactam ring.

Core Reaction: N-Acetylation

The reaction typically involves an electrophilic acetyl source like acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct.[10][11]

Frequently Asked Questions (FAQs): Stage 2

Question 1: My N-acetylation reaction is incomplete, and I recover significant amounts of starting material. How can I drive it to completion?

Answer: Incomplete acetylation is usually due to insufficient reactivity of the acylating agent or inadequate activation of the substrate.

  • Reagent Choice: Acetic anhydride (Ac₂O) is a common and effective reagent. For less reactive substrates, acetyl chloride (AcCl) is more electrophilic and will react more readily.

    • Protocol: A standard approach is to use 1.1-1.5 equivalents of acetic anhydride with a catalytic amount of 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM) or pyridine. Pyridine can serve as both the solvent and the base.[11]

  • Base: The secondary amine in the lactam is not strongly nucleophilic. A base is often required.

    • Solution: Using pyridine as the solvent or adding a non-nucleophilic base like triethylamine (TEA) can increase the reaction rate. DMAP is an excellent nucleophilic catalyst for this transformation.

  • Steric Hindrance: While not a major issue for this specific molecule, steric bulk near the nitrogen can slow the reaction.

    • Solution: Increase the reaction temperature (e.g., reflux in DCM or heat to 40-50 °C) and/or extend the reaction time. Monitor progress by TLC.

Question 2: I am observing unexpected side products. What could they be?

Answer: While this substrate is simple, in more complex benzazepinones, other nucleophilic groups (like a hydroxyl group) could also be acetylated.[12] For the parent compound, side reactions are less common but could include:

  • Decomposition: If the reaction is heated too aggressively or for too long in the presence of strong acid or base, the lactam ring could potentially hydrolyze, though this is unlikely under standard acetylation conditions.

  • Impure Reagents: Ensure your acetic anhydride has not hydrolyzed to acetic acid, which will not acylate the amine. Use a fresh bottle or distill it if necessary.

Question 3: The purification of the final acetylated product is difficult. Any suggestions?

Answer: The final product, this compound, is a neutral amide. Purification typically involves removing excess reagents and byproducts.

  • Workup: After the reaction is complete, a standard aqueous workup is effective.

    • Dilute the reaction mixture with a solvent like ethyl acetate or DCM.

    • Wash sequentially with a weak acid (e.g., 1M HCl) to remove basic impurities like pyridine or TEA, then with a weak base (e.g., saturated NaHCO₃ solution) to remove excess acetic anhydride and acetic acid, and finally with brine.

    • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Chromatography/Crystallization: The crude product can often be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[13] Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield highly pure material.

Troubleshooting Decision Tree

Troubleshooting_Yield Start Low Final Product Yield Check_Stage1 Analyze crude Stage 1 (Lactam) by NMR/MS. Is the lactam present? Start->Check_Stage1 Check_Stage2 Analyze crude Stage 2 (Final Product) by NMR/MS. Is starting lactam present? Check_Stage1->Check_Stage2 Yes, clean Stage1_No No. Mostly oxime starting material. Check_Stage1->Stage1_No No Stage1_Yes_Impure Yes, but with significant byproducts. Check_Stage1->Stage1_Yes_Impure Yes, but impure Stage2_Yes Yes. High % of unreacted lactam intermediate. Check_Stage2->Stage2_Yes Yes Stage2_No No. Product is present but yield is low after workup. Check_Stage2->Stage2_No No Sol_Stage1_React Issue: Incomplete Rearrangement Action: Use stronger acid (fresh PPA) or higher temp. Verify oxime purity. Stage1_No->Sol_Stage1_React Sol_Stage1_Side Issue: Side Reactions Action: Lower reaction temp to minimize fragmentation. Consider milder reagent (e.g., TsCl). Stage1_Yes_Impure->Sol_Stage1_Side Sol_Stage2_React Issue: Incomplete Acetylation Action: Use AcCl instead of Ac2O. Add catalytic DMAP. Increase reaction time/temp. Stage2_Yes->Sol_Stage2_React Sol_Stage2_Purify Issue: Purification Loss Action: Optimize workup pH. Check for product solubility in aqueous layers. Use finer silica for chromatography. Stage2_No->Sol_Stage2_Purify

Caption: Decision tree for diagnosing low yield issues.

References

  • Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. National Institutes of Health. [Link]

  • Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][1]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Semantic Scholar. [Link]

  • Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1 H -2-benzazepine and related nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][1]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. ResearchGate. [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Schmidt reaction. Wikipedia. [Link]

  • A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[1][14]diazepin-5-ones as potential anticancer and antiprotozoal agents. PubMed. [Link]

  • The Beckmann Rearrangement. Denmark Group, University of Illinois. [Link]

  • Regioselective N-Acetylation of 4-(2-Hydroxyphenyl)-2-phenyl-2,3- dihydro-1H-1,5-benzodiazepine. SciSpace. [Link]

  • Beckmann rearrangement. Wikipedia. [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]

  • Schmidt Reaction. Organic Chemistry Portal. [Link]

  • Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA. [Link]

  • Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. The Royal Society of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[1][15]benzo[f]thiazepines. [Link]

  • Schmidt Reaction. J&K Scientific LLC. [Link]

  • 1-Benzazepines. The Synthesis and Reactivity of 2-Chloro-1,5-Dimethyl-1h-1-Benzazepines. CSIRO Publishing. [Link]

  • Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors. ResearchGate. [Link]

  • Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. PubMed. [Link]

  • Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. PubMed Central. [Link]

  • 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. PubChem. [Link]

  • N-Acylation in combinatorial chemistry. ARKAT USA. [Link]

  • Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. ACS Publications. [Link]

  • Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum. [Link]

  • 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. Grokipedia. [Link]

  • Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. PubMed. [Link]

  • Synthesis and pharmacological characterization of some benzazepinone derivatives. PubMed. [Link]

  • N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. National Institutes of Health. [Link]

  • Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones. Sci-Hub. [Link]

  • Catabolism of intracellular N-terminal acetylated proteins: involvement of acylpeptide hydrolase and acylase. PubMed. [Link]

  • 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. PubMed Central. [Link]

  • 2-(Trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one 250mg. Dana Bioscience. [Link]

  • Synthesis and toxicity evaluation of benzo[b][1][14]diazepin-2-one derivatives. Vilnius University. [Link]

  • Efficient Synthesis of Optically Active 4,5-Dihydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine Derivatives Utilizing Lipase-Catalyzed Transesterification. Scite.ai. [Link]

  • 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. PubChem. [Link]

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Sources

optimizing reaction conditions for N-acetylation of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the N-acetylation of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one. This resource is designed to provide in-depth guidance, troubleshooting advice, and frequently asked questions to assist you in optimizing your experimental conditions. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure you can achieve reliable and high-yielding results.

Understanding the Reaction: Causality and Key Principles

The N-acetylation of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is a fundamental transformation that involves the introduction of an acetyl group onto the secondary amine of the benzazepinone core. This reaction is typically accomplished using an acetylating agent such as acetic anhydride or acetyl chloride. The success of this reaction hinges on several key factors, including the choice of reagents, solvent, catalyst, and reaction conditions. Understanding the underlying mechanisms is crucial for effective troubleshooting and optimization.

The core of the reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the benzazepinone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The efficiency of this attack is influenced by the nucleophilicity of the amine and the electrophilicity of the acetylating agent.

The Role of Catalysts

While the reaction can proceed without a catalyst, it is often slow. [1]Catalysts are employed to enhance the reaction rate.

  • Base Catalysis (e.g., Pyridine, Triethylamine): Basic catalysts like pyridine serve a dual purpose. They act as a base to deprotonate the amine, increasing its nucleophilicity. [2]Additionally, they can react with the acetylating agent to form a more reactive intermediate. For instance, pyridine reacts with acetic anhydride to form an acetylpyridinium ion, which is a more potent acetylating agent. [3]* Nucleophilic Catalysis (e.g., 4-Dimethylaminopyridine - DMAP): DMAP is a highly efficient nucleophilic catalyst that significantly accelerates acylation reactions. [4][5][6]It rapidly attacks the acetylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the amine than the original acetylating agent, leading to a dramatic increase in reaction rate, often by several orders of magnitude. [4]

Experimental Protocols

Below are detailed, step-by-step methodologies for the N-acetylation of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one. These protocols provide a starting point for your experiments and can be adapted based on your specific requirements.

Protocol 1: Standard Acetylation using Acetic Anhydride and Pyridine

This is a classic and widely used method for N-acetylation.

Materials:

  • 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

  • Acetic anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridine (1.5 - 2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 - 1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove excess acetic acid), and brine. [7]7. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: DMAP-Catalyzed Acetylation for Enhanced Reactivity

This protocol is recommended for faster reaction times and is particularly useful if the standard conditions result in a sluggish reaction.

Materials:

  • Same as Protocol 1, with the addition of 4-Dimethylaminopyridine (DMAP).

Procedure:

  • Dissolve 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask with a magnetic stir bar.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours at room temperature.

  • Follow the same work-up and purification procedure as described in Protocol 1.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the N-acetylation of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one.

Low or No Product Formation

Q1: I am not seeing any product formation, or the yield is very low. What could be the problem?

A1: Several factors can contribute to low or no product formation. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure that your acetic anhydride is fresh and has not been hydrolyzed by moisture. Using a newly opened bottle or distilling the acetic anhydride is recommended. Similarly, ensure your solvents are anhydrous.

  • Inadequate Activation: If you are not using a catalyst, the reaction may be too slow. [1]Consider adding a catalytic amount of DMAP as described in Protocol 2 to significantly increase the reaction rate. [4]* Insufficient Reaction Time or Temperature: While many acetylations proceed at room temperature, some substrates may require gentle heating (e.g., 40-50 °C) to go to completion. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Base Stoichiometry: Ensure you are using a sufficient amount of base (pyridine or triethylamine) to neutralize the acetic acid byproduct formed during the reaction. An excess of acid can protonate the starting amine, rendering it non-nucleophilic.

  • Starting Material Purity: Impurities in the 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one can interfere with the reaction. Purify the starting material if necessary.

Formation of Side Products

Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

A2: The formation of side products is a common issue. Here are some possibilities and solutions:

  • Unreacted Starting Material: This is the most common "side product." To drive the reaction to completion, you can try increasing the equivalents of acetic anhydride, extending the reaction time, or adding a catalyst like DMAP. [4]* Diacetylation: While less common for secondary amines, under forcing conditions (high temperature, prolonged reaction times), diacetylation at other positions might occur, though unlikely for this specific substrate. Using milder conditions and stoichiometric amounts of the acetylating agent can prevent this.

  • Side Reactions with Pyridine: In some cases, pyridine can react with acetic anhydride to form a crystalline product, N-acetyl-1,2-dihydro-2-pyridylacetic acid. [8]While this is generally a minor pathway, it's something to be aware of if you observe unexpected crystalline byproducts.

Work-up and Purification Challenges

Q3: I am having trouble with the work-up. How can I efficiently remove the reagents and byproducts?

A3: A clean work-up is essential for obtaining a pure product.

  • Removing Pyridine/Triethylamine: The acidic wash with 1 M HCl is crucial for removing basic impurities like pyridine or triethylamine. [7][9]A wash with aqueous copper sulfate solution can also be effective for removing residual pyridine. [9]* Removing Acetic Acid and Acetic Anhydride: The wash with saturated aqueous NaHCO₃ neutralizes and removes the acetic acid byproduct and quenches any remaining acetic anhydride. Be cautious during this step as CO₂ evolution can cause pressure buildup in the separatory funnel.

  • Product Solubility: If your product has some water solubility, you may lose some of it during the aqueous washes. In such cases, back-extracting the aqueous layers with the organic solvent can help recover some of the lost product.

  • Emulsion Formation: If an emulsion forms during the washes, adding brine can help to break it.

Q4: My purified product is not clean. What purification strategies do you recommend?

A4: Silica gel column chromatography is the most common method for purifying the final product.

  • Solvent System: A common eluent system for this type of compound is a mixture of ethyl acetate and hexanes. The polarity can be adjusted based on the TLC analysis of the crude product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Data Presentation

ParameterProtocol 1 (Standard)Protocol 2 (DMAP-Catalyzed)
Catalyst Pyridine (Base)DMAP (Nucleophilic)
Typical Reaction Time 2-4 hours1-2 hours
Typical Temperature Room Temperature0 °C to Room Temperature
Relative Yield Good to ExcellentExcellent
Key Advantage Simple, well-establishedFaster reaction, higher yield

Visualizing the Workflow and Mechanism

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Benzazepinone in Anhydrous DCM B Add Base (Pyridine or TEA) A->B C Add Catalyst (Optional) (e.g., DMAP) B->C D Cool to 0 °C C->D E Add Acetic Anhydride Dropwise D->E F Stir at Room Temperature (Monitor by TLC) E->F G Quench with Water F->G Reaction Complete H Wash with 1M HCl G->H I Wash with sat. NaHCO₃ H->I J Wash with Brine I->J K Dry over Na₂SO₄/MgSO₄ J->K L Concentrate in vacuo K->L M Silica Gel Column Chromatography L->M

Caption: A stepwise workflow for the N-acetylation of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one.

Catalytic Mechanism of DMAP

dmap_mechanism Ac2O Acetic Anhydride (Ac₂O) Intermediate N-Acetylpyridinium Ion (Highly Reactive) Ac2O->Intermediate + DMAP (fast) DMAP DMAP Product N-Acetyl Benzazepinone (R₂NAc) Intermediate->Product + Amine (fast) Amine Benzazepinone (R₂NH) Product->DMAP + AcOH (DMAP regenerated) AcOH Acetic Acid (AcOH)

Caption: The catalytic cycle of DMAP in N-acetylation, highlighting the formation of the highly reactive N-acylpyridinium intermediate. [4]

References

  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acyl
  • Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Mild and Useful Method for N-Acyl
  • Novel Amine Chemistry Based on DMAP-Catalyzed Acylation.
  • ChemInform Abstract: Novel Amine Chemistry Based on DMAP-Catalyzed Acyl
  • Novel Amine Chemistry Based on DMAP-Catalyzed Acylation.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • Acetylation of Secondary amines. Chemistry Stack Exchange.
  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies.
  • How can I get acetylation with acetic anhydride and prydine?
  • An eco-friendly and highly efficient route for N-acylation under c
  • What is the best work-up for acetic anhydride/pyradine acetylation?
  • O-Acetylation using acetic anhydride in pyridine. GlycoPODv2.
  • Nα Selective Acetylation of Peptides.
  • 164 questions with answers in ACETYLATION | Science topic.
  • A product from the reaction of pyridine with acetic anhydride. RSC Publishing.
  • What is the best work-up for acetic anhydride/pyradine acetyl
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
  • N-Acylation Reactions of Amines.
  • N-Terminus Acetyl
  • Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acyl
  • Troubleshooting low yield in Friedel-Crafts acyl
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • N-Acetylation Analysis: A Key Post-Translational Modification.
  • Troubleshooting guide for the direct acetylation of 4-amino-2-methylquinoline. Benchchem.
  • 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. PubMed Central.
  • Reaction conditions and acetylation products of benzodiazepines 1a-1f.
  • A regioselective synthesis of 3-benzazepinones via intramolecular hydroamid
  • Pyrrolidine Acylation: A Technical Troubleshooting Guide for Researchers. Benchchem.
  • Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors.
  • Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines.
  • Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex.
  • 1,2,4,5-tetrahydro-3H-benzazepine compounds, a process for their preparation and pharmaceutical compositions containing them.

Sources

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your synthetic strategy, improve yield and purity, and accelerate your research.

Impurities in pharmaceutical compounds can arise from various sources, including raw materials, intermediates, byproducts of side reactions, and degradation products.[1][2][3] The identification and control of these impurities are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2][4] This guide will focus specifically on byproducts originating from the synthesis of this compound.

Synthesis Overview: A Mechanistic Perspective

The synthesis of this compound typically involves an intramolecular Friedel-Crafts acylation or a related cyclization reaction. A plausible synthetic route is depicted below. Understanding this main pathway is the first step in diagnosing and mitigating the formation of unwanted byproducts.

Synthesis_Pathway Starting_Material N-(3-phenylpropyl)acetamide Intermediate Acylium Ion Intermediate Starting_Material->Intermediate Activation Product 2-acetyl-2,3,4,5-tetrahydro- 1H-2-benzazepin-5-one Intermediate->Product Intramolecular Electrophilic Aromatic Substitution Lewis_Acid Lewis Acid (e.g., AlCl3, PPA) Lewis_Acid->Intermediate

Caption: Proposed main synthetic pathway for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis, providing explanations for the formation of specific byproducts and actionable troubleshooting steps.

FAQ 1: My reaction mixture shows a significant amount of a byproduct with a similar mass to my starting material. What could it be?

Answer:

This is a common observation and often points to an incomplete cyclization or a competing side reaction. One of the most probable byproducts in this scenario is the corresponding styrene derivative, formed via a retro-Ritter reaction .[5][6]

Plausible Byproduct: N-allyl-N-phenylacetamide

Causality: The nitrilium ion, a key intermediate in reactions like the Bischler-Napieralski (a related cyclization), can undergo elimination, particularly if the cyclization is slow or sterically hindered.[6] This elimination leads to the formation of a stable styrene derivative.

Troubleshooting Steps:

  • Reaction Conditions:

    • Temperature: Avoid excessively high temperatures, which can favor elimination. A gradual increase in temperature might be beneficial.

    • Dehydrating Agent: The choice and stoichiometry of the Lewis acid or dehydrating agent are critical. For instance, in Bischler-Napieralski type reactions, using phosphorus pentoxide (P₂O₅) in conjunction with phosphorus oxychloride (POCl₃) can sometimes promote the desired cyclization over elimination.[5][6]

  • Solvent: Using a nitrile-based solvent can sometimes suppress the retro-Ritter reaction by shifting the equilibrium away from the elimination product.[5]

Retro_Ritter_Side_Reaction Nitrilium_Ion Nitrilium Ion Intermediate Desired_Product Cyclized Product Nitrilium_Ion->Desired_Product Intramolecular Cyclization Byproduct N-allyl-N-phenylacetamide (Styrene Derivative) Nitrilium_Ion->Byproduct Retro-Ritter Elimination

Caption: Competing pathways of the nitrilium ion intermediate.

FAQ 2: I am observing byproducts with higher molecular weights than my target compound. What are these likely to be?

Answer:

Higher molecular weight impurities often suggest intermolecular reactions or polysubstitution, a known limitation of Friedel-Crafts reactions.

Plausible Byproducts:

  • Dimerized Products: Formed from the intermolecular reaction of the acylium ion intermediate with another molecule of the starting material or product.

  • Polyacylated Species: If the aromatic ring of the product is still sufficiently activated, it can undergo a second acylation.

Causality: Friedel-Crafts acylation introduces an electron-withdrawing acyl group, which generally deactivates the aromatic ring to further substitution. However, under forcing conditions or with highly activated starting materials, polysubstitution can occur. Dimerization is more likely if the concentration of the reactant is high.

Troubleshooting Steps:

  • Stoichiometry: Carefully control the stoichiometry of the Lewis acid. An excess can sometimes promote side reactions.

  • Reaction Concentration: Running the reaction at a lower concentration (higher dilution) can favor the intramolecular cyclization over intermolecular reactions.

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize over-activation and subsequent side reactions.

  • Order of Addition: A slow addition of the starting material to the Lewis acid slurry can help maintain a low concentration of the reactive intermediate, thus favoring the desired intramolecular reaction.

FAQ 3: My final product is difficult to purify, and I see a range of minor impurities in my chromatogram. What are the potential sources?

Answer:

A complex impurity profile can stem from several sources, including impurities in the starting materials, degradation of the product during workup, or the formation of regioisomers.

Plausible Byproducts:

  • Regioisomers: If the aromatic ring of the starting material has other potential sites for electrophilic attack, regioisomers of the desired product can form. For instance, cyclization could occur at a different position on the benzene ring, though this is less likely for an unsubstituted phenyl group. In substituted cases, this is a major consideration.[7]

  • Unreacted Starting Material: Incomplete conversion is a common source of impurities.

  • Hydrolyzed Intermediates: Quenching the reaction with water can lead to the hydrolysis of reactive intermediates back to starting materials or other related species.

Troubleshooting Steps:

  • Starting Material Purity: Ensure the purity of your starting N-(3-phenylpropyl)acetamide using techniques like NMR or GC-MS before starting the synthesis.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material.

  • Workup Procedure:

    • Carefully control the temperature during the quench.

    • Optimize the extraction and purification methods. Column chromatography with a carefully selected solvent system is often necessary.[1]

Analytical Workflow for Byproduct Identification

A systematic analytical approach is crucial for identifying and quantifying byproducts.[8] A combination of chromatographic separation and spectroscopic characterization is generally the most effective strategy.[9][10]

Step-by-Step Protocol: LC-MS Analysis

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation (HPLC):

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities. A typical gradient might be from 95:5 water:acetonitrile (both with 0.1% formic acid) to 5:95 water:acetonitrile over 20-30 minutes.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) can provide initial information about the different components.

  • Mass Spectrometry (MS) Detection:

    • Couple the HPLC outlet to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for these types of compounds.

    • Data Acquisition: Acquire data in full scan mode to determine the molecular weights of all eluting peaks. For further structural information, perform tandem MS (MS/MS) on the major peaks to obtain fragmentation patterns.

Data Interpretation:

Observation Potential Byproduct Identity Confirmation Strategy
Peak with M+H⁺ corresponding to the starting materialUnreacted Starting MaterialCompare retention time and mass spectrum with a standard of the starting material.
Peak with M+H⁺ corresponding to the productTarget CompoundConfirm with a reference standard if available.
Peak with M+H⁺ corresponding to a dehydrated starting materialStyrene Derivative (e.g., N-allyl-N-phenylacetamide)Analyze fragmentation pattern in MS/MS. Isolate the impurity and characterize by NMR.
Peaks with higher M+H⁺ than the productDimerized or Polyacylated ProductsAnalyze the exact mass to propose a molecular formula. MS/MS can help elucidate the structure.

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Caption: A typical analytical workflow for byproduct identification.

For unambiguous structure elucidation of unknown impurities, isolation via preparative HPLC or column chromatography followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[9][11]

By adopting a proactive approach to identifying and understanding the formation of byproducts, you can significantly improve the robustness and efficiency of your synthesis of this compound.

References

  • Creative Biolabs. (n.d.). Impurity Characterization & Management. Retrieved from [Link]

  • Pharmaffiliates. (2024, November 20). Isolation and characterization of pharmaceuticals with impurities. Retrieved from [Link]

  • Shaikh, T., Gosar, A., & Patole, S. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64. Retrieved from [Link]

  • Gorog, S. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 4(1), 1. Retrieved from [Link]

  • Shinde, V. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • American Chemical Society. (2025). Enabling organic synthesis through the development and application of novel analytical methods. ACS Fall 2025. Retrieved from [Link]

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Technical Support Center: Optimizing the Synthesis of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this important benzazepine derivative. Benzazepine scaffolds are widely found in pharmaceuticals, and efficient synthetic routes are critical for research and development.[1][2] This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols based on established principles of N-acylation and heterocyclic chemistry.

Troubleshooting Guide: Common Issues and Solutions

Low yield is one of the most frequently encountered problems in the N-acetylation of the 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one core. The following table outlines common issues, their underlying causes, and scientifically-grounded solutions to enhance your reaction outcomes.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low or No Product Formation 1. Inactive Acylating Agent: Acylating agents like acetyl chloride and acetic anhydride are highly susceptible to hydrolysis from atmospheric moisture, rendering them ineffective.[3][4]Solution: Use a fresh bottle or a newly opened ampule of the acylating agent. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.
2. Protonated Amine Substrate: The secondary amine of the benzazepine is the nucleophile. If acidic byproducts (e.g., HCl from acetyl chloride) are not neutralized, they will protonate the starting material, making it non-nucleophilic and halting the reaction.[3][4]Solution: Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to the reaction mixture before adding the acetylating agent. The base will scavenge the acid produced, ensuring the amine remains in its free, nucleophilic state. A slight excess of the base (e.g., 1.1-1.5 equivalents) is often beneficial.
3. Poor Solubility: If the 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one starting material is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete due to the heterogeneous mixture.[3]Solution: Select a solvent in which the starting material is highly soluble, such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). Gentle warming may be required to achieve full dissolution before proceeding with the reaction.
Multiple Spots on TLC (Impure Product) 1. Diacylation: While less common for secondary amines, overly harsh conditions or a large excess of the acylating agent can potentially lead to undesired side reactions.Solution: Maintain strict stoichiometric control, typically using only a slight excess (1.05-1.2 equivalents) of the acetylating agent.[4] Add the acylating agent dropwise at a low temperature (e.g., 0 °C) to control the reaction's exothermicity and improve selectivity.
2. Unreacted Starting Material: Incomplete conversion is a common source of impurity.Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][4] If the reaction stalls, consider a modest increase in temperature or extending the reaction time. Ensure the stoichiometry of the acylating agent and base is correct.
3. Oxidation of Starting Material: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[4]Solution: Running the reaction under an inert atmosphere (nitrogen or argon) can minimize contact with atmospheric oxygen and prevent oxidative side reactions.[4]
Difficult Product Isolation/Work-up 1. Emulsion Formation: During the aqueous work-up, emulsions can form, making layer separation difficult, especially when using solvents like ethyl acetate with basic aqueous solutions.Solution: Add brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer, which helps to break up emulsions. If necessary, filter the entire mixture through a pad of Celite.
2. Product Precipitation: The desired product may be partially soluble in the aqueous wash solutions, leading to loss of yield.Solution: After the initial aqueous washes, re-extract the combined aqueous layers with the organic solvent (e.g., 2-3 times) to recover any dissolved product before drying and concentrating the combined organic phases.

Visualizing the Troubleshooting Workflow

To effectively diagnose and resolve issues of low yield, a systematic approach is essential. The following diagram illustrates a decision-making workflow for troubleshooting the N-acetylation reaction.

G start Low Yield Observed check_sm Check Starting Material Spot on TLC Post-Reaction start->check_sm sm_present Starting Material Remains check_sm->sm_present Yes sm_absent Starting Material Consumed check_sm->sm_absent No cause1 Possible Cause: Incomplete Reaction sm_present->cause1 cause2 Possible Cause: Degraded Reagents or Product Loss During Work-up sm_absent->cause2 solution1a Optimize Conditions: - Increase Reaction Time - Gently Increase Temperature - Add Catalyst (e.g., DMAP) cause1->solution1a solution1b Check Reagent Stoichiometry: - Ensure sufficient base (1.1-1.5 eq) - Use slight excess of acylating agent (1.1-1.2 eq) cause1->solution1b solution2a Use Fresh Reagents: - New Acetic Anhydride/Acetyl Chloride - Anhydrous Solvent cause2->solution2a solution2b Optimize Work-up: - Re-extract aqueous layers - Use brine to break emulsions cause2->solution2b

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: Which acetylating agent is better: acetyl chloride or acetic anhydride? A1: Both are effective, but they have different practical considerations.

  • Acetyl Chloride: Is generally more reactive than acetic anhydride, which can lead to faster reaction times. However, it produces HCl as a byproduct, which absolutely requires the presence of a base to prevent protonation of the starting amine.[3]

  • Acetic Anhydride: Is less reactive and often provides cleaner reactions with fewer side products. The byproduct is acetic acid, which is less aggressive than HCl, but a base is still recommended to drive the reaction to completion. For sensitive substrates, acetic anhydride is often the preferred choice.

Q2: What is the role of a catalyst like 4-dimethylaminopyridine (DMAP)? A2: For less reactive amines or when a milder acylating agent like acetic anhydride is used, the reaction can be slow. DMAP is a highly effective acylation catalyst. It works by reacting with the acylating agent to form a more reactive N-acylpyridinium intermediate, which is then more readily attacked by the amine nucleophile, significantly increasing the reaction rate.[3] However, it should be used in catalytic amounts (e.g., 0.05-0.1 equivalents) as it can be difficult to remove during purification.

Q3: How should I best purify the final product? A3: The optimal purification method depends on the scale and purity of the crude product.

  • Recrystallization: If the crude product is relatively clean and solid, recrystallization is an excellent method for obtaining high-purity material. A common solvent system is ethanol/water or ethyl acetate/hexanes.[3][5] Dissolve the crude solid in a minimum amount of the hot solvent, then cool slowly to allow pure crystals to form.

  • Flash Column Chromatography: If the reaction produces multiple byproducts or the product is an oil, silica gel chromatography is the most effective method. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.

Q4: Can this reaction be performed in "green" solvents? A4: While many N-acylations are performed in chlorinated solvents like DCM, greener alternatives are being explored. Some N-acylation reactions have been successfully performed in water, which can be an environmentally benign option.[6] However, this would require significant optimization for this specific substrate, as the solubility of the benzazepinone starting material in water may be low.

Optimized Experimental Protocol

This protocol provides a robust, step-by-step method for the synthesis of this compound, incorporating best practices to maximize yield.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve Substrate (1.0 eq) & Et3N (1.2 eq) in anhydrous DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Acetic Anhydride (1.1 eq) dropwise B->C D 4. Warm to RT Stir for 2-4h C->D E 5. Monitor by TLC D->E F 6. Quench with H2O & Separate Layers E->F G 7. Wash Organic Layer (1M HCl, sat. NaHCO3, Brine) F->G H 8. Dry (Na2SO4), Filter & Concentrate G->H I 9. Purify (Recrystallization or Chromatography) H->I

Caption: Experimental workflow for N-acetylation.

Materials:

  • 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: Once the reaction is complete, carefully add deionized water to quench any remaining acetic anhydride. Transfer the mixture to a separatory funnel.

  • Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove acetic acid), and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

References

  • Trybulski, E. J., Reeder, E., Blount, J. F., Walser, A., & Fryer, R. I. (1982). 2-Benzazepines. I. Synthesis of 2-benzazepin-4-ones and -5-ones via 2-acetylenic benzophenones. The Journal of Organic Chemistry, 47(12), 2441–2446. Retrieved from [Link]

  • Katritzky, A. R., Singh, S. K., He, H.-Y., & Kirichenko, K. (2004). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. Retrieved from [Link]

  • Chan, W. Y., et al. (2008). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. Organic & Biomolecular Chemistry, 6(12), 2163-2175. Retrieved from [Link]

  • Sweeney, J. B. (2018). N-Acylation Reactions of Amines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 535-538). Royal Society of Chemistry. Retrieved from [Link]

  • Chan, W. Y., et al. (2008). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. PubMed. Retrieved from [Link]

  • Chan, W. Y., et al. (2008). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2023). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. Journal of the American Chemical Society. Retrieved from [Link]

  • Du, T., et al. (2020). Chemoselective N-acylation of indoles using thioesters as acyl source. ResearchGate. Retrieved from [Link]

  • Gilman, N. W. (1982). 2-BENZAZEPINES III. IMPROVED SYNTHESIS OF 2,3,4,5-TETRAHYDRO-2-BENZAZEPIN-1-ONE. Synthetic Communications, 12(5), 373-380. Retrieved from [Link]

  • Wang, Y., et al. (2022). Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. Nature Communications, 13(1), 4393. Retrieved from [Link]

  • Riveira, M. J., & Cativiela, C. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 25(23), 5727. Retrieved from [Link]

  • Wang, Y., et al. (2022). Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. ResearchGate. Retrieved from [Link]

  • Heravi, M. M., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(9), 14945-14956. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. Retrieved from [Link]

  • Gulini, U., et al. (1993). Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[3][7]benzo[f]thiazepines. PubMed. Retrieved from [Link]

  • Chan, W. Y., et al. (2008). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors. ResearchGate. Retrieved from [Link]

  • Kysil, O. V., & Iaroshenko, V. O. (2019). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 55(8), 701-703. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. Retrieved from [Link]

  • Google Patents. (2016). US20160237054A1 - Process for the purification of dapagliflozin.
  • Neumaier, J. F., et al. (2022). Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352). Journal of Medicinal Chemistry, 65(13), 8948–8964. Retrieved from [Link]

  • Vilnius University. (n.d.). Synthesis and toxicity testing of benzo[b][3][6]diazepin-2-one derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. Retrieved from [Link]

  • Google Patents. (1993). AU3626593A - 2,3,4,5-tetrahydro-1h-3-benzazepines and pharmaceutically acceptable acid addition salts thereof.

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Technical Support Center: Overcoming Solubility Challenges with 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling challenging compounds in experimental assays. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) specifically tailored for researchers working with molecules like 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, which, like many novel small molecules, may exhibit poor aqueous solubility. Our goal is to equip you with the expertise and practical strategies to overcome solubility hurdles, ensuring the integrity and reliability of your experimental data.

Introduction: The Solubility Challenge in Drug Discovery

In the realm of drug discovery, the therapeutic potential of a compound can be masked by poor solubility.[1][2][3] Issues such as compound precipitation can lead to inaccurate assay results, underestimation of potency, and unreliable structure-activity relationships (SAR).[2][4] This guide is designed to provide a systematic approach to addressing these challenges, transforming solubility from a roadblock into a manageable variable.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I suspect solubility issues with this compound?

Protocol for Initial Solubility Screening:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into several vials.

  • Add a measured volume (e.g., 100 µL) of a single solvent to each vial to achieve a high-concentration stock, for instance, 10 mg/mL.

  • Test solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, and Acetonitrile.

  • Vortex each vial thoroughly and visually inspect for undissolved particles. Gentle warming or sonication can be used to assist dissolution, but be cautious of compound stability.[5]

  • If the compound dissolves, proceed to make serial dilutions to determine the approximate saturation point.

Q2: I've dissolved my compound in 100% DMSO. Why am I seeing precipitation when I add it to my aqueous assay buffer?

This is a common phenomenon known as "solvent-shift" precipitation. While DMSO is an excellent solvent for many nonpolar compounds, its miscibility with water can create a microenvironment where the compound is no longer soluble upon dilution into an aqueous buffer.[6][7] The final concentration of DMSO in your assay is a critical factor; many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.[8][9]

Key Considerations:

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your assay. If it's too low to maintain your compound's solubility, you will see precipitation.

  • Kinetic vs. Thermodynamic Solubility: The solubility you observe immediately after dilution is the kinetic solubility, which may be a supersaturated state. Over time, the compound may precipitate as it moves towards its lower, more stable thermodynamic solubility.[2]

Q3: What are co-solvents and how can they help with the solubility of my compound?

Co-solvents are water-miscible organic solvents that, when added to the aqueous assay buffer, can increase the solubility of hydrophobic compounds.[10][11][12] They work by reducing the polarity of the solvent system.[6][13]

Commonly Used Co-solvents:

Co-SolventTypical Starting Concentration in AssayConsiderations
Ethanol 1-5%Can affect enzyme activity and cell viability at higher concentrations.
Polyethylene Glycol (PEG 300/400) 1-10%Generally well-tolerated in many assays, but can be viscous.
Propylene Glycol 1-10%Similar to PEG, good for increasing solubility.
Glycerol 1-10%Can help stabilize proteins, but also increases viscosity.[7]

Important Note: Always test the effect of the co-solvent on your assay system in a vehicle control experiment to ensure it does not interfere with the biological target or readout.[6]

Q4: Can I use surfactants to improve the solubility of this compound?

Yes, surfactants (detergents) can be very effective.[10][14] Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). Hydrophobic compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility.[13]

Recommended Surfactants for Assays:

SurfactantTypeTypical Concentration Range (above CMC)Cautions
Tween-20 / Tween-80 Non-ionic0.01% - 0.1%Generally mild and widely used in biochemical assays.
Triton X-100 Non-ionic0.01% - 0.1%Effective but can be harsher on cells than Tweens.[5]
Pluronic F-68 Non-ionic block copolymer0.02% - 0.2%Often used in cell culture to reduce shear stress and can aid solubility.

Protocol for Using Surfactants:

  • Prepare your assay buffer containing the desired concentration of the surfactant.

  • Ensure the surfactant is fully dissolved before adding other components.

  • Add your compound stock solution to the surfactant-containing buffer. It is often best to add the compound stock directly to the final assay mixture to maximize interaction with assay components that can also help with solubility.[2]

Q5: How does pH affect the solubility of my compound?

The effect of pH on solubility is dependent on the presence of ionizable functional groups in the molecule. For a compound like this compound, which contains amide and ketone functionalities, its charge state is unlikely to change significantly across a physiological pH range. However, for compounds with acidic or basic centers, adjusting the pH can dramatically increase solubility by converting the molecule to its more soluble ionized form.[10] This is a fundamental principle used in many drug formulations.

Part 2: Troubleshooting Guide

This section provides a systematic workflow for diagnosing and resolving solubility issues encountered during your experiments.

Initial Observation: Compound Precipitation

If you observe cloudiness, particulates, or a visible pellet after centrifugation of your assay plate, it is a clear indication of compound precipitation.

Step 1: Identify the Source of the Problem

The first step is to determine at which stage the precipitation is occurring.

Caption: Decision tree for addressing solvent-shift precipitation.

Scenario 2: Time-Dependent Precipitation or Precipitation with Assay Components

If your compound is initially soluble but precipitates over the course of the assay, or if precipitation only occurs after adding all assay components (like proteins or cells), the issue may be more complex.

Possible Causes and Solutions:

  • Protein-Induced Precipitation: Your compound might be binding to proteins in a way that causes aggregation.

    • Solution: Including a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) can sometimes prevent non-specific protein aggregation.

  • Metastable Supersaturation: The initial dilution may create a supersaturated solution that is not stable over time.

    • Solution: Lowering the top concentration of your compound in the dose-response curve can help avoid this. It's better to have a lower, but soluble, concentration than an inaccurate higher concentration. [2]* Adsorption to Plastics: Highly hydrophobic compounds can adsorb to the walls of microplates.

    • Solution: Using low-binding plates and including a surfactant can mitigate this issue.

Part 3: Advanced Strategies and Best Practices

  • Amorphous vs. Crystalline Form: If you are working with the solid compound, be aware that amorphous forms are often more soluble than their crystalline counterparts, though they may be less stable. [5][15]* Formulation Technologies: For very challenging compounds, advanced formulation strategies such as solid dispersions, cyclodextrin complexes, or nanoparticle formulations may be necessary. [16][17][18][19]These are typically employed in later-stage drug development but are worth being aware of.

  • Early Solubility Screening: It is highly recommended to perform solubility screening early in the drug discovery process to flag problematic compounds. [2][15] By systematically applying these principles and troubleshooting steps, researchers can effectively manage the solubility challenges posed by this compound and other poorly soluble compounds, leading to more reliable and reproducible experimental outcomes.

References

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust. ResearchGate. [Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. PubMed. [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Effect of DMSO concentration. ResearchGate. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. [Link]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PubMed Central. [Link]

  • solubility enhancement and cosolvency by madhavi. Slideshare. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. National Institutes of Health. [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. ResearchGate. [Link]

  • Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org. [Link]

  • ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. PharmaTutor. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ResearchGate. [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. [Link]

  • Does DMSO have an influence on tube formation assay (with EPC)? ResearchGate. [Link]

  • Effect of DMSO on assay performance. ResearchGate. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

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stability testing of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one. It is designed to address common challenges and questions that may arise during experimental procedures.

Introduction: Understanding the Stability Profile

This compound is a molecule featuring a benzazepine core, an N-acetyl amide, and a ketone functional group. Each of these moieties presents potential stability liabilities that must be thoroughly investigated to ensure the quality, safety, and efficacy of any resulting pharmaceutical product. The N-acetyl amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, while the ketone group can be prone to photodegradation. The overall benzazepine structure may also be susceptible to oxidation.

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to a range of stress conditions that are more severe than accelerated stability conditions.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the stability testing of this compound.

FAQ 1: What are the primary degradation pathways I should anticipate for this molecule?

Based on its chemical structure, the primary anticipated degradation pathways are hydrolysis of the N-acetyl amide, photodegradation related to the ketone functionality, and oxidation of the benzazepine ring system.

  • Hydrolytic Degradation: The N-acetyl amide bond can be cleaved under acidic or basic conditions to yield 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one and acetic acid. Amide hydrolysis is generally a slow process but is accelerated by heat and extreme pH.[4][5]

  • Photodegradation: Ketones are known to be photoreactive and can undergo various reactions upon exposure to UV or visible light, potentially leading to the formation of complex degradation products.[6][7]

  • Oxidative Degradation: The benzazepine ring may be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species.[8][9]

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide 1: My assay shows unexpected peaks during forced degradation studies. How do I identify them?

The appearance of new peaks in your chromatogram is the primary goal of forced degradation studies. The challenge lies in identifying these unknown degradants.

Step-by-Step Identification Protocol:

  • Mass Spectrometry (MS) Analysis: The most powerful tool for identifying unknown peaks is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[10]

    • Action: Analyze your stressed samples using an LC-MS system. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradation products.

    • Expert Insight: Look for mass shifts that correspond to expected chemical transformations. For example, a mass decrease of 42.04 Da would strongly suggest the loss of the acetyl group (hydrolysis). An increase of 16 Da could indicate the addition of an oxygen atom (oxidation).

  • Tandem MS (MS/MS) for Structural Elucidation:

    • Action: If your MS system has tandem capabilities, perform fragmentation analysis (MS/MS) on the parent ions of the unknown peaks.

    • Expert Insight: The fragmentation pattern provides structural information, helping you to pinpoint the site of modification on the molecule.

  • Diode-Array Detector (DAD) Analysis:

    • Action: If using an HPLC with a DAD or PDA detector, examine the UV-Vis spectrum of the unknown peak.

    • Expert Insight: A significant change in the UV spectrum compared to the parent compound can indicate a modification to the chromophore, such as the aromatic ring.

Caption: Workflow for identifying unknown degradation products.

FAQ 2: What are the recommended conditions for forced degradation studies based on ICH guidelines?

Forced degradation studies should be conducted to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[3] Over-stressing the sample can lead to secondary degradation products that are not relevant to real-world stability.

Recommended Forced Degradation Conditions:

Stress ConditionReagent/ConditionTypical DurationKey Considerations
Acid Hydrolysis 0.1 M to 1 M HCl2 to 24 hoursMonitor for hydrolysis of the N-acetyl group.
Base Hydrolysis 0.1 M to 1 M NaOH1 to 12 hoursAmide hydrolysis is often faster under basic conditions.
Oxidation 3% to 30% H₂O₂6 to 24 hoursProtect from light to avoid photo-initiated oxidation.
Thermal Degradation 60°C to 80°C1 to 7 daysPerform in both solid and solution states.
Photostability ICH Q1B optionsAs per guidelinesExpose both the drug substance and drug product to light.

This table provides general starting points. The actual conditions may need to be optimized for this compound.

Troubleshooting Guide 2: I am observing poor peak shape and shifting retention times in my HPLC analysis. What could be the cause?

Poor chromatography can compromise the quality of your stability data. Here’s how to troubleshoot common HPLC issues.

Common Causes and Solutions for Poor Peak Shape:

IssuePotential CauseTroubleshooting Steps
Peak Tailing - Secondary interactions with the stationary phase- Column overload- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Reduce sample concentration.
Peak Fronting - Sample solvent stronger than the mobile phase- Dilute the sample in the mobile phase or a weaker solvent.[11]
Split Peaks - Clogged column frit- Column void- Back-flush the column.- If the problem persists, replace the column.
Shifting Retention Times - Inconsistent mobile phase preparation- Fluctuating column temperature- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.

For more comprehensive HPLC troubleshooting, refer to specialized guides.[11]

FAQ 3: Are there any specific excipients I should be cautious about when formulating this compound?

Excipient compatibility studies are crucial. While specific data for this compound is not available, general principles suggest potential incompatibilities.

  • Hygroscopic Excipients: Excipients that readily absorb moisture (e.g., povidone) could potentially accelerate the hydrolysis of the N-acetyl amide.[12]

  • Alkaline Excipients: Basic excipients like magnesium stearate could increase the local pH and promote base-catalyzed hydrolysis.[13]

  • Excipients with Reactive Impurities: Some excipients may contain reactive impurities (e.g., peroxides in povidone) that could lead to oxidative degradation.

It is essential to conduct compatibility studies by preparing binary mixtures of the drug substance with individual excipients and analyzing them under stressed conditions.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure
  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acid/Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Heat at 60°C for a specified time.

    • Oxidation: Mix the stock solution with a solution of hydrogen peroxide to achieve the desired final concentration (e.g., 3%). Protect from light and keep at room temperature.

    • Thermal Stress: Store the stock solution and solid drug substance in a temperature-controlled oven at 80°C.

  • Neutralization (for acid/base samples): After the specified time, cool the samples to room temperature and neutralize the acid-stressed sample with an equivalent amount of NaOH, and the base-stressed sample with an equivalent amount of HCl.

  • Dilution: Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the drug substance from its degradation products and any process impurities.

  • Column Selection: Start with a C18 column, as they are versatile for a wide range of pharmaceutical compounds.

  • Mobile Phase Screening:

    • Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Run a broad gradient (e.g., 5% to 95% organic) to elute all components.

  • Method Optimization:

    • Analyze a mixture of all stressed samples to ensure separation of all degradation products from the parent peak and from each other.

    • Adjust the gradient slope, mobile phase pH, and temperature to achieve optimal resolution (Rs > 1.5) for all critical peak pairs.

  • Detection: Use a UV detector at a wavelength where the parent compound and all known degradation products have adequate absorbance. A DAD/PDA detector is highly recommended to assess peak purity.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Protective effects of N-acetylcysteine and its amide derivative against toxic metals in vitro: Potential alternatives/adjuncts to traditional chelators. (2025, September 24). PubMed.
  • HPLC Troubleshooting Guide.
  • Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. (2023, July 28). NIH.
  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE.
  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
  • The oxidative degradation and C-C coupling reaction of dibenzoazepine derivatives by peroxydisulfate ion and sulfate radical in aqueous media. (2025, August 6). ResearchGate.
  • Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways. PubMed.
  • ICH Q1A(R2) Guideline. ICH.
  • On the hydrolysis mechanisms of amides and peptides. (2018, May 15). University of Regina.
  • Selective photodegradation of ketone-based polymers. (2025, June 13). ChemRxiv.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Compatibility study of the acetylsalicylic acid with different solid dosage forms excipients. (2025, December 21).
  • Stable Amide Activation of N -Acetylated Glycosamines for the Synthesis of Fused Polycyclic Glycomimetics. ResearchGate.
  • Stable Amide Activation of N-Acetylated Glycosamines for the Synthesis of Fused Polycyclic Glycomimetics. (2024, January 2). ACS Publications.
  • ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. (2025, April 11). European Medicines Agency (EMA).
  • Photochemical Degradation. (2012, September 25). The Royal Society of Chemistry.
  • mechanism of amide hydrolysis. (2019, January 15). YouTube.
  • Compatibility study between acetylcysteine and some commonly used tablet excipients.
  • Stability-Indicating Assays: LC Troubleshooting. Scribd.
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Interactions and Incompatibilities of Pharmaceutical Excipients With API. Scribd.
  • Degradation of the antiepileptic drug carbamazepine upon different UV-based advanced oxidation processes in water. (2025, August 6). ResearchGate.
  • Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • ChemInform Abstract: Interactions and Incompatibilities of Pharmaceutical Excipients with Active Pharmaceutical Ingredients. (2025, August 6). ResearchGate.
  • Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides: Rate Acceleration Caused by the Twist of the Amide Bond. (2025, August 7). ResearchGate.
  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020, March 25). The Journal of Physical Chemistry A - ACS Publications.
  • Comparative study of the degradation of carbamazepine in water by advanced oxidation processes. PubMed.
  • Stability-Indicating Assays. (2025, August 6). ResearchGate.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI.
  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
  • Effects of nitrite on the degradation of carbamazepine by sulfate radical oxidation. (2025, August 5).
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.

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Technical Support Center: Minimizing Side Reactions in Benzazepinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common side reactions encountered during the synthesis of benzazepinones. Moving beyond simple procedural lists, we will explore the mechanistic origins of these undesired pathways and offer field-proven strategies to optimize your reaction outcomes.

Section 1: Core Principles of Side Reaction Minimization

Successful synthesis hinges on controlling reaction kinetics and thermodynamics to favor the desired product pathway. Before delving into specific reaction types, consider these universal principles:

  • Stoichiometry and Reagent Purity: Inaccurate stoichiometry can leave unreacted starting materials or excess reagents that can initiate side reactions. Always use purified, well-characterized reagents.

  • Temperature Control: Many side reactions have a higher activation energy than the desired reaction. Running reactions at the lowest effective temperature can significantly improve selectivity. Conversely, some cyclization reactions require higher temperatures to overcome steric hindrance.[1] Careful temperature screening is crucial.

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize key intermediates. Aprotic solvents are often preferred to prevent interference from acidic protons, while coordinating solvents can sometimes sequester catalysts, reducing their activity.

Section 2: Troubleshooting Specific Synthetic Steps

This section addresses common issues in a question-and-answer format, focusing on the key transformations used to construct the benzazepinone core.

2.1 Intramolecular Friedel-Crafts Acylation/Alkylation

The intramolecular Friedel-Crafts reaction is a cornerstone of benzazepinone synthesis, forming the seven-membered ring.[2][3] However, it is notoriously prone to regiochemical and stability issues.

Q1: My intramolecular Friedel-Crafts acylation is giving me a mixture of positional isomers. How can I improve regioselectivity?

A1: This is a classic challenge stemming from competing activation at different positions on the aromatic ring.

  • Mechanistic Cause: The regioselectivity of Friedel-Crafts acylation is dictated by the electronic and steric properties of the substituents on the phenyl ring. Electron-donating groups (EDGs) activate the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate the ring. If multiple activated positions are available for cyclization, a mixture of isomers can result.[4]

  • Troubleshooting Strategies:

    • Leverage Blocking Groups: If a highly activated position is leading to an undesired isomer, consider installing a temporary blocking group (e.g., a sulfonic acid or bulky silyl group) that can be removed after cyclization.

    • Modify Electronic Properties: Altering the protecting group on the nitrogen can influence the electronics of the aromatic ring. For instance, a strongly electron-withdrawing protecting group can deactivate the ring, potentially leading to greater selectivity for a less-deactivated position.[4][5]

    • Choice of Lewis Acid: The size and strength of the Lewis acid (e.g., AlCl₃, FeCl₃, PPA) can influence the transition state.[3] A bulkier Lewis acid may sterically hinder attack at a more crowded position, favoring an alternative site. Polyphosphoric acid (PPA) is often effective for cycliacylation.[3][6]

Q2: During my Friedel-Crafts alkylation, I'm observing significant amounts of rearranged or elimination byproducts. What's going wrong?

A2: This issue points to the formation of unstable carbocation intermediates, a known limitation of Friedel-Crafts alkylation compared to acylation.[7][8]

  • Mechanistic Cause: The reaction proceeds through a carbocation intermediate. Primary carbocations are highly unstable and will readily rearrange (via hydride or alkyl shifts) to form more stable secondary or tertiary carbocations before cyclization can occur.[9] Elimination to form an alkene is also a common competing pathway.

  • Troubleshooting Strategies:

    • Switch to Acylation: The most robust solution is to perform a Friedel-Crafts acylation to form the ketone, which is not prone to rearrangement as the acylium ion is resonance-stabilized.[7][8] The resulting ketone can then be reduced to the desired alkane using methods like the Clemmensen or Wolff-Kishner reduction.

    • Use a Milder Catalyst: Strong Lewis acids can promote carbocation formation and subsequent rearrangement. Experiment with milder catalysts that may favor a more concerted SN2-like mechanism.

    • Precursor Design: Design the precursor alcohol or alkyl halide to form a more stable carbocation (secondary or tertiary) directly, minimizing the driving force for rearrangement.[3]

2.2 Intramolecular Cyclization and Condensation

Beyond Friedel-Crafts, other intramolecular reactions are used to form the azepinone ring, each with its own set of potential side reactions.

Q3: My intramolecular condensation is failing, and I'm only recovering the starting linear amide. Why isn't the ring closing?

A3: Failure to cyclize often points to unfavorable thermodynamics, steric hindrance, or incorrect reaction conditions.

  • Mechanistic Cause: The formation of a seven-membered ring is entropically disfavored compared to five- or six-membered rings. The reaction requires sufficient energy to overcome this barrier and any steric strain in the transition state. The nucleophilicity of the attacking group and the electrophilicity of the carbonyl carbon are also critical.[10][11]

  • Troubleshooting Strategies:

    • Increase Temperature: As cyclization is often endergonic, increasing the reaction temperature can provide the necessary energy to drive the reaction forward.[1] Reactions are often run at high temperatures (e.g., in refluxing toluene or xylene).[12]

    • Use Activating Agents: If the cyclization involves an amide attacking a carbonyl, the electrophilicity of the carbonyl can be enhanced. For N-cyano sulfoximines, for example, halogenated anhydrides like TFAA can activate the N-cyano group to promote cyclization.[13]

    • Employ High Dilution: To favor intramolecular reaction over intermolecular polymerization, perform the reaction under high dilution conditions. This ensures that one end of the molecule is more likely to react with its other end than with another molecule.

Q4: I'm attempting a base-catalyzed cyclization, but I'm getting a complex mixture of products, including what appears to be fragmentation products.

A4: Strong basic conditions can initiate several undesired pathways, especially in complex molecules with multiple acidic protons or sensitive functional groups.

  • Mechanistic Cause: A strong base can deprotonate multiple sites, leading to a loss of selectivity. In some cases, if a stable leaving group is present, a base can promote fragmentation pathways like a retro-aldol or retro-Claisen reaction. Under certain basic conditions, ring fragmentation can occur.[1]

  • Troubleshooting Strategies:

    • Use a Milder Base: Switch from strong bases (like NaH or LDA) to milder, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU).[14]

    • Protecting Groups: Ensure that other acidic protons (e.g., hydroxyls, other α-hydrogens) are appropriately protected to prevent unwanted enolate formation.[5][15]

    • Temperature Control: Perform the reaction at a lower temperature to disfavor higher-energy fragmentation pathways.

Section 3: Advanced Protocols & Workflows
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation

This protocol provides a starting point for the cyclization of an N-protected phenylalkanoic acid to a benzazepinone.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add polyphosphoric acid (PPA) (10-20 eq.) to a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Heating: Heat the PPA to 80-100 °C with stirring until it becomes a mobile liquid.

  • Substrate Addition: Add the N-protected phenylalkanoic acid (1.0 eq.) portion-wise to the hot PPA over 15-20 minutes. Caution: The addition may be exothermic.

  • Reaction: Stir the mixture vigorously at 100-120 °C for 2-6 hours. Monitor the reaction progress by TLC or LC-MS by carefully taking a small aliquot, quenching it with ice water, and extracting it with an organic solvent.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Workup: Allow the ice to melt completely. The product may precipitate as a solid, which can be collected by filtration. Alternatively, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Purification: Combine the organic extracts, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Workflow: Troubleshooting Isomeric Impurities

Positional isomers and stereoisomers can be notoriously difficult to separate.[16] This workflow provides a systematic approach to their purification.

Caption: A decision workflow for purifying isomeric products.

Section 4: Data Summaries & Visual Guides
Table 1: Influence of Protecting Groups on Reactivity

The choice of nitrogen protecting group (PG) is critical as it influences both the stability of intermediates and the electronic properties of the aromatic ring.[5][15][17]

Protecting GroupCommon AbbreviationStability ConditionsRemoval ConditionsImpact on Reactivity
tert-ButoxycarbonylBocStable to base, hydrogenationStrong acid (e.g., TFA)Moderately deactivating, can be bulky. Good for many applications.[15]
BenzyloxycarbonylCbz or ZStable to acidCatalytic hydrogenation (H₂/Pd)Can be cleaved under reductive conditions.
p-ToluenesulfonylTosyl or TsVery stable to acid, oxidationStrong reducing agents (e.g., Na/NH₃)Strongly electron-withdrawing; deactivates the N and aromatic ring.[1]
MethanesulfonylMesyl or MsVery stableSimilar to TosylStrongly electron-withdrawing.[1]
Diagram 1: General Mechanism of Intramolecular Friedel-Crafts Acylation

This diagram illustrates the key steps in the Lewis acid-catalyzed cyclization to form the benzazepinone core, highlighting the formation of the critical acylium ion intermediate.

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

References
  • Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. PubMed Central. Available at: [Link]

  • Process for the synthesis of benzazepine derivatives. Google Patents.
  • Concise synthesis of 2-benzazepine derivatives and their biological activity. PubMed. Available at: [Link]

  • METHODS OF SYNTHESIS OF BENZAZEPINE DERIVATIVES. European Patent Office. Available at: [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Protecting Groups. University of Illinois Urbana-Champaign. Available at: [Link]

  • Separation, isolation and identification of optical isomers of 1,4-benzodiazepine glucuronides from biological fluids by reversed-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]

  • Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][1]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. ResearchGate. Available at: [Link]

  • Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. Royal Society of Chemistry. Available at: [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Protecting Groups in Organix Synthesis. UT Southwestern Medical Center. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. YouTube. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. Available at: [Link]

  • I have an isomer impurity which is difficulty to remove, any suggestions? ResearchGate. Available at: [Link]

  • Benzazepinones. Synthesis of the monoaza analog of diazepam, and the correct structure of the benzoylpropionanilide cyclization product. ACS Publications. Available at: [Link]

  • Synthesis and pharmacological characterization of some benzazepinone derivatives. PubMed. Available at: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. National Institutes of Health. Available at: [Link]

  • Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. National Institutes of Health. Available at: [Link]

  • Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. PubMed. Available at: [Link]

  • Cascade cyclization and intramolecular nitrone dipolar cycloaddition and formal synthesis of 19-hydroxyibogamine. White Rose Research Online. Available at: [Link]

  • Popularity of common reactions in the synthesis of pharmaceuticals. ResearchGate. Available at: [Link]

  • Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. ACS Publications. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experimental work. The content is structured to address specific challenges in a practical, question-and-answer format, grounded in established chemical principles.

Overview of the Synthetic Challenge

The this compound scaffold is a key intermediate in the development of various pharmacologically active agents. While synthesizable at the lab scale, scaling up its production presents significant challenges related to reaction control, yield optimization, impurity profiling, and purification. This guide focuses on a common and logical synthetic route: an intramolecular Friedel-Crafts cyclization to form the core benzazepinone ring, followed by N-acetylation.

Proposed Synthetic Pathway

The synthesis is approached as a two-step process. The first step involves the acid-catalyzed intramolecular cyclization of an N-protected aminopropionic acid derivative to form the tricyclic benzazepinone core. The second step is the N-acetylation of this intermediate.

G cluster_0 Step 1: Intramolecular Friedel-Crafts Cyclization cluster_1 Step 2: N-Acetylation A N-Protected Phenylaminopropionic Acid Precursor B 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one A->B   Lewis Acid (e.g., PPA, AlCl₃)   Heat C This compound (Final Product) B->C   Acetylating Agent (Ac₂O or AcCl)   Base (e.g., TEA, Pyridine)

Caption: Proposed two-step synthesis workflow.

Troubleshooting Guide & FAQs

This section is organized by synthetic step to directly address potential issues you may encounter.

Part 1: Intramolecular Friedel-Crafts Cyclization

This ring-forming step is often the most critical and challenging, particularly during scale-up. Success hinges on managing the potent Lewis acids and controlling the reaction conditions.

Q1: My cyclization reaction is showing a very low yield or failing to proceed. What are the likely causes?

A1: Low conversion is a common issue. Here is a systematic approach to troubleshooting:

  • Purity of Starting Material: Ensure your N-protected phenylaminopropionic acid precursor is pure and, most importantly, anhydrous. Moisture will quench the Lewis acid catalyst. Verify purity by NMR and check for residual water.[1]

  • Catalyst Activity & Stoichiometry:

    • Polyphosphoric Acid (PPA): Ensure the PPA is fresh and has good viscosity. Old PPA can absorb atmospheric moisture, reducing its efficacy. On larger scales, ensure efficient stirring as PPA is highly viscous.

    • Aluminum Chloride (AlCl₃): Use a fresh, high-purity grade. AlCl₃ is extremely hygroscopic. Weigh it quickly and handle it under an inert atmosphere (Nitrogen or Argon). Ensure a sufficient stoichiometric amount is used, as it can be consumed by any coordinating functional groups on your substrate.[2]

  • Reaction Temperature and Time: These reactions often require elevated temperatures to proceed. If you see no conversion, gradually increase the temperature. Monitor the reaction by TLC or LC-MS to check for substrate consumption and product formation. Be aware that excessively high temperatures can lead to charring and decomposition.[3]

  • Solvent Choice: While PPA can act as both catalyst and solvent, reactions with AlCl₃ often use non-polar solvents like dichloromethane (DCM) or nitrobenzene. Ensure the solvent is anhydrous.

Q2: I'm observing significant charring and the formation of a black, tarry substance. How can I prevent this?

A2: Tar formation is a classic sign of decomposition due to overly harsh reaction conditions.[3]

  • Temperature Control: This is the most critical factor. The reaction may be too exothermic. On a larger scale, efficient heat dissipation is crucial. Use a well-maintained reactor with good thermal transfer and consider portion-wise addition of the catalyst or substrate to control the initial exotherm.

  • Moderators: For very reactive substrates, consider using a milder Lewis acid or a moderator. For example, running the reaction in a solvent like nitrobenzene can sometimes temper the reactivity of AlCl₃.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Once TLC/LC-MS shows full consumption of the starting material, proceed with the workup.

Q3: The reaction is producing a mixture of isomers. How can I improve regioselectivity?

A3: The formation of regioisomers is governed by the electronics and sterics of the aromatic ring.

  • Directing Groups: The position of cyclization is directed by the substituents on the benzene ring. Electron-donating groups will activate the ortho and para positions, while electron-withdrawing groups will direct meta. Analyze your precursor to predict the most likely cyclization points.

  • Steric Hindrance: Bulky protecting groups or substituents on the aromatic ring can sterically hinder cyclization at a particular position, favoring another.

  • Choice of Lewis Acid: Different Lewis acids can exhibit different regioselectivities. If you are facing intractable isomer issues, screening alternative catalysts (e.g., Re₂O₇, BF₃·Et₂O) might be necessary.[4][5]

Parameter Recommendation for Low Yield Recommendation for Tarring Recommendation for Isomers
Catalyst Verify activity/freshness. Increase stoichiometry.Use a milder catalyst.Screen different catalysts (e.g., PPA, AlCl₃, Re₂O₇).
Temperature Gradually increase, monitor closely.Reduce temperature, improve heat transfer.Optimize temperature; lower T may favor one isomer.
Solvent Ensure it is anhydrous.Use a high-boiling, inert solvent.Screen solvents with different polarities.
Purity Use anhydrous starting materials and reagents.Use high-purity starting materials.Ensure isomeric purity of the starting material.
Part 2: N-Acetylation

This step is generally more straightforward than the cyclization, but challenges can arise, especially concerning over-reaction and purification.

Q1: My N-acetylation reaction is incomplete. How can I drive it to completion?

A1: Incomplete acetylation usually points to insufficient reactivity of the acylating agent or suboptimal conditions.

  • Choice of Acetylating Agent: Acetyl chloride is more reactive than acetic anhydride. If acetic anhydride is not effective, switching to acetyl chloride may improve conversion.[6]

  • Base Selection: A suitable base is required to neutralize the acid byproduct (HCl or acetic acid). Triethylamine (TEA) is common, but if the reaction is sluggish, a stronger, non-nucleophilic base or a catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts.[7]

  • Stoichiometry: Ensure at least a slight excess (1.1-1.2 equivalents) of the acetylating agent is used.

  • Temperature: Most acetylations proceed well at room temperature, but gentle heating (40-50 °C) can increase the rate if necessary.

Q2: I'm getting a significant amount of a di-acetylated byproduct. How can I avoid this?

A2: This suggests a side reaction is occurring. While di-acetylation at the nitrogen is not possible, other reactive sites could be present. A more common issue is the formation of other impurities.

  • Controlled Addition: Add the acetylating agent dropwise at a lower temperature (e.g., 0 °C) to the solution of the amine. This keeps the instantaneous concentration of the electrophile low, minimizing side reactions.[8]

  • Stoichiometry Control: Avoid a large excess of the acetylating agent. Use a precise molar ratio (e.g., 1.05 equivalents).

  • Workup: Once the reaction is complete, quench it promptly with water or a mild base solution (like sodium bicarbonate) to destroy any remaining acetylating agent.

Part 3: General Scale-Up, Purification, and Analysis

Q1: The reaction protocol works perfectly on a 1-gram scale but gives a low yield at a 100-gram scale. What factors should I investigate?

A1: This is a classic scale-up problem, often related to physical and engineering principles rather than chemistry.

G cluster_solutions Potential Solutions Start Low Yield on Scale-Up Mixing Is mixing efficient? (No dead spots, good vortex) Start->Mixing Heat Is heat transfer adequate? (Jacket T vs. Internal T) Mixing->Heat Yes Sol_Mixing Use overhead stirrer, a different impeller, or baffles. Mixing->Sol_Mixing No Addition Is reagent addition rate controlled? Heat->Addition Yes Sol_Heat Use a reactor with a larger surface area; control exotherms. Heat->Sol_Heat No Workup Is workup procedure scalable? (e.g., phase separation) Addition->Workup Yes Sol_Addition Use a syringe pump for slow, consistent addition. Addition->Sol_Addition No Sol_Workup Increase extraction solvent volume; allow more time for layers to separate. Workup->Sol_Workup No

Caption: Troubleshooting workflow for scale-up issues.

  • Mixing and Mass Transfer: A magnetic stir bar is insufficient for large flasks. Use an overhead mechanical stirrer to ensure the reaction mixture is homogeneous, especially for viscous reactions like those involving PPA.

  • Heat Transfer: The surface-area-to-volume ratio decreases as scale increases. A reaction that was easily cooled in a small flask might overheat in a large reactor. Monitor the internal temperature, not just the heating mantle/bath temperature.

  • Reagent Addition: The rate of addition becomes critical on a larger scale. A "quick" addition in the lab could be a dangerous exotherm in a plant. Use a dropping funnel or a syringe pump for controlled addition of reactive reagents.

  • Workup and Extraction: Large-scale extractions can be problematic. Emulsions are more likely to form. Ensure you have appropriately sized separatory funnels and consider using brine washes to help break emulsions.

Q2: What is the most effective method for purifying the final product on a multi-gram scale?

A2: While column chromatography is the workhorse of the research lab, it is often inefficient and costly at scale.

  • Recrystallization: This is the preferred method for purifying solid products at scale. It is economical and can provide very high purity.

    • Solvent Screening: Perform small-scale solubility tests to find a suitable solvent system. A good system is one where the product is highly soluble at high temperatures and poorly soluble at low temperatures. Common systems include ethanol/water, ethyl acetate/heptane, or isopropanol.

  • Distillation: If the product is a high-boiling oil and thermally stable, vacuum distillation could be an option, although less common for this type of structure.

  • Slurry Wash: If the impurities are much more soluble than the product in a particular solvent, you can stir (slurry) the crude solid in that solvent, then filter. This can significantly improve purity with minimal product loss.

References

  • Singha, T., Mondal, A. R. S., Midya, S., & Hari, D. P. (n.d.). Ring‐Expansion Strategy for the Synthesis of Benzazepines and Dibenzazepines.
  • A palladium-catalyzed ring-expansion reaction of cyclobutanols with 2-haloanilines leading to benzazepines and quinolines. (n.d.). Royal Society of Chemistry.
  • Base-Promoted Ring Expansion Reaction of 4-Quinolones To Access Benzazepinones. (2024).
  • Base-Promoted Ring Expansion Reaction of 4-Quinolones To Access Benzazepinones. (2024). Organic Letters.
  • Route to Functionalized Tetrahydrobenzo[d]azepines via Re2O7-Mediated Intramolecular Friedel-Crafts Reaction. (n.d.). Semantic Scholar.
  • Double Ring Expansion Strategy for Fused 3-Benzazepines: Alternative Synthesis of the Dolby-Weinreb Enamine. (n.d.). Semantic Scholar.
  • Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][9]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. (2013). ResearchGate.

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.).
  • An eco-friendly and highly efficient route for N-acylation under c
  • Synthesis of substituted N-heterocycles by N-acyl
  • Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. (n.d.). The Royal Society of Chemistry.
  • Phukan, K. (2014).
  • Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[4][9]benzo[f]thiazepines. (n.d.).

  • N-N(+)
  • Aziridination subsequent Friedel–Crafts cyclization reaction with alkene 9. (n.d.).
  • Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[2]annulen-7-ols. (2021). National Institutes of Health.

  • New Acetylation of Heterocycles. (2019). ChemistryViews.
  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors. (2008).
  • Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. (n.d.). PubMed.
  • Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). (2016).
  • From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. (n.d.). PubMed Central.
  • 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. (n.d.). PubChem.
  • Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. (2008). PubMed.
  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (n.d.).
  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (n.d.).
  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024). PubMed.
  • Troubleshooting low yield during the chemical synthesis of Episappanol. (n.d.). Benchchem.
  • Acid catalysis through N-protonation in undistorted carboxamides: improvement of amide proton sponge acylating ability. (n.d.). Royal Society of Chemistry.
  • Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbam
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. (n.d.). Benchchem.
  • 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. (n.d.). PubMed Central.
  • Design and synthesis of 1,5- and 2,5-substituted tetrahydrobenzazepinones as novel potent and selective integrin alphaVbeta3 antagonists. (n.d.). PubMed.
  • Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. (n.d.). Benchchem.
  • Easy Access to Novel Tetrahydro-1-benzazepine-2-carboxylic Acids and Tetrahydro-1-benzazepines Carrying [a]-Fused Heterocyclic Units from 2-(Allylaryl)glycinates. (2018).
  • 2-(Trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one 250mg. (n.d.). Dana Bioscience.
  • benzo[b][9][10]diazepin-2-ono darinių sintezė ir toksiškumo tyrimas. (n.d.). Vilniaus universitetas.

  • Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. (2024). ChemistryViews.
  • Efficient Synthesis of Optically Active 4,5-Dihydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine Derivatives Utilizing Lipase-Catalyzed Transesterific
  • 1,3,4,5-tetrahydro-2h-1-benzazepin-2-one. (n.d.). Sigma-Aldrich.
  • 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. (n.d.). PubChem.
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Technical Support Center: Analytical Strategies for Impurity Profiling of Acetylated Benzazepinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical profiling of impurities in acetylated benzazepinones. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth technical guidance, field-proven insights, and systematic troubleshooting protocols to ensure the accurate identification and quantification of impurities, aligning with global regulatory standards.

The Critical Role of Impurity Profiling for Benzazepinones

Acetyl-substituted benzazepinones are a significant class of heterocyclic compounds with diverse pharmacological activities. Ensuring their safety and efficacy is paramount, and this begins at the molecular level with rigorous impurity profiling.[1][2] An impurity is any component present in the drug substance or drug product that is not the desired chemical entity.[1][2] These substances can arise from the synthetic process, degradation over time, or interaction with packaging materials, and even at trace levels, they can impact the product's stability, efficacy, and safety profile.[3]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A/B) that mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[3][4] This guide provides the technical framework to meet and exceed these requirements.

Understanding Impurity Origins

Impurities in acetylated benzazepinones can be broadly classified based on their origin:

  • Process-Related Impurities: These are substances that arise during the synthesis of the Active Pharmaceutical Ingredient (API). They include:

    • Starting Materials: Unreacted precursors from the initial stages of synthesis.

    • Intermediates: Partially formed molecules that were not fully converted to the final product.

    • By-products: Formed from unintended side reactions between starting materials, intermediates, or reagents.[]

    • Reagents and Catalysts: Residual components used to facilitate the chemical reactions.

  • Degradation Products: These impurities form when the API is exposed to stress conditions such as heat, light, humidity, or reactive chemicals (acid, base, oxygen) during manufacturing or storage.[6][7]

  • Enantiomeric Impurities: For chiral benzazepinones, the undesired enantiomer is considered an impurity, as different stereoisomers can have distinct pharmacological and toxicological profiles.

Below is a generalized workflow illustrating the potential points of impurity introduction during the synthesis of a hypothetical acetylated benzazepinone.

G cluster_synthesis API Synthesis Pathway cluster_impurities Sources of Impurities A Starting Material A C Intermediate C A->C Step 1 I1 Unreacted A/B A->I1 Process Impurity B Starting Material B B->C B->I1 D Acetylated Benzazepinone (API) C->D Step 2 (Acetylation) I2 By-product from Step 1 C->I2 Side Reaction I3 Unreacted Intermediate C C->I3 Process Impurity I4 Over-acetylated Product D->I4 Side Reaction

Caption: Origin of process-related impurities in a synthetic workflow.

Forced Degradation Studies: Probing Molecular Stability

Forced degradation, or stress testing, is a cornerstone of impurity profiling.[6][7] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to predict its degradation pathways and demonstrate the specificity of analytical methods.[7] A well-designed study should aim for 5-20% degradation of the API to ensure that relevant degradation products are generated without being obscured by excessive decomposition.[8]

Step-by-Step Protocol for Forced Degradation

Objective: To generate potential degradation products of the acetylated benzazepinone API.

Materials:

  • API sample

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Photostability chamber, temperature-controlled oven

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the API in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) and monitor for degradation over time (e.g., check at 2, 4, 8, 24 hours).

    • Once target degradation is achieved, cool the solution and neutralize with an equimolar amount of NaOH. Dilute to a final concentration for analysis.

  • Base Hydrolysis:

    • Repeat the process from Step 2, using 0.1 M NaOH instead of HCl.

    • Neutralize with an equimolar amount of HCl upon completion.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and monitor over time. Oxidation reactions can be rapid.

    • Dilute to a final concentration for analysis.

  • Thermal Degradation:

    • Store the solid API in a temperature-controlled oven (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Also, expose a solution of the API to the same thermal stress.

    • Prepare a sample for analysis by dissolving the stressed solid or diluting the stressed solution.

  • Photolytic Degradation:

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[9]

    • Prepare samples for analysis.

  • Control Samples: Prepare a control sample (unstressed API solution) and a blank (solvent) for each condition.

Causality: The choice of stressors is based on common manufacturing and storage conditions. Acid/base hydrolysis targets labile functional groups like amides and esters. Oxidation mimics reaction with atmospheric oxygen, while heat and light accelerate degradation processes that might occur over a product's shelf life.[10]

Core Analytical Techniques and Methodologies

A multi-faceted analytical approach is essential for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the workhorse for separation and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is critical for identification, and Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation.[1][10][11]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the gold standard for separating and quantifying impurities due to its high resolution, reproducibility, and sensitivity.[12][13] A robust, stability-indicating HPLC method is one that can separate the API from all known impurities and degradation products without interference.

Recommended Starting HPLC Method Parameters
ParameterRecommended ConditionRationale & Expertise
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm)C18 columns provide excellent retention and separation for moderately polar compounds like benzazepinones. Smaller particle sizes (e.g., <3 µm) can improve resolution but at the cost of higher backpressure.
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Formate in WaterA slightly acidic mobile phase helps to protonate silanol groups on the column, reducing peak tailing for basic compounds. Formic acid is volatile and ideal for subsequent MS detection.
Mobile Phase B Acetonitrile or MethanolAcetonitrile generally provides better peak shape and lower UV cutoff compared to methanol.
Gradient Elution Start at 5-10% B, ramp to 95% B over 20-30 minA gradient is essential to elute both polar and non-polar impurities within a reasonable runtime. A shallow gradient provides the best resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 30-40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility.
Detection (UV) Diode Array Detector (DAD) scanning 210-400 nmDAD allows for the selection of the optimal wavelength for each compound and provides peak purity analysis by comparing spectra across a single peak. Benzazepinones typically have strong absorbance around 220-280 nm.[14]
Injection Vol. 5-10 µLA smaller injection volume minimizes peak distortion, especially if the sample solvent is stronger than the initial mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the definitive technique for identifying unknown impurities.[15] It provides the molecular weight of an impurity and, through tandem MS (MS/MS), yields structural information via fragmentation patterns.[2][16]

Workflow for Impurity Identification:

G A HPLC peak detected in 'Forced Degradation' sample B Divert peak to Mass Spec A->B C Acquire Full Scan MS Data B->C D Determine Molecular Weight (MW) of the impurity C->D E Propose Elemental Formula (using High-Resolution MS) D->E F Acquire MS/MS Data (Fragment the molecule) D->F G Elucidate Structure from Fragmentation Pattern E->G F->G H Confirm Structure (e.g., via NMR or synthesis) G->H

Caption: Decision workflow for LC-MS based impurity identification.

Mass Spectrometry Parameters:

  • Ionization Source: Electrospray Ionization (ESI) is the most common and is well-suited for moderately polar molecules like benzazepinones.[11] Operate in both positive and negative ion modes to capture all possible analytes.

  • Fragmentation: Collision-Induced Dissociation (CID) is used in MS/MS to break the molecule apart. By analyzing the mass of the fragments, one can piece together the structure of the parent impurity.[17]

Interpreting Fragmentation: For a typical acetylated benzazepinone, common fragmentation pathways may include the loss of the acetyl group, cleavages within the benzazepinone ring system, and loss of other substituents. Understanding these patterns is key to structural elucidation.[4][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS provides strong evidence for a structure, NMR is the ultimate tool for unequivocal structural confirmation.[][18] It provides detailed information about the atomic connectivity and stereochemistry of a molecule.[18] Due to its lower sensitivity compared to MS, impurities often need to be isolated in sufficient quantity (micrograms to milligrams) using preparative HPLC before NMR analysis can be performed.[1] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used in combination to solve the complete structure.[19]

Troubleshooting Guide

Even with a robust method, experimental issues can arise. This section addresses common problems encountered during the HPLC and LC-MS analysis of acetylated benzazepinones.

G cluster_problems Common Problems cluster_causes Potential Causes Start Problem Observed in Chromatogram? P1 Peak Tailing/ Fronting Start->P1 P2 Poor Resolution Start->P2 P3 Pressure Fluctuations Start->P3 P4 Baseline Noise/ Drift Start->P4 C1 Column Overload Secondary Interactions mismatched solvent P1->C1 C2 Suboptimal Mobile Phase Column Degradation Gradient too steep P2->C2 C3 Air Bubbles Pump Seal Leak Blockage P3->C3 C4 Contaminated Mobile Phase Detector Lamp Failing Pump Pulsations P4->C4

Caption: Logical flow for troubleshooting common HPLC issues.

Detailed Troubleshooting Table
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing (Asymmetric peak with a trailing edge)1. Secondary Silanol Interactions: Basic nitrogen atoms in the benzazepinone ring can interact with acidic silanol groups on the silica-based C18 column.[15] 2. Column Overload: Injecting too much sample mass. 3. Column Void/Degradation: A void has formed at the head of the column.1. Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to protonate the silanols and reduce interaction. Alternatively, use a base-deactivated or end-capped column. 2. Reduce Injection Concentration: Dilute the sample. 3. Reverse-flush the column: If that fails, replace the column.
Peak Fronting (Asymmetric peak with a leading edge)1. Sample Solvent Mismatch: Sample is dissolved in a much stronger solvent (e.g., 100% Acetonitrile) than the initial mobile phase (e.g., 5% Acetonitrile).[20] 2. Column Overload: Severe concentration overload.1. Dilute Sample in Mobile Phase: Whenever possible, dissolve or dilute the final sample in the initial mobile phase composition.[20] 2. Reduce Injection Concentration/Volume.
Poor Resolution (Peaks are not fully separated)1. Insufficient Selectivity: The mobile phase and stationary phase are not providing enough differential retention. 2. Low Column Efficiency: Old or contaminated column. 3. Gradient is too Steep: Elution is happening too quickly for separation to occur.1. Optimize Mobile Phase: Try changing the organic modifier (e.g., Methanol instead of Acetonitrile) or adjust the pH. 2. Replace Column: Install a new column of the same type. 3. Shallow the Gradient: Increase the gradient time (e.g., from 20 to 40 minutes) to improve separation.
High or Fluctuating Backpressure 1. System Blockage: Frit, guard column, or analytical column is plugged with particulate matter.[9] 2. Buffer Precipitation: Using a high concentration of a buffer salt (e.g., phosphate) that can precipitate in high organic mobile phase. 3. Air in Pump: Air bubbles are trapped in the pump heads.[9]1. Isolate the Blockage: Systematically remove components (column, guard column) to identify the source of high pressure. Replace the blocked component. Filter all samples and mobile phases.[9] 2. Flush System: Flush the system with water to dissolve precipitated salts. Use MS-friendly volatile buffers like ammonium formate. 3. Purge the Pump: Follow the manufacturer's procedure to purge the pump and degas the mobile phases.[9]
Signal Suppression (LC-MS) 1. Ion Suppression: Co-eluting matrix components or high concentrations of non-volatile salts (e.g., phosphate) compete with the analyte for ionization in the ESI source. 2. API Overload: The high concentration of the main API peak suppresses the ionization of trace-level impurities eluting nearby.1. Improve Chromatographic Separation: Modify the gradient to better separate the impurity from interfering components. Use volatile mobile phase modifiers (formic acid, ammonium acetate). 2. Reduce Sample Concentration: Dilute the sample to bring the API concentration within the linear range of the detector.

Frequently Asked Questions (FAQs)

Q1: What are the typical reporting, identification, and qualification thresholds for impurities according to ICH guidelines? A1: The thresholds are dependent on the maximum daily dose (MDD) of the drug. However, for a typical drug with an MDD ≤ 2 g/day , the thresholds are:

  • Reporting Threshold: ≥ 0.05%

  • Identification Threshold: ≥ 0.10% or 1.0 mg per day intake (whichever is lower)

  • Qualification Threshold: ≥ 0.15% or 1.0 mg per day intake (whichever is lower) Any impurity found above the identification threshold must be structurally characterized. Any impurity above the qualification threshold requires toxicological data to demonstrate its safety.[4]

Q2: How can I distinguish between a process-related impurity and a degradation product? A2: A process-related impurity will typically be present in newly synthesized batches of the API before they are subjected to stability studies. Its level should not increase over time under storage. A degradation product, by contrast, is often absent or at a very low level in the initial batch but increases in concentration when the API is exposed to stress conditions (heat, light, humidity) over time.[7][21]

Q3: My HPLC method shows a new peak in my stability sample, but I can't find a corresponding mass in my LC-MS analysis. What could be the issue? A3: This could be due to several factors:

  • Poor Ionization: The impurity may not ionize well under the ESI conditions you are using. Try switching polarity (positive/negative) or using a different ionization source like Atmospheric Pressure Chemical Ionization (APCI) if available.

  • Weak UV Chromophore: Conversely, the compound might have a strong UV chromophore but be present at a concentration too low for MS detection.

  • Non-Volatile Impurity: The impurity could be an inorganic salt or polymer that is not amenable to MS analysis.

  • Detector Mismatch: Ensure the UV wavelength is appropriate for the impurity. A DAD can help by showing the full UV spectrum of the peak.[22]

Q4: Is it necessary to synthesize every impurity for confirmation? A4: While not always necessary, synthesizing a suspected impurity and confirming that its retention time, mass spectrum, and NMR spectrum match the unknown peak provides the most definitive identification.[1][23] This is particularly important for impurities that are above the qualification threshold and for which reference standards are not commercially available.

Q5: What is the role of a guard column and should I use one? A5: A guard column is a short, disposable column placed before the main analytical column. Its purpose is to trap particulate matter and strongly retained compounds from the sample, thereby protecting the more expensive analytical column from contamination and premature failure. It is highly recommended for impurity analysis, especially when analyzing samples from forced degradation studies or complex matrices.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Wiley Online Library. (2020, October 28). Analysis of impurities in pharmaceuticals by LC–MS with cold electron ionization. [Link]

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  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • Adhikari, A., et al. (2022, August 18). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]

  • Almeida, A. M., et al. (2012). Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma. Journal of Chromatography B, 879(1), 15-24. [Link]

  • National Center for Biotechnology Information. (n.d.). Development and validation of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of impurities in Diazepam. JOCPR, 7(8), 497-501. [Link]

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  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. [Link]

  • ResearchGate. (2016, January). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

  • PubMed. (2024, January 5). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. [Link]

  • ResearchGate. (2007, November). Enantioselective HPLC-UV method for determination of eslicarbazepine acetate (BIA 2-093) and its metabolites in human plasma. [Link]

  • ResearchGate. (n.d.). Mass spectrum and the fragmentation pattern of the peracetylated methyl.... [Link]

  • ResearchGate. (2018, October 17). Isolation and structure characterization of related impurity in olanzapine key starting material by LC/ESI-MS and NMR. [Link]

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  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

  • PubMed. (2018, February). Mass spectral analysis of acetylated peptides: Implications in proteomics. [Link]

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  • CovalX. (n.d.). LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. [Link]

  • PubMed. (2012, March 5). Forced degradation study of thiocolchicoside: characterization of its degradation products. [Link]

  • ScienceDirect. (2012, November 3). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. [Link]

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Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one (hereafter referred to as "Compound X"). The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents with applications ranging from central nervous system disorders to cardiovascular diseases.[1][2] Given the therapeutic potential inherent in this structural class, a rigorous and systematic evaluation of new derivatives like Compound X is imperative.

This document eschews a rigid template in favor of a logical, multi-pronged investigative workflow. We will propose a series of comparative experiments designed to first identify potential efficacy in oncology and then to deconstruct the underlying mechanism of action. Our approach is grounded in the principle of sequential validation, where the results of each experimental stage inform the design of the next, ensuring a resource-efficient and scientifically sound investigation.

The proposed validation strategy will focus on two key areas with a high probability of relevance for a novel heterocyclic compound: anticancer cytotoxicity and protein kinase inhibition . Many natural and synthetic products with similar structural motifs exhibit anticancer properties, often by inducing programmed cell death, or apoptosis.[3][4] Furthermore, protein kinases are critical regulators of cellular processes and represent a major class of drug targets, particularly in oncology.[5][6] This guide will provide the causal logic behind each experimental choice, detailed protocols for execution, and a framework for interpreting the comparative data obtained.

Phase 1: Broad-Spectrum Efficacy Screening - Assessing Cytotoxic Potential

The foundational step in characterizing a novel compound is to determine its effect on cell viability. A broad-spectrum cytotoxicity screen against a panel of cancer cell lines provides the first indication of potential anticancer activity and selectivity.

Objective & Rationale

The primary objective is to quantify the dose-dependent cytotoxic effect of Compound X on various cancer cell types and compare it to a non-cancerous cell line. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of potency. We include a standard chemotherapeutic agent, Doxorubicin, as a positive control to benchmark the performance of Compound X. The inclusion of a non-cancerous cell line (e.g., HEK293T) is crucial for an initial assessment of tumor selectivity; a compound that is equally toxic to cancerous and healthy cells has limited therapeutic potential.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Seeding & Treatment cluster_1 Viability Assay cluster_2 Data Analysis seed Seed Cancer & Normal Cells in 96-well plates treat Treat with serial dilutions of Compound X & Doxorubicin seed->treat 24h incubation add_reagent Add MTT or CellTiter-Glo® Reagent treat->add_reagent measure Measure Absorbance or Luminescence add_reagent->measure Incubate plot Plot Dose-Response Curves measure->plot calc Calculate IC50 Values plot->calc caption Workflow for In Vitro Cytotoxicity Screening.

Caption: Workflow for In Vitro Cytotoxicity Screening.

Protocol: MTT Cell Viability Assay
  • Cell Culture: Seed cancer cells (e.g., MCF-7 [breast], A549 [lung]) and non-cancerous cells (e.g., HEK293T) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 2X stock of Compound X and Doxorubicin in culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression to calculate the IC50 values.

Data Presentation: Comparative Cytotoxicity

All quantitative data should be summarized for clear comparison.

CompoundCell LineCancer TypeIC50 (µM)
Compound X MCF-7BreastHypothetical Value
A549LungHypothetical Value
HEK293TNon-cancerousHypothetical Value
Doxorubicin MCF-7BreastHypothetical Value
A549LungHypothetical Value
HEK293TNon-cancerousHypothetical Value

Phase 2: Mechanism of Action - Investigating Apoptosis Induction

If Compound X demonstrates significant and selective cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a hallmark of effective anticancer therapies.[3][7] A multi-assay approach is recommended to robustly validate apoptosis by detecting events across its distinct phases.

Objective & Rationale

The goal is to determine if the observed cytotoxicity is due to the induction of apoptosis. We will use a series of assays that measure key markers of early, mid-, and late-stage apoptosis.

  • Annexin V/PI Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[8] Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, making it a marker for late apoptotic or necrotic cells.[9]

  • Caspase Activity Assay: Caspases are a family of proteases that execute the process of apoptosis.[10] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides a direct biochemical measure of the apoptotic cascade being activated.[9]

  • TUNEL Assay: DNA fragmentation is a characteristic feature of late-stage apoptosis.[11] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks.[7]

Visualizing the Apoptotic Pathway and Assay Targets

G cluster_1 Detection Assays compound_x Compound X ps_translocation PS Translocation (Early Stage) caspase_activation Caspase-3/7 Activation (Mid Stage) annexin_v Annexin V/PI Staining ps_translocation->annexin_v dna_fragmentation DNA Fragmentation (Late Stage) caspase_glo Caspase-Glo® 3/7 Assay caspase_activation->caspase_glo tunel TUNEL Assay dna_fragmentation->tunel caption Apoptotic markers and corresponding validation assays.

Caption: Apoptotic markers and corresponding validation assays.

Protocol: Annexin V & PI Staining by Flow Cytometry
  • Cell Treatment: Culture cells in 6-well plates and treat with Compound X at its 1X and 2X IC50 concentrations for 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.

  • Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Data Presentation: Summary of Apoptosis Induction
AssayMetricVehicle ControlCompound X (IC50)Positive Control
Annexin V/PI % Early Apoptotic CellsHypothetical ValueHypothetical ValueHypothetical Value
% Late Apoptotic CellsHypothetical ValueHypothetical ValueHypothetical Value
Caspase-3/7 Fold Increase in Activity1.0Hypothetical ValueHypothetical Value
TUNEL % TUNEL-Positive CellsHypothetical ValueHypothetical ValueHypothetical Value

Phase 3: Target Deconvolution - Kinase Inhibition Profiling

A crucial step in drug development is identifying the specific molecular target of a compound.[12] Since many signaling pathways that control cell growth and survival are regulated by protein kinases, they are a common target for anticancer drugs.[5] A broad kinase screen is an efficient method to identify potential kinase targets for Compound X.

Objective & Rationale

The objective is to screen Compound X against a large, diverse panel of human kinases to identify potential targets. This is typically performed as a fee-for-service by specialized companies (e.g., Eurofins Discovery's KINOMEscan®).[13] The assay measures the ability of a compound to compete with a ligand for the active site of the kinase. This approach provides a kinome-wide view of selectivity and potential off-target effects.

Protocol: Kinase Profiling (Conceptual)
  • Compound Submission: Provide a sample of Compound X at a specified concentration and purity to the service provider.

  • Screening: The compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of over 400 kinases.[13]

  • Data Reporting: The service provider returns data as "% Inhibition" or "% of Control" for each kinase in the panel. A significant inhibition (e.g., >90%) flags a potential "hit."

Data Presentation: Kinase Inhibition "Hits"
Kinase TargetKinase Family% Inhibition at 10 µMKnown Inhibitor (Control)
Hypothetical Kinase 1Serine/Threonine KinaseHypothetical Value >90%e.g., Staurosporine
Hypothetical Kinase 2Tyrosine KinaseHypothetical Value >90%e.g., Sunitinib
Hypothetical Kinase 3Serine/Threonine KinaseHypothetical Value <10%N/A
Protocol: In Vitro Biochemical Kinase IC50 Determination

Once hits are identified, the next step is to validate them and determine the potency of inhibition by calculating the IC50 value for the specific enzyme.[14][15]

  • Assay Setup: In a microplate, combine the purified recombinant kinase enzyme, its specific substrate (peptide or protein), and ATP at its Km concentration.[14]

  • Compound Addition: Add Compound X across a range of concentrations (e.g., 10-point serial dilution).

  • Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.

  • Detection: Use a suitable detection method to measure kinase activity. Luminescence-based assays like ADP-Glo™ (Promega) are common and measure the amount of ADP produced, which is inversely proportional to kinase inhibition.[6]

  • Analysis: Plot the kinase activity against the log of Compound X concentration and fit the data to a dose-response curve to determine the IC50.

Data Presentation: Comparative Kinase Inhibition
CompoundTarget KinaseIC50 (nM)
Compound X Hypothetical Kinase 1Hypothetical Value
Known Inhibitor Hypothetical Kinase 1Hypothetical Value

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to the initial biological validation of this compound. By progressing from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can build a comprehensive profile of the compound's activity. Positive results from this workflow—demonstrating potent, selective cytotoxicity driven by apoptosis via inhibition of a specific kinase—would provide a strong rationale for advancing the compound into more complex preclinical models, such as 3D cell cultures and in vivo xenograft studies in animal models.[4][16] This structured validation pathway ensures that experimental resources are deployed effectively and builds a robust data package for future drug development efforts.

References

  • Overview of Cell Apoptosis Assays . Creative Bioarray. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays . Eurofins Discovery. [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies . PubMed Central. [Link]

  • Preclinical Testing and Validation of Novel Anticancer Agents . ResearchGate. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example . PubMed Central. [Link]

  • Apoptosis – what assay should I use? . BMG Labtech. [Link]

  • In vitro JAK kinase activity and inhibition assays . PubMed. [Link]

  • How Does a Biochemical Kinase Assay Work? . BellBrook Labs. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery . Celtarys Research. [Link]

  • Novel Anticancer Strategies . PubMed Central. [Link]

  • Pharmacological and Biological Activities of Benzazepines: An Overview . ResearchGate. [Link]

  • 1, 5-Benzothiazepine: Bioactivity and targets . ResearchGate. [Link]

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A Comparative Guide to 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one and Related Benzazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent conformational flexibility and multiple points for substitution have allowed for the development of ligands targeting a diverse range of receptors and enzymes. This guide provides an in-depth comparison of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, a specific derivative, with other prominent members of the benzazepine family, including Fenoldopam, Tolvaptan, and Benazepril. We will explore their structural nuances, pharmacological profiles, and the experimental methodologies crucial for their characterization.

Part 1: Structural and Physicochemical Overview

The core of the matter is the 2-benzazepine nucleus, a seven-membered heterocyclic ring fused to a benzene ring. The properties of derivatives are dictated by the nature and position of substituents on this core.

This compound features two key modifications to the basic tetrahydro-2-benzazepine skeleton: a ketone group at the 5-position and an acetyl group on the nitrogen at the 2-position. The N-acetyl group is particularly significant; it neutralizes the basicity of the nitrogen atom, transforming it into a non-ionizable amide. This modification profoundly impacts the molecule's polarity, hydrogen bonding capability, and overall pharmacokinetic profile compared to its non-acetylated counterparts.

For comparison, let's consider three clinically relevant benzazepine derivatives:

  • Fenoldopam: A selective dopamine D1 receptor agonist used as an antihypertensive agent.[1][2] It features a dihydroxyphenyl group and a chlorine atom, crucial for its dopaminergic activity.

  • Tolvaptan: A selective vasopressin V2 receptor antagonist used to treat hyponatremia.[3][4] Its complex N-substituent, a substituted benzoyl group, is key to its high-affinity binding.[5]

  • Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used for hypertension.[6][7] It is a prodrug, with the ethyl ester being hydrolyzed in vivo to the active diacid, benazeprilat.[8][9]

The following table summarizes key physicochemical properties, highlighting the diversity within this chemical class.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Structural Features Primary Pharmacological Class
This compound C₁₂H₁₃NO₂203.24N-acetyl amide, C5-ketoneResearch Intermediate / Putative Modulator
Fenoldopam C₁₆H₁₆ClNO₃305.76Catechol, N-allyl (implied), C1-phenylDopamine D1 Agonist[1]
Tolvaptan C₂₆H₂₅ClN₂O₃448.95Complex N-benzoyl substituentVasopressin V2 Antagonist[3]
Benazepril C₂₄H₂₈N₂O₅424.49N-carboxypentyl, C1-carboxyethyl esterACE Inhibitor (Prodrug)[8]

Part 2: Comparative Pharmacological Analysis & Structure-Activity Relationships (SAR)

The substitutions on the benzazepine core dictate receptor affinity and functional activity. The N-acetyl group in our target compound makes its profile distinct from derivatives with basic or complex N-substituents.

  • Dopamine Receptor Ligands: Fenoldopam's activity relies on the catechol moiety mimicking dopamine and the specific stereochemistry of its phenyl group at the 1-position.[1] The N-substituent in dopaminergic benzazepines is typically a small alkyl or allyl group. The N-acetyl group of this compound lacks the basic nitrogen common to most dopamine receptor ligands, making significant D1/D2 agonist activity unlikely. However, it could be investigated as a potential allosteric modulator or as a synthetic precursor to more active compounds.[10]

  • Vasopressin Receptor Antagonists: Tolvaptan's potent and selective V2 antagonism is driven by its large, lipophilic N-benzoyl substituent, which occupies a deep hydrophobic pocket in the receptor.[5][11] The compact N-acetyl group of our target compound is sterically and electronically dissimilar, suggesting it would not bind to the vasopressin receptor with high affinity in a similar manner.

  • ACE Inhibitors: Benazepril's mechanism involves the diacid metabolite (benazeprilat) chelating the zinc ion in the active site of ACE.[6][12] The structure is fundamentally different from our compound of interest, which lacks the necessary carboxyl groups for ACE inhibition.

The structure of this compound, being a relatively simple and constrained analog, makes it an excellent candidate for fragment-based screening or as a starting point for building a chemical library to explore novel biological targets.[10]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Plate Plate Total, NSB, & Competition Wells Membranes->Plate Reagents Prepare Radioligand, Test Compound, Buffers Reagents->Plate Incubate Incubate to Equilibrium Plate->Incubate Harvest Harvest onto Filter Plate Incubate->Harvest Count Scintillation Counting (CPM) Harvest->Count Calculate Calculate IC50 & Ki values Count->Calculate

Caption: Workflow for a radioligand competition binding assay.

Protocol 3.2: cAMP Functional Assay

This protocol determines whether the test compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) levels. [13][14] Rationale: Many benzazepine targets (like the D1 and V2 receptors) signal through the modulation of adenylyl cyclase, which produces cAMP. [15][16]This functional assay provides crucial information on the compound's efficacy, complementing the affinity data from the binding assay. A homogenous time-resolved fluorescence (HTRF) format is chosen for its high sensitivity and throughput. [17] Step-by-Step Methodology:

  • Cell Preparation:

    • Use cells expressing the target receptor (e.g., CHO-K1 cells with human Dopamine D1 receptor for Gs coupling).

    • Harvest cells and resuspend them in assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Assay Setup (384-well plate format):

    • Agonist Mode:

      • Dispense 5 µL of cell suspension into each well.

      • Add 5 µL of the test compound at various concentrations.

      • Incubate for 30 minutes at room temperature.

    • Antagonist Mode:

      • Dispense 5 µL of cell suspension into each well.

      • Add 5 µL of the test compound at various concentrations and incubate for 15 minutes.

      • Add 5 µL of a known agonist (e.g., Dopamine) at its EC₈₀ concentration.

      • Incubate for a further 30 minutes.

  • Cell Lysis and Detection:

    • Add 5 µL of HTRF lysis buffer containing the detection reagents: an anti-cAMP antibody conjugated to a fluorescent donor (e.g., Europium cryptate) and cAMP labeled with a fluorescent acceptor (e.g., d2). [17] * Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

  • Data Acquisition & Analysis:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF ratio (Emission₆₆₅ / Emission₆₂₀) * 10,000. This ratio is inversely proportional to the amount of cAMP produced in the cells.

    • For agonist mode, plot the HTRF ratio against the log concentration of the test compound to determine the EC₅₀ value.

    • For antagonist mode, plot the HTRF ratio against the log concentration of the test compound to determine the IC₅₀ value.

Conclusion

This compound represents a structurally distinct entity within the broader benzazepine class. Its N-acetyl group fundamentally alters its electronic and physicochemical properties compared to clinically established derivatives like Fenoldopam, Tolvaptan, and Benazepril. Structure-activity relationship analysis suggests it is unlikely to share their primary pharmacological activities. However, its value lies in its potential as a research tool, a synthetic intermediate, or a lead compound for discovering ligands with novel mechanisms of action. The experimental protocols detailed herein provide a robust framework for elucidating its true biological profile, paving the way for future drug development endeavors.

References

  • Structure-Activity Relationship Study Reveals Benzazepine Derivatives of Luteolin as New Aldose Reductase Inhibitors for Diabetic Cataract. Current Drug Discovery Technologies.
  • What is the mechanism of Benazepril?
  • Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists. PubMed.
  • Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.
  • Tolvaptan - AVP V2-Receptor Antagonist. APExBIO.
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. OMICS Online.
  • Fenoldopam | C16H16ClNO3 | CID 3341. PubChem - NIH.
  • What is the mechanism of action of Tolvaptan (Vasopressin V2 receptor antagonist)?
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • Benazepril | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • Benazepril: Package Insert / Prescribing Inform
  • Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril.
  • Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials. PubMed.
  • GPCR-radioligand binding assays. PubMed.
  • Elucidation of Structure–Activity Relationships in Indolobenzazepine-Derived Ligands and Their Copper(II) Complexes: the Role of Key Structural Components and Insight into the Mechanism of Action.
  • The Pharmacology of Fenoldopam. Journal of Clinical Pharmacology.
  • Structural basis of tolvaptan binding to the vasopressin V2 receptor. PubMed.
  • Tolvaptan, an Orally Active Vasopressin V2-Receptor Antagonist-Pharmacology and Clinical Trials.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI.
  • What is the mechanism of Fenoldopam Mesylate?
  • Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. YouTube.
  • Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen. Sigma-Aldrich.
  • Receptor-Ligand Binding Assays. Labome.
  • Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.
  • Tools for GPCR drug discovery. PMC - NIH.
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Navigating the Structure-Activity Landscape of Benzazepinone Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzazepinone Scaffold and the Quest for Specificity

The 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one core represents a privileged scaffold in medicinal chemistry, offering a three-dimensional architecture that has been explored for a variety of biological targets. The N-acetylation to form 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one introduces a key modification that can significantly influence the compound's physicochemical properties and biological activity. Comprehensive structure-activity relationship (SAR) studies specifically focused on a broad series of this compound analogs are not extensively documented in publicly available literature. Therefore, this guide provides a comparative analysis based on the SAR of structurally related benzazepine, benzodiazepine, and benzothiazepine scaffolds. By examining the impact of substitutions on these related systems, we can extrapolate potential SAR trends for the this compound framework and guide future drug discovery efforts.

This guide will delve into the known biological activities of related compounds, compare the influence of various structural modifications, and provide detailed experimental protocols for the synthesis and evaluation of such analogs.

Comparative Analysis of Structurally Related Analogs

While direct SAR data on this compound analogs is sparse, we can infer valuable insights from related structures. The following sections will compare the effects of substitutions on different parts of the broader benzazepine and related heterocyclic scaffolds.

The Role of the N-Acyl Group and Analogs

The N-acetyl group in the target scaffold is a critical feature. In related heterocyclic systems, the nature of the N-substituent dramatically impacts activity and selectivity. For instance, in a series of 1,5-benzothiazepines, N-acylation with a 5-morpholinopentanoyl group was found to be important for their calcium channel blocking activity[1]. This suggests that the N-substituent in the 2-benzazepin-5-one series is a key vector for modification to modulate biological activity.

Key Considerations for N-Substituent Modification:

  • Steric Bulk: Increasing the size of the acyl group or replacing it with bulkier alkyl or aryl groups can influence receptor binding and selectivity.

  • Electronic Effects: Introducing electron-donating or electron-withdrawing groups on an N-aroyl substituent can alter the amide bond character and overall electronic distribution, impacting target interactions.

  • Hydrogen Bonding Capacity: The acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor. Replacing it with groups that can act as both donors and acceptors could introduce new binding interactions.

Impact of Aromatic Ring Substitution

Substitutions on the fused benzene ring of the benzazepine scaffold have been shown to be a critical determinant of biological activity in numerous related series. For example, in a series of 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine, the chlorine substituents were crucial for its activity as an inhibitor of norepinephrine N-methyltransferase[2].

Table 1: Comparison of Aromatic Ring Substitutions in Related Heterocycles

ScaffoldSubstitution PatternBiological ActivityReference
2,3,4,5-Tetrahydro-1H-2-benzazepine8,9-dichloroNorepinephrine N-methyltransferase inhibition[2]
1-Phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-oneNitro and amino substitutionsPsychotropic activity (though with high toxicity)
Tetrahydro-1-benzazepines7-fluoroPotential antiparasitic activity[3]

This comparative data suggests that the electronic nature and position of substituents on the benzene ring of this compound analogs would likely have a profound impact on their biological profile.

Modifications of the Seven-Membered Ring

Alterations to the seven-membered azepine ring, such as changes in saturation or the introduction of substituents, can significantly affect the molecule's conformation and, consequently, its interaction with biological targets. The introduction of a ketone at the 5-position, as in the target scaffold, already imposes a conformational constraint. Further modifications could fine-tune this conformation.

Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of benzazepinone analogs, based on methodologies reported for related structures.

General Synthesis of N-Acylated Tetrahydro-1H-2-benzazepin-5-ones

This protocol is a generalized approach and may require optimization for specific analogs.

dot

Synthesis_Workflow start Starting Material: 2,3,4,5-Tetrahydro-1H-2-benzazepin-5-one step1 Acylation: Acetyl chloride or Acetic anhydride, Base (e.g., Triethylamine), DCM, 0°C to rt start->step1 product Product: This compound step1->product purification Purification: Column Chromatography product->purification

Caption: General synthetic workflow for N-acetylation.

Step-by-Step Procedure:

  • Dissolution: Dissolve 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base, such as triethylamine (1.2 equivalents), to the solution and cool to 0°C in an ice bath.

  • Acylation: Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure N-acetylated product.

In Vitro Biological Evaluation: A General Approach

The choice of biological assay will depend on the therapeutic target of interest. Below is a generalized workflow for an enzyme inhibition assay.

dot

Biological_Assay_Workflow A Compound Preparation: Serial dilutions of test compounds B Assay Plate Preparation: Add enzyme, substrate, and buffer A->B C Incubation: Incubate plate at optimal temperature B->C D Detection: Measure signal (e.g., fluorescence, absorbance) C->D E Data Analysis: Calculate IC50 values D->E

Caption: Workflow for an in vitro enzyme inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup: In a microplate, add the enzyme, its specific substrate, and an appropriate buffer.

  • Compound Addition: Add the diluted test compounds to the wells. Include positive and negative controls.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Signal Detection: Stop the reaction and measure the signal (e.g., fluorescence, absorbance, or luminescence) using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs remains a nascent field with significant potential for the discovery of novel therapeutic agents. While direct and extensive SAR data is limited, by drawing parallels from structurally related benzazepines and other heterocyclic systems, we can identify key structural motifs that are likely to influence biological activity. The N-acetyl group, substitutions on the aromatic ring, and modifications to the seven-membered ring are all promising avenues for further exploration.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to establish a clear and direct SAR. This will enable the rational design of more potent and selective compounds for a range of therapeutic targets. The experimental protocols provided in this guide offer a starting point for researchers to embark on this exciting area of drug discovery.

References

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  • Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[5][6]benzo[f]thiazepines. Il Farmaco, 2003. [Link][1]

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  • Structure–activity relationships of 1,5-dihydro-2H-benzo[b][5][7]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Medicinal Chemistry, 2023. [Link][7]

  • Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 1979. [Link][6]

  • Long-term pharmacokinetic and pharmacological evaluations of a novel indole-benzazepinone derivative on obese Type 2 diabetes mellitus. Future Medicinal Chemistry, 2022. [Link][8]

  • 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. PubChem. [Link][4]

  • Synthesis of new 1,3,4-benzotriazepin-5-one derivatives and their biological evaluation as antitumor agents. Archives of Pharmacal Research, 2013. [Link][9]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][5][6]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 2024. [Link][10]

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A Researcher's Guide to Bridging the Gap: Correlating In Vitro Potency and In Vivo Efficacy for Novel Benzazepinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is fraught with challenges. A critical juncture in this process is the translation of promising in vitro activity into demonstrable in vivo efficacy. This guide provides an in-depth, experience-driven comparison of in vitro and in vivo evaluation strategies, using a hypothetical 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one derivative, hereafter referred to as Compound BZ-5 , as a case study. The benzazepinone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including potential as dopamine receptor ligands, calcium channel blockers, and agents for treating central nervous system (CNS) disorders.[1][2][3] This guide will navigate the complexities of experimental design, data interpretation, and the crucial linkage between the benchtop and preclinical models.

The Benzazepinone Scaffold: A Platform for CNS Drug Discovery

The benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, is a versatile template for designing CNS-active agents.[2][3] Modifications to this core have yielded compounds with affinities for various receptors, notably dopamine receptors.[3][4] For the purpose of this guide, we will hypothesize that our lead molecule, Compound BZ-5 , has been designed as a potential antagonist for the dopamine D1 receptor, a key target in conditions such as schizophrenia and substance use disorders. This hypothesis is based on structure-activity relationship (SAR) studies of similar 1-phenylbenzazepine scaffolds.[3]

Our objective is to construct a rigorous testing cascade that first characterizes the in vitro profile of Compound BZ-5 and then uses this data to inform a well-designed in vivo study to assess its potential therapeutic efficacy.

In Vitro Characterization: Defining the Molecular Action

The initial step is to precisely define the interaction of Compound BZ-5 with its intended molecular target and to assess its selectivity. This is crucial for predicting both its therapeutic effects and potential side effects.

Experimental Protocol: Radioligand Binding Assay

A radioligand binding assay is a robust method to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of Compound BZ-5 for the human dopamine D1, D2, D3, D4, and D5 receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the recombinant human dopamine receptors are prepared from stable cell lines (e.g., HEK293).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) is prepared.

  • Radioligand: A specific radioligand for each receptor is chosen (e.g., [3H]-SCH23390 for D1 receptors).

  • Incubation: Varying concentrations of Compound BZ-5 are incubated with the receptor-containing membranes and the radioligand.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of Compound BZ-5 that inhibits 50% of the specific binding of the radioligand), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: cAMP Functional Assay

To determine if Compound BZ-5 acts as an antagonist, a functional assay is necessary. The D1 receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).

Objective: To determine the functional potency (IC50) of Compound BZ-5 as a D1 receptor antagonist.

Methodology:

  • Cell Culture: A cell line stably expressing the human D1 receptor (e.g., CHO-K1) is cultured.

  • Agonist Stimulation: The cells are pre-incubated with various concentrations of Compound BZ-5 before being stimulated with a known D1 agonist (e.g., SKF-38393) at its EC80 concentration.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: The data are plotted to show the concentration-dependent inhibition of the agonist-induced cAMP production by Compound BZ-5, and the IC50 value is determined.

In Vitro Data Summary

The following table presents hypothetical data for Compound BZ-5, designed to reflect a potent and selective D1 antagonist profile.

TargetIn Vitro AssayMetricCompound BZ-5
Dopamine D1 ReceptorRadioligand BindingKi (nM)2.5
Dopamine D2 ReceptorRadioligand BindingKi (nM)350
Dopamine D3 ReceptorRadioligand BindingKi (nM)>1000
Dopamine D4 ReceptorRadioligand BindingKi (nM)850
Dopamine D5 ReceptorRadioligand BindingKi (nM)15
Dopamine D1 ReceptorcAMP Functional Assay (Antagonist)IC50 (nM)5.2

Interpretation of In Vitro Data: The hypothetical data suggest that Compound BZ-5 is a potent D1 receptor antagonist with good selectivity over the D2, D3, and D4 receptors, and moderate selectivity over the D5 receptor. This profile makes it a promising candidate for in vivo testing.

In Vivo Efficacy: From Molecular Action to Physiological Response

The ultimate test of a drug candidate is its ability to produce a desired therapeutic effect in a living organism. The choice of the animal model is critical and should be directly relevant to the clinical indication.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Mice

Amphetamine-induced hyperlocomotion is a widely used animal model to screen for antipsychotic activity. Amphetamine increases dopamine levels in the brain, leading to increased locomotor activity, which can be attenuated by dopamine receptor antagonists.

Objective: To evaluate the ability of Compound BZ-5 to reverse amphetamine-induced hyperlocomotion in mice.

Methodology:

  • Animals: Male C57BL/6 mice are used and allowed to acclimate to the testing environment.

  • Drug Administration: Compound BZ-5 is administered intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10 mg/kg) or with a vehicle control. A positive control, such as a known antipsychotic, is also included.

  • Amphetamine Challenge: After a pre-treatment period (e.g., 30 minutes), mice are challenged with d-amphetamine (e.g., 2 mg/kg, i.p.).

  • Locomotor Activity Monitoring: Immediately after the amphetamine challenge, the mice are placed in automated activity chambers, and their locomotor activity (e.g., distance traveled) is recorded for a set period (e.g., 60 minutes).

  • Data Analysis: The total distance traveled is compared between the different treatment groups using statistical analysis (e.g., ANOVA followed by post-hoc tests).

In Vivo Data Summary

The following table presents hypothetical data for the in vivo study of Compound BZ-5.

Treatment GroupDose (mg/kg, i.p.)Mean Distance Traveled (cm) ± SEM% Inhibition of Hyperlocomotion
Vehicle + Saline-1500 ± 150-
Vehicle + Amphetamine26500 ± 4500%
Compound BZ-5 + Amphetamine15200 ± 40026%
Compound BZ-5 + Amphetamine33500 ± 35060%
Compound BZ-5 + Amphetamine101800 ± 20094%
Positive Control + Amphetamine(Appropriate Dose)2000 ± 25090%

Interpretation of In Vivo Data: The hypothetical results demonstrate that Compound BZ-5 produces a dose-dependent reduction in amphetamine-induced hyperlocomotion, with a significant effect observed at 3 and 10 mg/kg. This suggests that the compound has CNS activity and can modulate dopamine-dependent behaviors in vivo, consistent with its in vitro profile as a D1 antagonist.

Visualizing the Workflow and Proposed Mechanism

To clearly illustrate the experimental process and the hypothesized mechanism of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Compound BZ-5 binding_assay Radioligand Binding Assay (D1, D2, D3, D4, D5) invitro_start->binding_assay functional_assay cAMP Functional Assay (D1 Antagonism) invitro_start->functional_assay invitro_data Determine Ki and IC50 binding_assay->invitro_data functional_assay->invitro_data invivo_start Promising In Vitro Profile invitro_data->invivo_start Proceed to In Vivo animal_model Amphetamine-Induced Hyperlocomotion (Mouse) invivo_start->animal_model efficacy_data Assess Behavioral Efficacy animal_model->efficacy_data

Caption: Experimental workflow from in vitro characterization to in vivo efficacy testing.

signaling_pathway cluster_membrane Cell Membrane D1R D1 Receptor Gs Gs Protein D1R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates Dopamine Dopamine Dopamine->D1R agonist BZ5 Compound BZ-5 BZ5->D1R antagonist ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Proposed mechanism of action for Compound BZ-5 at the D1 receptor signaling pathway.

Bridging the Data: Discussion and Future Directions

The successful translation from a potent in vitro profile to a clear in vivo effect, as illustrated with our hypothetical Compound BZ-5, is a significant milestone in drug discovery. The strong correlation between the high in vitro affinity and functional antagonism at the D1 receptor and the in vivo efficacy in a dopamine-dependent behavioral model provides confidence in the compound's mechanism of action.

However, it is crucial to acknowledge potential discrepancies that can arise. A compound may be potent in vitro but show weak or no efficacy in vivo. This can be due to several factors, including:

  • Pharmacokinetics: Poor absorption, rapid metabolism, or inability to cross the blood-brain barrier can prevent the compound from reaching its target in sufficient concentrations.

  • Off-target effects: In the complex biological system of a whole organism, the compound may interact with other targets, leading to unexpected or counteracting effects.

  • Model limitations: The chosen animal model may not fully recapitulate the human disease state.

Therefore, the next logical steps for Compound BZ-5 would involve a comprehensive pharmacokinetic and toxicological evaluation to ensure it has drug-like properties and a favorable safety profile. Further in vivo studies in different, and potentially more complex, behavioral models would also be warranted to broaden the understanding of its therapeutic potential.

This guide has outlined a systematic and logical approach to comparing the in vitro and in vivo efficacy of a novel benzazepinone derivative. By integrating robust experimental design with a clear understanding of the underlying biology, researchers can effectively navigate the path from molecular discovery to potential clinical application.

References

  • Budriesi, R., Rampa, A., Bisi, A., Fabbri, G., Chiarini, A., & Valenti, P. (1995). Synthesis and pharmacological characterization of some benzazepinone derivatives. Arzneimittelforschung, 45(3), 234-9. [Link]

  • Shah, J. H., Hindupur, R. M., & Pati, H. N. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Current Bioactive Compounds, 11(3), 170-188. [Link]

  • ProQuest. (n.d.). Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. Retrieved from [Link]

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  • So, M., Kotake, T., Matsuura, K., Inui, M., & Kamimura, A. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry, 77(8), 4017-28. [Link]

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A Comparative Guide to Cross-Reactivity Profiling of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy, contributing to the high attrition rates in drug development. This guide provides an in-depth, technical comparison of methodologies for the cross-reactivity profiling of novel chemical entities, using the benzazepine scaffold, exemplified by the hypothetical compound 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, as a central case study.

While specific experimental data for this compound is not extensively available in public literature, the broader class of benzazepines is known to interact with a range of biological targets, including dopamine and adrenergic receptors, as well as ion channels.[1][2] This known polypharmacology makes the benzazepine scaffold an excellent model for illustrating the critical importance and practical application of comprehensive cross-reactivity profiling.

The Imperative of Early and Comprehensive Off-Target Screening

Undesirable off-target activities are a major cause of project termination during later, more expensive stages of drug development. Early-stage identification of potential liabilities allows for the strategic prioritization of compounds and the initiation of structure-activity relationship (SAR) studies to mitigate these effects.[3] A tiered approach, combining in silico predictions with in vitro screening, provides a robust framework for de-risking novel compounds.

Case Study: The Benzazepine Scaffold

Benzazepine derivatives have a rich pharmacological history, with compounds developed as dopamine receptor agonists and antagonists, antihypertensives, and agents for central nervous system disorders.[2][4][5] A well-known example is Fenoldopam , a selective dopamine D1 receptor partial agonist used as an antihypertensive agent.[4] Another critical tool compound is SCH 23390 , a potent and selective D1-like receptor antagonist that also exhibits affinity for serotonin receptors.[1][6] The known interactions of these compounds underscore the necessity of profiling novel analogues against a broad panel of targets.

Methodologies for Cross-Reactivity Profiling: A Comparative Overview

The modern drug discovery workflow employs a combination of computational and experimental methods to build a comprehensive picture of a compound's selectivity.

Part 1: In Silico (Computational) Profiling

Before committing to expensive and time-consuming wet lab experiments, computational models can predict potential off-target interactions based on the chemical structure of the compound. These methods are invaluable for early-stage hazard identification.

  • Principle: In silico tools utilize algorithms that compare the structure of a query molecule to databases of known ligands for various biological targets.[7][8] Machine learning and statistical models are often employed to predict the likelihood of interaction.[7][9]

  • Advantages: Rapid, cost-effective, and provides a broad, albeit predictive, overview of potential off-target liabilities.

  • Limitations: The accuracy of predictions is dependent on the quality and coverage of the training datasets. They can generate false positives and may not capture novel interactions.[9]

  • Application: Used in the initial stages of hit-to-lead and lead optimization to flag potential issues and guide the selection of in vitro screening panels.

Experimental Protocol: In Silico Off-Target Prediction

  • Input: Obtain the 2D structure (e.g., SMILES format) of this compound.

  • Tool Selection: Utilize a combination of publicly available and commercial software platforms that employ different algorithms (e.g., ligand-based similarity, machine learning models).

  • Database Selection: Choose databases that encompass a wide range of biological targets, including GPCRs, kinases, ion channels, and nuclear receptors.

  • Execution: Submit the compound's structure to the selected platforms.

  • Data Analysis: Analyze the output, which typically consists of a list of potential off-targets ranked by a prediction score or probability.

  • Interpretation: Prioritize predicted off-targets for experimental validation based on the strength of the prediction and the known physiological relevance of the target.

cluster_0 In Silico Profiling Workflow Input_Structure Input Structure (SMILES/SDF) Prediction_Tools Target Prediction Tools (e.g., SwissTargetPrediction, SuperPred) Input_Structure->Prediction_Tools Predicted_Off_Targets List of Predicted Off-Targets (Ranked by Probability) Prediction_Tools->Predicted_Off_Targets Target_Databases Chemical & Biological Databases (e.g., ChEMBL, PubChem) Target_Databases->Prediction_Tools Experimental_Validation Prioritization for Experimental Validation Predicted_Off_Targets->Experimental_Validation

Caption: Workflow for in silico off-target prediction.

Part 2: In Vitro Experimental Profiling

Experimental screening is the gold standard for confirming and quantifying off-target interactions. Several platforms offer broad panels of assays for this purpose.

A. Broad Panel Radioligand Binding and Enzyme Assays (e.g., Eurofins SafetyScreen)

  • Principle: These panels assess the ability of a test compound to displace a radiolabeled ligand from a large number of receptors, or to inhibit the activity of various enzymes.[10] The Eurofins SafetyScreen44 panel, for instance, includes targets known to be involved in clinical adverse drug reactions.[10]

  • Advantages: Provides quantitative data (% inhibition) across a wide and diverse set of clinically relevant targets, including GPCRs, ion channels, transporters, and enzymes.[10]

  • Limitations: Primarily detects binding interactions, not functional effects (agonist vs. antagonist). Follow-up functional assays are often required.

Experimental Protocol: Broad Panel Screening (e.g., SafetyScreen44)

  • Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Assay Concentration: The compound is typically screened at a single high concentration (e.g., 10 µM) in duplicate.[10]

  • Assay Execution: The compound is incubated with membrane preparations or purified enzymes expressing the target of interest, in the presence of a specific radioligand or substrate.

  • Detection: The amount of radioligand binding or enzyme activity is measured using appropriate detection methods (e.g., scintillation counting, fluorescence).

  • Data Analysis: The percentage inhibition of radioligand binding or enzyme activity by the test compound is calculated relative to a vehicle control.

  • Hit Identification: A "hit" is typically defined as >50% inhibition at the screening concentration.

cluster_1 Broad Panel Screening Workflow Compound Test Compound (e.g., Benzazepinone) Assay_Plate Assay Plate with Targets & Radioligands Compound->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Detection (e.g., Scintillation Counter) Incubation->Detection Data_Analysis Data Analysis (% Inhibition) Detection->Data_Analysis Hit_List Hit List (>50% Inhibition) Data_Analysis->Hit_List

Caption: Workflow for broad panel radioligand binding assays.

B. Kinome Profiling (e.g., DiscoverX KINOMEscan®)

  • Principle: Kinases are a frequent source of off-target effects for many small molecules. The KINOMEscan® platform utilizes a competition binding assay to quantify the interactions between a test compound and a large panel of kinases (over 480). The assay measures the amount of kinase captured on a solid support in the presence of the test compound, without the requirement for ATP.

  • Advantages: Provides a comprehensive overview of a compound's kinome-wide selectivity. The ATP-independent nature of the assay allows for the determination of true thermodynamic binding affinities (Kd).

  • Limitations: As a binding assay, it does not provide information on the functional consequences of the interaction (inhibition or activation).

Experimental Protocol: KINOMEscan® Profiling

  • Compound Submission: Provide the test compound at a specified concentration and volume.

  • Assay Principle: The assay involves a DNA-tagged kinase, a ligand-immobilized solid support, and the test compound. Compounds that bind to the kinase's active site prevent it from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Data Output: Results are typically presented as percent of control, with lower values indicating stronger binding. For follow-up studies, dissociation constants (Kd) can be determined from 11-point dose-response curves.

Comparative Cross-Reactivity Profiles

To illustrate the data generated from these profiling efforts, the following tables present hypothetical but representative data for a benzazepine derivative compared to alternative drug classes targeting similar pathways.

Table 1: Illustrative Broad Panel Screening Results (% Inhibition at 10 µM)

TargetBenzazepine Derivative (Hypothetical)Alpha-1 Antagonist (e.g., Prazosin)Calcium Channel Blocker (e.g., Verapamil)
Dopamine D1 Receptor 85% 15%5%
Dopamine D2 Receptor 45%10%8%
Adrenergic α1A Receptor 65%95% 12%
Adrenergic α2A Receptor 30%25%7%
Serotonin 5-HT2A Receptor 70%40%15%
Calcium Channel (L-type) 25%5%92%
hERG Potassium Channel 18%10%35%

Primary target activity is highlighted in bold .

Table 2: Illustrative KINOMEscan® Results (% of Control at 1 µM)

Kinase TargetBenzazepine Derivative (Hypothetical)Alternative Compound Class
ABL1 95%88%
SRC 85%75%
AURKA 92%90%
GSK3B 60%85%
MAPK1 (ERK2) 98%95%

(Lower % of Control indicates stronger binding)

Interpreting the Data: From Hits to Actionable Insights

The data from these screens provide a roadmap for the next steps in drug development.

  • Confirmation of On-Target Activity: The primary target interaction should be confirmed and quantified with dose-response studies to determine potency (IC50 or Kd).

  • Prioritization of Off-Target Hits: "Hits" from the broad panels (typically >50% inhibition) should be followed up with functional assays to determine if the compound acts as an agonist, antagonist, or modulator.

  • Structure-Activity Relationship (SAR) Studies: For problematic off-targets, medicinal chemists can use the initial compound as a starting point to design new analogues with improved selectivity.

  • Safety Margin Assessment: The ratio of off-target to on-target potency provides an initial assessment of the therapeutic window. A large margin is desirable to minimize the risk of side effects at therapeutic doses.

Signaling Pathway Considerations

Off-target effects can have complex downstream consequences. For a benzazepine derivative with dopamine and serotonin receptor cross-reactivity, it is crucial to consider the signaling pathways involved.

cluster_2 Dopamine & Serotonin Receptor Signaling Benzazepine Benzazepine Derivative D1_Receptor Dopamine D1 Receptor Benzazepine->D1_Receptor Primary Target 5HT2A_Receptor Serotonin 5-HT2A Receptor Benzazepine->5HT2A_Receptor Off-Target AC Adenylyl Cyclase (AC) D1_Receptor->AC Gs coupled PLC Phospholipase C (PLC) 5HT2A_Receptor->PLC Gq coupled cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC Cellular_Response_2 Cellular Response 2 (Calcium Release) IP3_DAG->Cellular_Response_2 Cellular_Response_1 Cellular Response 1 (Neuronal Excitability) PKA->Cellular_Response_1 PKC->Cellular_Response_1

Caption: Potential signaling pathway crosstalk for a benzazepine.

Conclusion

The development of safe and effective therapeutics hinges on a deep understanding of a compound's pharmacological profile. While this compound serves as a hypothetical starting point, the principles and methodologies outlined in this guide are universally applicable. By employing a strategic combination of in silico prediction and comprehensive in vitro screening, researchers can proactively identify and mitigate potential cross-reactivity issues. This data-driven approach not only enhances the probability of clinical success but also embodies the principles of scientific rigor and integrity in the pursuit of novel medicines.

References

  • Shah, J. H., Hindupur, R. M., & Pati, H. N. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Current Bioactive Compounds, 11(3), 170-188.
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A Comparative Guide to the Mechanism of Action of Benzazepinone-Based Vasopressin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzazepinone scaffold represents a cornerstone in the development of non-peptide vasopressin receptor antagonists, colloquially known as "vaptans." While sharing a common chemical framework, subtle stereochemical and structural differences among isomers lead to profound distinctions in receptor selectivity and mechanism of action. This guide provides a comparative analysis of prominent benzazepinone isomers, detailing their differential engagement with vasopressin V1a and V2 receptors. We will explore the downstream signaling consequences, present the quantitative pharmacological data that underpins these differences, and provide detailed experimental protocols for their characterization in a research setting.

The Vasopressin Receptor System: A Tale of Two Pathways

Arginine vasopressin (AVP) is a critical neurohormone that regulates water homeostasis and vascular tone through its interaction with a family of G-protein coupled receptors (GPCRs).[1] For the scope of this guide, we focus on the two principal peripheral receptors:

  • V1a Receptors: Primarily located on vascular smooth muscle cells.[2][3] Activation of these Gq/11-coupled receptors stimulates the phospholipase C (PLC) pathway, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) and subsequent vasoconstriction.[2][4]

  • V2 Receptors: Predominantly found on the basolateral membrane of the principal cells in the kidney's collecting ducts.[2][5] These are Gs-coupled receptors. AVP binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][6] Elevated cAMP levels activate Protein Kinase A (PKA), which promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane, leading to water reabsorption from the urine.[6][7][8]

Comparative Pharmacology of Benzazepinone Isomers

The therapeutic utility of benzazepinone-based antagonists lies in their ability to selectively target these receptors. Isomers like Tolvaptan, Mozavaptan, and Satavaptan have been developed to exhibit distinct selectivity profiles, enabling tailored physiological effects.[2][3][9]

Tolvaptan is a highly selective V2 receptor antagonist.[7][10][11] Its mechanism centers on blocking the action of vasopressin in the kidneys, which promotes the excretion of free water without a significant loss of electrolytes—a process termed aquaresis.[12][13] This makes it particularly effective for treating hyponatremia (low blood sodium) and slowing cyst growth in autosomal dominant polycystic kidney disease (ADPKD), where cAMP is a key driver of cyst proliferation.[7][12]

Mozavaptan and Satavaptan are also classified as selective V2 receptor antagonists.[2][9] However, their selectivity profiles can differ, influencing their therapeutic applications. For instance, Mozavaptan shows approximately 85-fold selectivity for the V2 receptor over the V1a receptor.[14] This high selectivity ensures a focused aquaretic effect.[15] Satavaptan is also a potent and selective V2 antagonist, demonstrating at least 100-fold lower potency for V1a and other related receptors.[5]

The key differentiator among these molecules is their relative affinity and functional antagonism at the V1a versus the V2 receptor. This selectivity dictates whether the primary pharmacological effect is aquaresis (V2 antagonism) or modulation of blood pressure (V1a antagonism).

Quantitative Pharmacological Data

The following table summarizes the receptor binding affinities (Ki) and functional antagonist potencies (IC50) for representative benzazepinone isomers. Lower values indicate higher affinity/potency.

CompoundReceptorBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)Selectivity (V1a Ki / V2 Ki)
Tolvaptan Human V2~0.5 - 1.13[14]>30[16]
Human V1a~32-
Mozavaptan Human V2~1.614[14]~85[14]
Human V1a~1361200[14]
Satavaptan Human V2~1.3->100[5]
Human V1a>130-

Note: Data are compiled from various sources and methodologies; direct comparison should be made with caution. The provided values represent a consensus from available literature.

Mechanistic Deep Dive: Differentiating V1a vs. V2 Receptor Blockade

The distinct therapeutic applications of benzazepinone isomers are a direct result of their differential engagement with the V1a and V2 signaling pathways.

V2 Receptor Antagonism: The cAMP Pathway

Selective V2 antagonists like Tolvaptan competitively block AVP from binding to the V2 receptor in the kidney's collecting duct cells.[10][13] This action directly prevents the Gs-protein-mediated activation of adenylyl cyclase, thereby inhibiting the production of intracellular cAMP.[12] The reduction in cAMP levels prevents the PKA-mediated phosphorylation cascade that would normally lead to the insertion of AQP2 water channels into the cell membrane.[8] Consequently, the collecting duct remains impermeable to water, leading to increased free water excretion and a rise in serum sodium concentration.[6][7]

V2_Antagonism cluster_membrane Cell Membrane V2R V2 Receptor AC Adenylyl Cyclase V2R->AC Activates Gs cAMP cAMP AC->cAMP Converts AQP2 AQP2 Vesicle Aquaresis Aquaresis (Water Excretion) AQP2->Aquaresis Leads to AVP Vasopressin (AVP) AVP->V2R Activates Tolvaptan Tolvaptan Tolvaptan->V2R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA->AQP2 Promotes Insertion

Caption: V2 receptor antagonism by Tolvaptan blocks AVP-induced cAMP production.

V1a Receptor Antagonism: The IP3/DAG Pathway

While most therapeutic benzazepinones are highly V2-selective, understanding V1a antagonism is crucial for assessing potential side effects or for the development of dual-action compounds like Conivaptan.[2] Antagonism at the V1a receptor blocks AVP-induced activation of the Gq/11 protein. This prevents the activation of Phospholipase C (PLC), which would otherwise hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. By blocking this step, the antagonist prevents the IP3-mediated release of Ca2+ from the endoplasmic reticulum, thereby inhibiting smooth muscle contraction and leading to vasodilation.

V1a_Antagonism cluster_membrane Cell Membrane V1aR V1a Receptor PLC Phospholipase C (PLC) V1aR->PLC Activates Gq IP3 IP3 PLC->IP3 Converts AVP Vasopressin (AVP) AVP->V1aR Activates Antagonist V1a Antagonist Antagonist->V1aR Blocks PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca2+ ER->Ca2 Releases Vasodilation Vasodilation Ca2->Vasodilation Inhibition Leads to

Caption: V1a receptor antagonism blocks AVP-induced IP3-mediated calcium release.

Core Experimental Protocols for Characterization

To empirically determine the receptor selectivity and mechanism of action for a novel benzazepinone isomer, a series of well-defined assays must be performed.

Experimental Workflow Overview

Workflow Start Novel Benzazepinone Isomer Binding Radioligand Binding Assay (Determine Ki at V1a, V2) Start->Binding Functional_V2 Cell-Based cAMP Assay (Determine IC50 at V2) Start->Functional_V2 Functional_V1a Cell-Based IP3/Ca2+ Assay (Determine IC50 at V1a) Start->Functional_V1a Analysis Data Analysis: Calculate Selectivity Ratio Confirm Mechanism Binding->Analysis Functional_V2->Analysis Functional_V1a->Analysis Conclusion Pharmacological Profile Established Analysis->Conclusion

Caption: Workflow for characterizing novel benzazepinone vasopressin antagonists.

Protocol 1: Competitive Radioligand Binding Assay (Ki Determination)

Principle: This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[17]

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human V1a or V2 receptor.[18]

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of radioligand (e.g., [3H]Arginine Vasopressin) to each well.[19]

    • Add increasing concentrations of the unlabeled test benzazepinone isomer (the "competitor").

    • Include control wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of an unlabeled standard antagonist).

    • Add the prepared cell membrane homogenate (e.g., 10-20 µg protein/well) to initiate the binding reaction.[18]

  • Incubation & Filtration:

    • Incubate the plate for 60-120 minutes at room temperature to allow binding to reach equilibrium.[19]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes while allowing unbound radioligand to pass through.[18]

    • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection & Analysis:

    • Allow filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based cAMP Functional Assay (V2 Antagonism)

Principle: This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP in cells expressing the V2 receptor.[20][21]

Methodology:

  • Cell Plating:

    • Seed CHO-K1 or HEK293 cells stably expressing the human V2 receptor into a 384-well assay plate. Allow cells to adhere overnight.

  • Antagonist Incubation:

    • Prepare a serial dilution of the test benzazepinone isomer.

    • Aspirate the culture medium from the cells and add assay buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation).[20]

    • Add the test compound dilutions to the appropriate wells and pre-incubate for 15-30 minutes.

  • Agonist Stimulation:

    • Add a constant concentration of an agonist, typically Arginine Vasopressin (AVP), to all wells (except negative controls). The AVP concentration should be at its EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.

    • Incubate for 30 minutes at room temperature to stimulate cAMP production.[20][21]

  • Detection & Analysis:

    • Lyse the cells and measure intracellular cAMP levels using a detection kit, commonly one based on Homogeneous Time-Resolved Fluorescence (HTRF).[21][22]

    • In an HTRF assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody, leading to a change in the FRET signal that is inversely proportional to the amount of cAMP produced.[22]

    • Plot the HTRF signal against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the AVP-induced cAMP production.

Protocol 3: Cell-Based IP1/Calcium Flux Assay (V1a Antagonism)

Principle: V1a receptor activation leads to a transient increase in intracellular Ca2+ and the production of IP3, which is rapidly metabolized to IP1. Measuring the accumulation of IP1 serves as a robust method to quantify Gq pathway activation.[23][24]

Methodology:

  • Cell Plating:

    • Seed cells stably expressing the human V1a receptor (e.g., HiTSeeker AVPR1A Cell Line) into a suitable assay plate.[25]

  • Antagonist & Agonist Addition:

    • Similar to the cAMP assay, pre-incubate the cells with serial dilutions of the test benzazepinone isomer.

    • Stimulate the cells with an EC80 concentration of AVP. The assay buffer should contain LiCl, which inhibits the degradation of IP1, allowing it to accumulate.[24]

  • Incubation:

    • Incubate the plate for 60 minutes at 37°C.

  • Detection & Analysis:

    • Lyse the cells and measure IP1 accumulation using a competitive immunoassay, such as the IP-One HTRF kit.[23][24]

    • The principle is analogous to the cAMP HTRF assay, where cell-produced IP1 competes with a labeled tracer.

    • Plot the results and perform a non-linear regression analysis to determine the IC50 value for V1a receptor antagonism.

Conclusion

The pharmacological diversity of benzazepinone isomers underscores the power of subtle chemical modifications in drug design. While molecules like Tolvaptan, Mozavaptan, and Satavaptan all function as vasopressin receptor antagonists, their distinct selectivity for V2 over V1a receptors dictates their clinical utility. Tolvaptan's high V2 selectivity makes it a potent aquaretic agent for treating hyponatremia and ADPKD.[7][10] The rigorous application of the binding and functional assays detailed in this guide is essential for any research program aiming to characterize novel isomers and to rationally design the next generation of vaptans with optimized efficacy and safety profiles.

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A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitors

The human kinome, with its vast network of protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology.[1] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[2] Consequently, the development of small molecule kinase inhibitors remains a high-priority area in drug discovery.[3] This guide outlines a comprehensive, multi-phase strategy for the initial characterization and benchmarking of a novel chemical entity, 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one (hereafter referred to as "Compound A"). While public domain data on Compound A is scarce, its benzazepine core is a privileged scaffold in medicinal chemistry, known to be present in various biologically active molecules, including some kinase inhibitors.[2][4]

Our objective is to establish a rigorous framework to profile Compound A, determine its potency and selectivity, and benchmark its performance against well-characterized, clinically relevant kinase inhibitors. This process is fundamental to ascertaining its therapeutic potential and guiding future lead optimization efforts.

Phase 1: Target Discovery via Broad-Spectrum Kinome Profiling

Rationale: Before conducting in-depth comparisons, we must first identify which kinases, if any, Compound A interacts with. A broad-spectrum screen is the most efficient method to cast a wide net and identify potential primary targets and off-target activities early in the discovery process. A single-dose, high-concentration screen provides a qualitative but essential overview of the compound's selectivity.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize Compound A in 100% DMSO to create a 100 mM stock solution. From this, prepare a 1 mM intermediate stock in DMSO.

  • Screening Concentration: The final screening concentration will be 10 µM. This concentration is high enough to detect moderate-affinity interactions while minimizing non-specific binding.

  • Assay Platform: Employ a competition binding assay, such as the DiscoverX KINOMEscan™, which measures the ability of a test compound to displace a ligand from the ATP-binding site of a large panel of human kinases (typically >400).

  • Execution: The KINOMEscan™ service provider will perform the assay according to their established protocols. The output is typically reported as '% Inhibition' relative to a control.

  • Data Analysis: Hits are identified as kinases showing significant inhibition (e.g., >80% at 10 µM). This initial list of hits will form the basis for the next phase of investigation.

Phase 2: Potency Determination (IC50) and Benchmark Comparison

Rationale: Once we have identified the primary kinase targets of Compound A from the broad-spectrum screen, the next critical step is to quantify its potency. This is achieved by generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[5] To contextualize these results, we will run parallel assays with a selection of benchmark inhibitors. The choice of benchmarks is crucial for a meaningful comparison.

Benchmark Inhibitors:

  • Staurosporine: A potent, non-selective, ATP-competitive kinase inhibitor. It serves as an excellent positive control for assay performance due to its broad and high-affinity binding to most kinases.[6][7]

  • Dasatinib: A multi-targeted inhibitor of BCR-ABL and Src family kinases, used in the treatment of certain leukemias.[8][9]

  • Lapatinib: A dual inhibitor of EGFR (HER1) and HER2/neu (ErbB2) tyrosine kinases, used in breast cancer therapy.[10][11][12]

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a robust and widely used platform for IC50 determination.

  • Reagent Preparation:

    • Prepare a serial dilution of Compound A and the benchmark inhibitors (Staurosporine, Dasatinib, Lapatinib) in the appropriate assay buffer. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.

    • Prepare the kinase, substrate, and ATP solution according to the supplier's protocol. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Kinase Reaction:

    • Add 5 µL of the kinase solution to the wells of a 384-well plate.

    • Add 2.5 µL of the serially diluted compounds or DMSO (as a vehicle control).

    • Incubate for 15 minutes at room temperature to allow for compound binding.[13]

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate solution.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation:

Let's assume our Phase 1 screen identified that Compound A has significant activity against ABL1, SRC, and EGFR kinases. The IC50 determination would then yield data that can be presented as follows:

Kinase TargetCompound A IC50 (nM)Dasatinib IC50 (nM)Lapatinib IC50 (nM)Staurosporine IC50 (nM)
ABL1 500.8>10,0005
SRC 1201.2>10,0006
EGFR 850500108

This is hypothetical data for illustrative purposes.

Phase 3: Cellular Target Engagement and Functional Assays

Rationale: A compound's activity in a biochemical assay (biochemical IC50) does not always translate to a cellular setting due to factors like cell permeability, efflux pumps, and intracellular ATP concentrations. Therefore, it is essential to validate our findings in a more physiologically relevant context.[14] A cellular phosphorylation assay directly measures the ability of an inhibitor to block a kinase from phosphorylating its substrate within intact cells.[14]

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

Assuming Compound A is most potent against ABL1 kinase, we can use a cell line like K562 (human chronic myelogenous leukemia), which is driven by the BCR-ABL fusion protein.

  • Cell Culture and Treatment:

    • Culture K562 cells in appropriate media until they reach ~80% confluency.

    • Treat the cells with increasing concentrations of Compound A and Dasatinib (as a positive control) for 2-4 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Probe the membrane with a primary antibody against the phosphorylated form of a known BCR-ABL substrate (e.g., Phospho-CrkL).

    • After washing, probe with a secondary antibody conjugated to HRP.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total CrkL or a housekeeping protein like GAPDH.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized data against inhibitor concentration to determine the cellular IC50.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Biochemical Potency cluster_2 Phase 3: Cellular Validation P1_1 Compound A (10 µM) P1_2 Broad-Spectrum Kinome Screen (>400 Kinases) P1_1->P1_2 P1_3 Identify 'Hits' (% Inhibition > 80%) P1_2->P1_3 P2_1 Serial Dilution of Compound A & Benchmarks P1_3->P2_1 Hits inform assay selection P2_2 Biochemical Kinase Assay (e.g., ADP-Glo) P2_1->P2_2 P2_3 Generate Dose-Response Curves P2_2->P2_3 P2_4 Determine IC50 Values P2_3->P2_4 P3_1 Treat Relevant Cell Line with Compound A P2_4->P3_1 Potency data informs cellular assay concentrations P3_2 Cellular Phosphorylation Assay (e.g., Western Blot) P3_1->P3_2 P3_3 Determine Cellular IC50 P3_2->P3_3

Caption: A three-phase workflow for kinase inhibitor profiling.

Representative Signaling Pathway: BCR-ABL

G BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate (e.g., CrkL) BCR_ABL->Substrate ATP->ADP pSubstrate Phospho-Substrate (p-CrkL) Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Compound A / Dasatinib Inhibitor->BCR_ABL Inhibition

Caption: Inhibition of the BCR-ABL signaling pathway.

Conclusion

This guide provides a structured and scientifically rigorous approach to the initial characterization of a novel compound, this compound. By systematically progressing from broad-spectrum screening to biochemical potency determination and finally to cellular validation, researchers can build a comprehensive profile of the compound's activity. Benchmarking against established inhibitors like Staurosporine, Dasatinib, and Lapatinib is critical for interpreting the significance of the experimental data and making informed decisions about the compound's potential for further development as a therapeutic agent. Each step is designed to be self-validating, ensuring the trustworthiness and integrity of the results.

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Enantioselective Synthesis and Comparative Analysis of 2-Acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one Enantiomers: A Guide to Strategic Selection

Author: BenchChem Technical Support Team. Date: January 2026

The 2-benzazepin-5-one scaffold is a recurring motif in a variety of biologically active molecules, making it a "privileged structure" in medicinal chemistry. The inherent chirality in many of its derivatives necessitates a careful consideration of stereochemistry, as individual enantiomers of a drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. This guide provides a comprehensive overview of potential strategies for the enantioselective synthesis of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, a representative member of this class. We will delve into a comparative analysis of these synthetic routes and discuss the subsequent experimental evaluation of the separated enantiomers.

The Imperative of Chirality in Benzazepine Derivatives

The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, which are themselves chiral. Consequently, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. The U.S. Food and Drug Administration (FDA) has issued guidelines that encourage the development of single-enantiomer drugs, requiring rigorous justification for the marketing of racemates. This underscores the critical need for robust methods to access enantiomerically pure compounds like the individual enantiomers of this compound for thorough pharmacological evaluation.

Strategic Approaches to Enantioselective Synthesis

Several catalytic asymmetric strategies, proven effective for analogous heterocyclic systems, can be envisioned for the synthesis of the target molecule. The choice of strategy will depend on factors such as substrate availability, desired scale, and the required level of enantiopurity.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for installing chirality.[1] This approach would likely involve the synthesis of a prochiral enamide precursor, which is then hydrogenated in the presence of a chiral metal catalyst (e.g., Iridium or Rhodium) complexed with a chiral ligand.

Causality of Experimental Choice: The success of this method hinges on the ability of the chiral ligand to create a steric and electronic environment around the metal center that favors the binding and hydrogenation of one face of the double bond over the other. The N-acetyl group already present in the target molecule is a convenient handle that can influence the conformation of the substrate and its interaction with the catalyst.

Asymmetric Intramolecular Cyclization

The formation of the seven-membered ring is a key step that can be rendered enantioselective. Copper-catalyzed intramolecular reductive cyclization has been successfully applied to the synthesis of 1-benzazepine derivatives and represents a promising avenue.[2][3] This would involve a precursor with a tethered ketimine and a dienyl arene, which upon reaction with a chiral copper-bisphosphine catalyst, would undergo tandem hydrocupration and asymmetric cyclization.[2][3]

Causality of Experimental Choice: The chiral bisphosphine ligand coordinates to the copper catalyst, creating a chiral pocket that directs the approach of the nucleophilic species during the ring-closing step, thereby establishing the stereocenter with high fidelity.

Organocatalytic Strategies

Organocatalysis has emerged as a valuable tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive heavy metals. A one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones using a quinine-derived urea catalyst has been reported, achieving up to 98% enantiomeric excess (ee).[4] A similar strategy could be adapted, potentially involving a domino reaction sequence initiated by a chiral organocatalyst.

Causality of Experimental Choice: Chiral organocatalysts, such as proline derivatives or chiral amines/ureas, activate the substrate through the formation of transient chiral intermediates (e.g., enamines or iminium ions). This activation lowers the energy of the transition state for one enantiomeric pathway while raising it for the other, leading to an enantiomerically enriched product.

Chiral Resolution of a Racemic Mixture

As an alternative to asymmetric synthesis, a racemic mixture of this compound can be prepared and then separated into its constituent enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective technique for this purpose.[5][6][7]

Causality of Experimental Choice: Chiral stationary phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte. These transient diastereomeric interactions have different binding energies, leading to different retention times on the chromatographic column and thus enabling separation.

Comparative Analysis of Synthetic Strategies

Strategy Potential Advantages Potential Disadvantages Key Considerations
Catalytic Asymmetric Hydrogenation High atom economy, high enantioselectivities often achievable, well-established technology.May require high-pressure equipment, catalyst can be expensive and sensitive to impurities.Synthesis of the prochiral precursor, selection of the optimal catalyst/ligand combination.
Asymmetric Intramolecular Cyclization Can construct complex ring systems with high stereocontrol in a single step.Substrate synthesis can be complex, optimization of reaction conditions may be challenging.Choice of metal catalyst and chiral ligand is crucial for both yield and enantioselectivity.
Organocatalysis Metal-free, catalysts are often robust and readily available, mild reaction conditions.Catalyst loading may be higher than with metal catalysts, scalability can sometimes be an issue.The design of the substrate to be compatible with the chosen organocatalytic activation mode.
Chiral Resolution Methodologically straightforward, applicable when asymmetric synthesis is difficult.The maximum theoretical yield for the desired enantiomer is 50%, can be costly and time-consuming at scale.Selection of the appropriate chiral stationary phase, optimization of mobile phase for resolution.

Experimental Protocols

Hypothetical Protocol for Asymmetric Hydrogenation

Note: This is an adapted, hypothetical protocol based on established procedures for similar molecules and should be optimized for the specific substrate.

  • Synthesis of Prochiral Precursor: Synthesize the corresponding 2-acetyl-2,3-dihydro-1H-2-benzazepin-5-one precursor through established synthetic routes.

  • Catalyst Preparation: In a glovebox, dissolve the chiral catalyst, for example, [Ir(COD)Cl]₂ and a suitable chiral N,P-ligand, in a degassed solvent like dichloromethane (DCM).

  • Hydrogenation Reaction:

    • Place the prochiral precursor in a high-pressure reactor.

    • Purge the reactor with argon, then add the degassed solvent (e.g., DCM or methanol).

    • Add the catalyst solution via syringe.

    • Pressurize the reactor with hydrogen gas (e.g., 50 bar).

    • Stir the reaction at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours).

  • Work-up and Purification:

    • Carefully vent the reactor and purge with argon.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess: Analyze the product using chiral HPLC to determine the enantiomeric excess (ee).

Visualization of Workflows

G cluster_synthesis Enantioselective Synthesis cluster_analysis Comparative Analysis prochiral Prochiral Precursor asym_syn Asymmetric Synthesis (e.g., Hydrogenation, Cyclization) prochiral->asym_syn racemic Racemic Mixture chiral_res Chiral Resolution (e.g., Chiral HPLC) racemic->chiral_res enant_pure Enantiomerically Pure/Enriched Product asym_syn->enant_pure chiral_res->enant_pure separate Isolate (+) and (-) Enantiomers enant_pure->separate Separation of Enantiomers (if necessary) bio_assay Biological Assays (e.g., Receptor Binding) separate->bio_assay phys_char Physical Characterization (e.g., Optical Rotation) separate->phys_char compare Compare Activity & Properties bio_assay->compare phys_char->compare

Caption: General workflow for the enantioselective synthesis and subsequent comparative analysis of chiral molecules.

G catalyst Chiral Catalyst [M-L*] intermediate1 Substrate-Catalyst Complex (Re face) catalyst->intermediate1 binds intermediate2 Substrate-Catalyst Complex (Si face) catalyst->intermediate2 binds substrate Prochiral Substrate (Enamide) substrate->intermediate1 substrate->intermediate2 h2 H₂ ts1 Lower Energy Transition State h2->ts1 ts2 Higher Energy Transition State h2->ts2 product Enantiomerically Enriched Product product->catalyst releases intermediate1->ts1 favored intermediate2->ts2 disfavored ts1->product major enantiomer ts2->product minor enantiomer

Caption: Simplified catalytic cycle for asymmetric hydrogenation illustrating stereodifferentiation.

Comparison of Enantiomer Properties: The Next Frontier

Once the individual enantiomers of this compound are obtained in high enantiomeric purity, a comprehensive comparison of their properties is essential.

Biological Activity

The primary goal is to determine if the biological activity is stereoselective. This involves a suite of in vitro and potentially in vivo assays:

  • Receptor Binding Assays: If the molecular target is known, competitive binding assays with the radiolabeled ligand will determine the binding affinity (Kᵢ) of each enantiomer. A significant difference in Kᵢ values would indicate stereoselective binding.

  • Functional Assays: Cell-based assays measuring downstream signaling or physiological responses (e.g., calcium mobilization, cAMP production) will establish whether the enantiomers act as agonists, antagonists, or have different efficacies.

  • In Vivo Studies: Should in vitro results warrant, studies in animal models would be necessary to compare the pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics of the enantiomers.

Physicochemical Properties

While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they differ in their interaction with plane-polarized light.

  • Optical Rotation: Measurement of the specific rotation using a polarimeter will distinguish the dextrorotatory (+) and levorotatory (-) enantiomers. The magnitude of the rotation is a characteristic property of the enantiomerically pure compound under specific conditions.

By systematically applying these synthetic and analytical strategies, researchers can efficiently access the enantiomers of this compound and elucidate their distinct properties, paving the way for the development of more selective and efficacious therapeutic agents.

References

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A Head-to-Head Comparison of Acetylated vs. Non-Acetylated Benzazepinones: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison between non-acetylated benzazepinones and their hypothetical acetylated derivatives. In the dynamic field of medicinal chemistry, strategic structural modifications are paramount to optimizing a drug candidate's efficacy, selectivity, and pharmacokinetic profile. Acetylation, the introduction of an acetyl group, is a common tactic employed to modulate a molecule's physicochemical properties.

Given the absence of direct head-to-head experimental data in the public domain, this guide will use a well-characterized benzazepinone as a foundational case study. We will first explore its established pharmacological and pharmacokinetic properties. Subsequently, we will extrapolate, based on established principles of medicinal chemistry, how N-acetylation would likely alter these characteristics. This comparative analysis aims to provide a robust theoretical framework and a practical experimental roadmap for researchers exploring the potential of acetylated benzazepinone analogs.

For our analysis, we have selected SCH-23390 , a seminal compound in dopamine receptor research, as the non-acetylated exemplar due to its extensive characterization in the scientific literature.

Part 1: The Non-Acetylated Benchmark - SCH-23390

SCH-23390, or (R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a highly potent and selective antagonist of the D1-like dopamine receptor family. Its discovery and characterization were pivotal in understanding the role of the D1 receptor in various neurological functions and disorders.

Established Pharmacological Profile
  • Mechanism of Action: SCH-23390 functions as a competitive antagonist at D1 and D5 dopamine receptors. While it also possesses high affinity for serotonin 5-HT2 and 5-HT1C receptors in vitro, its in vivo effects at therapeutic doses are predominantly mediated by D1 receptor blockade. This antagonism has been shown to activate the firing rate of dopamine neurons in the substantia nigra, an effect also seen with other dopamine antagonists.

  • Receptor Binding Affinity: The affinity of SCH-23390 for its primary targets is in the sub-nanomolar range, indicating a very potent interaction.

    • Dopamine D1 Receptor: Kᵢ = 0.2 nM

    • Dopamine D5 Receptor: Kᵢ = 0.3 nM

Physicochemical & Pharmacokinetic Synopsis

Part 2: The Acetylated Counterpart - A Predictive Analysis of N-Acetyl-SCH-23390

Introducing an acetyl group to the nitrogen atom of the benzazepine ring would create N-Acetyl-SCH-23390. This single modification is predicted to induce a cascade of changes, altering the molecule's fundamental properties and its interaction with biological systems.

Predicted Physicochemical Changes

The conversion of the secondary amine in SCH-23390 to an amide in N-Acetyl-SCH-23390 would fundamentally alter its key physicochemical characteristics.

PropertySCH-23390 (Non-Acetylated)N-Acetyl-SCH-23390 (Predicted)Rationale for Predicted Change
Basicity Basic (pKa of secondary amine)NeutralThe lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group of the acetyl moiety, drastically reducing its ability to accept a proton.
Polarity & Lipophilicity Moderately PolarLess Polar / More LipophilicThe acetyl group masks a polar N-H bond, decreasing the molecule's overall polarity and reducing its hydrogen bond donating capacity. This generally leads to increased lipophilicity (higher LogP).
Hydrogen Bonding Donor & AcceptorAcceptor OnlyThe N-H group, a hydrogen bond donor, is replaced by the N-C=O group. The carbonyl oxygen can still act as a hydrogen bond acceptor.
Molecular Weight 299.8 g/mol 341.8 g/mol Addition of an acetyl group (C₂H₂O).
Predicted Pharmacological Consequences

The transformation from a basic amine to a neutral amide is expected to have profound effects on the compound's pharmacology.

  • Receptor Binding Affinity: A significant decrease in binding affinity for the dopamine D1 receptor is the most probable outcome. The high-affinity interaction of many benzazepine antagonists is predicated on the formation of a salt bridge between the protonated (positively charged) amine of the ligand and a conserved acidic amino acid residue (e.g., aspartate) in the receptor's binding pocket. Neutralizing this basic center via acetylation would abolish this critical ionic interaction, likely leading to a dramatic increase in the Kᵢ value and a loss of potency.

  • Functional Activity: Should any residual binding occur, the functional activity would likely remain antagonistic. However, the primary prediction is a near-complete loss of D1-receptor-mediated activity due to diminished affinity.

Predicted Pharmacokinetic Profile

Acetylation is anticipated to alter the absorption, distribution, metabolism, and excretion (ADME) profile, which could be leveraged if the acetylated form is considered as a prodrug.

ParameterSCH-23390 (Non-Acetylated)N-Acetyl-SCH-23390 (Predicted)Rationale for Predicted Change
Absorption Orally bioavailable.Potentially enhanced oral absorption.The predicted increase in lipophilicity can improve passive diffusion across the gastrointestinal membrane.
Distribution Crosses the blood-brain barrier (BBB).Potentially enhanced BBB penetration.Increased lipophilicity and the removal of the basic amine (which can be a substrate for efflux transporters like P-glycoprotein) may facilitate greater brain uptake.
Metabolism Phase II conjugation (e.g., glucuronidation at the hydroxyl group).May function as a prodrug . The primary metabolic pathway could be hydrolysis of the amide bond by amidases to release the active parent compound, SCH-23390. This would be followed by the typical metabolism of the parent drug.
Excretion Renal excretion of metabolites.If hydrolyzed, the excretion profile would mirror that of the parent compound. If the acetylated form is stable, its metabolites would be excreted renally.

Part 3: Experimental Validation Framework

To empirically test these predictions, a structured experimental plan is necessary. The following protocols outline the key steps for a direct, head-to-head comparison.

Workflow for Comparative Analysis

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Pharmacological Profiling cluster_2 Phase 3: In Vivo Pharmacokinetic Evaluation A 1. Synthesize N-Acetyl-SCH-23390 B 2. Purify via Chromatography A->B C 3. Confirm Structure (NMR, MS) B->C D 4. Radioligand Binding Assay (D1 Receptor Ki) C->D E 5. Functional Assay (e.g., cAMP accumulation) D->E F 6. Administer Compounds to Rodents (IV and PO) E->F G 7. Serial Blood Sampling F->G H 8. LC-MS/MS Bioanalysis (Quantify Parent/Metabolites) G->H I 9. Calculate PK Parameters (AUC, T1/2, F%) H->I

Caption: Experimental workflow for a head-to-head comparison.

Protocol 1: Synthesis of N-Acetyl-SCH-23390

Objective: To synthesize the acetylated derivative from the parent compound for subsequent biological evaluation.

Materials:

  • SCH-23390

  • Acetyl chloride or Acetic anhydride

  • Aprotic solvent (e.g., Dichloromethane, THF)

  • Non-nucleophilic base (e.g., Triethylamine, DIPEA)

  • Standard laboratory glassware and purification apparatus (chromatography)

Step-by-Step Procedure:

  • Dissolution: Dissolve SCH-23390 (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution to act as an acid scavenger.

  • Acetylation: Cool the reaction mixture to 0°C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise. Rationale: This exothermic reaction is controlled at a lower temperature to prevent side reactions.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product using flash column chromatography on silica gel to yield the pure N-Acetyl-SCH-23390.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To quantitatively determine and compare the binding affinities (Kᵢ) of the acetylated and non-acetylated compounds at the human dopamine D1 receptor.

Materials:

  • Cell membranes expressing a known concentration of recombinant human D1 receptors.

  • Radioligand: [³H]-SCH-23390.

  • Non-specific binding agent: (+)-Butaclamol.

  • Test compounds: SCH-23390 and N-Acetyl-SCH-23390.

  • Assay buffer, 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

Step-by-Step Procedure:

  • Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compounds (typically from 10 µM to 0.1 nM).

  • Reagent Addition: To each well, add the assay buffer, a fixed concentration of [³H]-SCH-23390 (approximately at its Kₔ value), and the cell membrane preparation. For determining non-specific binding, add a high concentration of (+)-butaclamol instead of the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly aspirate the contents of the wells onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter mat, place it in a sample bag with scintillation fluid, and count the radioactivity in each filter disc using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizing the Mechanistic Hypothesis

The predicted loss of affinity can be visualized by considering the key intermolecular interactions within the dopamine D1 receptor binding site.

G cluster_0 Non-Acetylated: High-Affinity Binding cluster_1 Acetylated: Impaired Binding Parent_Amine SCH-23390 (Protonated Amine, NH₂⁺) D1_Asp D1 Receptor (Aspartate, COO⁻) Parent_Amine->D1_Asp Strong Ionic Bond (Salt Bridge) Result1 Potent Antagonism D1_Asp->Result1 Acetyl_Amide N-Acetyl-SCH-23390 (Neutral Amide, N-C=O) D1_Asp2 D1 Receptor (Aspartate, COO⁻) Acetyl_Amide->D1_Asp2 Ionic Bond Abolished Result2 Loss of Affinity D1_Asp2->Result2

Caption: Predicted impact of N-acetylation on the key receptor-ligand interaction.

Conclusion

The strategic acetylation of benzazepinones represents a compelling avenue for lead optimization, yet it is a modification that can profoundly alter the molecule's biological profile. Based on fundamental medicinal chemistry principles, the N-acetylation of a potent antagonist like SCH-23390 is predicted to abrogate its primary mode of receptor interaction, leading to a significant loss of D1 receptor affinity. Concurrently, the resulting increase in lipophilicity and neutralization of the basic center are expected to modify its pharmacokinetic properties, potentially enhancing absorption and brain penetration. This duality raises the intriguing possibility of using acetylation to create prodrugs that, upon in vivo hydrolysis, release the active parent compound. The experimental protocols detailed herein provide a comprehensive framework for synthesizing and evaluating these hypothetical derivatives, enabling researchers to validate these predictions and unlock new potential within the versatile benzazepinone scaffold.

References

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  • Mereu, G., Collu, M., Ongini, E., Biggio, G., & Gessa, G. L. (1985). SCH 23390, a selective dopamine D1 antagonist, activates dopamine neurons but fails to prevent their inhibition by apomorphine. European journal of pharmacology, 111(3), 393-396. [Link]

  • Verbalis, J. G. (2006). Vasopressin receptor antagonists. Kidney international, 69(12), 2124-2130. [Link]

  • Billard, W., Ruperto, V., Crosby, G., Iorio, L. C., & Barnett, A. (1984). Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue. The Journal of pharmacology and experimental therapeutics, 228(3), 559-566. [Link]

  • Singh, H., & Kumar, A. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Mini-reviews in medicinal chemistry, 15(14), 1172-1188. [Link]

  • Verbalis, J. G. (2006). Vasopressin receptor antagonists. Journal of the American Society of Nephrology, 17(5), 1234-1242. [Link]

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  • Decaux, G., & Soupart, A. (2003). Vasopressin antagonists as aquaretic agents for the treatment of hyponatremia. Expert opinion on investigational drugs, 12(5), 761-772. [Link]

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Confirming Target Engagement of 2-Acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the validation of direct binding between a small molecule and its intended biological target is a cornerstone of preclinical development. This guide provides a comprehensive comparison of key methodologies for confirming target engagement of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one derivatives, a scaffold of significant interest in medicinal chemistry. Drawing from field-proven insights, this document will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating robust and reliable data.

The benzazepinone core is a privileged scaffold, with derivatives showing activity as both kinase inhibitors and bromodomain inhibitors . The presence of an acetyl group at the 2-position of the tetrahydro-1H-2-benzazepin-5-one core may influence binding to the ATP pocket of kinases or mimic acetylated lysine to engage with bromodomains.[1][2][3][4][5] Therefore, this guide will focus on methodologies applicable to these two important target classes.

The Imperative of Target Engagement

Confirming that a compound physically interacts with its intended target within a cellular context provides confidence that the observed biological effects are not due to off-target activities. This crucial step de-risks drug development programs and provides a clear mechanism of action. The choice of a target engagement assay depends on several factors, including the nature of the target, the affinity of the interaction, and the desired throughput.

Comparative Analysis of Target Engagement Methodologies

Here, we compare four widely adopted techniques for confirming target engagement: Cellular Thermal Shift Assay (CETSA), NanoBRET/BRET, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each method offers distinct advantages and is suited to different stages of the drug discovery pipeline.

Methodology Principle Throughput Cellular Context Key Outputs Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[3][6][7][8][9]Low to High (format dependent)Yes (intact cells or lysates)Target engagement, EC50Requires a specific antibody for detection, not all proteins show a thermal shift.
NanoBRET/BRET Bioluminescence Resonance Energy Transfer between a luciferase-tagged target and a fluorescent tracer.[1][4][10][11]HighYes (intact cells)Target occupancy, affinity (Kd), residence time.[11]Requires genetic modification of the target protein.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[12][13][14][15][16]Medium to HighNo (in vitro)Binding affinity (KD), kinetics (kon, koff).[14][16]Requires purified protein, immobilization can affect protein conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a target in solution.[2][5][17][18][19]LowNo (in vitro)Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[2][18]Requires large amounts of pure protein and compound, low throughput.

In-Depth Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Causality: The principle behind CETSA is that the binding of a small molecule to its target protein increases the protein's thermodynamic stability.[6] This increased stability makes the protein more resistant to heat-induced unfolding and aggregation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, one can infer target engagement. A shift in the melting curve to a higher temperature in the presence of the compound is indicative of binding.[3][8]

Experimental Workflow:

Caption: CETSA experimental workflow.

Step-by-Step Protocol (Lysate CETSA):

  • Cell Culture and Lysis: Culture cells expressing the target kinase or bromodomain to ~80% confluency. Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Compound Incubation: Aliquot the cell lysate and incubate with various concentrations of the this compound derivative or vehicle control for a defined period (e.g., 1 hour) at room temperature.

  • Thermal Challenge: Heat the lysate-compound mixtures in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.[6]

  • Separation of Fractions: Centrifuge the samples at high speed to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using an antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A rightward shift in the curve for compound-treated samples compared to the vehicle control indicates target stabilization.

NanoBRET™ Target Engagement Assay

Causality: The NanoBRET™ assay quantifies compound binding in living cells by measuring bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target.[4][10] When the this compound derivative binds to the target, it displaces the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the determination of intracellular target occupancy and affinity.[1][11]

Experimental Workflow:

Caption: NanoBRET™ experimental workflow.

Step-by-Step Protocol (Adherent Cell Format):

  • Cell Seeding: Seed cells expressing the NanoLuc®-fused kinase or bromodomain in a white, tissue culture-treated 96- or 384-well plate and incubate overnight.[1]

  • Compound and Tracer Addition: Prepare serial dilutions of the this compound derivative. Add the compound and a fixed concentration of the appropriate NanoBRET™ tracer to the cells.[4]

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (typically 2 hours).

  • Substrate Addition and Reading: Add the NanoLuc® substrate to all wells.[10] Immediately measure the donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's apparent intracellular affinity.

Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free, real-time optical technique that measures the binding of an analyte (the this compound derivative in solution) to a ligand (the purified target kinase or bromodomain) that is immobilized on a sensor chip.[12][15] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.[12][13] This allows for the precise determination of binding kinetics (association and dissociation rates) and affinity.[14][16]

Experimental Workflow:

Caption: SPR experimental workflow.

Step-by-Step Protocol:

  • Protein Immobilization: Purify the target kinase or bromodomain. Immobilize the protein onto a suitable sensor chip (e.g., via amine coupling).

  • Analyte Preparation: Prepare a series of precise dilutions of the this compound derivative in a suitable running buffer.

  • Binding Measurement: Inject the compound solutions over the sensor chip surface at a constant flow rate. The binding is monitored in real-time as an increase in the SPR signal (association phase).

  • Dissociation Measurement: After the injection, flow running buffer over the chip to monitor the dissociation of the compound from the target, observed as a decrease in the SPR signal (dissociation phase).

  • Data Analysis: Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during a binding event.[2][5][18] By titrating a solution of the this compound derivative into a cell containing the purified target protein, the heat change associated with the interaction is measured.[5][17] This allows for the determination of the binding affinity (KD), stoichiometry of binding (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[2][18]

Experimental Workflow:

Caption: ITC experimental workflow.

Step-by-Step Protocol:

  • Sample Preparation: Prepare highly pure and concentrated solutions of the target protein and the this compound derivative in the same buffer to minimize heat of dilution effects.

  • Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells after each injection.

  • Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot this against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Conclusion

The selection of an appropriate target engagement assay is a critical decision in the development of this compound derivatives. For early-stage screening and validation in a cellular context, NanoBRET™ offers high throughput and provides intracellular affinity data. CETSA is a valuable orthogonal method to confirm target engagement in cells or even tissues without the need for protein modification. For detailed biophysical characterization of the binding interaction, SPR provides invaluable kinetic information, while ITC offers a complete thermodynamic profile of the binding event. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and robust validation of target engagement, ultimately guiding the successful development of novel therapeutics.

References

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed. Retrieved from [Link]

  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (2017). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved from [Link]

  • Reinhard, F., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Retrieved from [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]

  • Gesner, E. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Books. Retrieved from [Link]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. Retrieved from [Link]

  • Chem Help ASAP. (2023). measuring drug-target binding with SPR & ITC binding assays. YouTube. Retrieved from [Link]

  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile

Before initiating any disposal protocol, it is crucial to understand the potential hazards of the substance. Based on data from analogous benzazepine compounds, 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one should be handled as a hazardous substance with the following potential risks[1][2]:

  • Acute Toxicity: Harmful if swallowed[1][2].

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Given these potential hazards, under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste[3][4]. All waste containing this compound must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure a comprehensive and safe disposal process.

Phase 1: Preparation and Personal Protective Equipment (PPE)

The foundation of safe chemical handling lies in adequate preparation and the use of appropriate PPE. This minimizes the risk of accidental exposure.

Experimental Protocol:

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound is unavailable, review the SDS for any analogous compounds used in your laboratory.

  • Designate a Waste Accumulation Area: Identify a "Satellite Accumulation Area" (SAA) within your laboratory. This area should be close to the point of waste generation and under the direct control of laboratory personnel[5][6].

  • Assemble Necessary PPE: Before handling the compound or its waste, don the following PPE:

    • Eye Protection: Face shield and safety glasses approved under NIOSH or EN 166(EU) standards[1][7].

    • Hand Protection: Chemical-resistant gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact[1].

    • Body Protection: A lab coat or other protective clothing to prevent skin exposure[7].

  • Prepare Waste Containers:

    • Use only containers that are compatible with the chemical waste. Plastic containers are often preferred[8]. The original container is ideal if it is in good condition[3].

    • Ensure the container has a secure, screw-top cap and is free from leaks or external contamination[3][9].

    • The container should not be filled to more than 90% capacity to allow for expansion[6].

Phase 2: Waste Collection and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

Experimental Protocol:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), in a designated, compatible solid waste container[1].

    • Avoid creating dust during collection by carefully sweeping and shoveling the material[1].

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, compatible liquid waste container.

    • Do not mix this waste stream with other incompatible waste types. For instance, keep it separate from strong acids, bases, and oxidizers[5][10].

  • Labeling:

    • Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. The label must be securely attached to the container[3][5].

Disposal Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_collection Phase 2: Collection & Segregation cluster_storage Phase 3: Storage & Decontamination cluster_disposal Phase 4: Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Container Select & Prepare Compatible Waste Container SAA Designate Satellite Accumulation Area (SAA) Collect Collect Waste (Solid & Liquid) SAA->Collect Begin Waste Generation Label Label Container: 'Hazardous Waste' & Chemical Name Store Store in SAA (Keep Container Closed) Label->Store Transfer to Storage Decon Decontaminate Work Area & Equipment Pickup Arrange for Pickup by EH&S or Licensed Contractor Decon->Pickup Waste Ready for Disposal Transport Transport to Approved Waste Disposal Facility

Caption: Workflow for the safe disposal of this compound.

Phase 3: Interim Storage and Decontamination

Safe storage and thorough decontamination are essential to maintain a safe laboratory environment.

Experimental Protocol:

  • Storage:

    • Store the sealed and labeled hazardous waste container in the designated SAA[8].

    • Keep the container closed at all times, except when adding waste[5].

    • Ensure the SAA is inspected weekly for any signs of leakage[5].

  • Decontamination of Work Surfaces:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • While specific deactivating agents for this compound are not known, a general two-step process is recommended for hazardous drugs: decontamination followed by cleaning[11].

    • Step 1: Decontamination: Use an appropriate agent like a 2% sodium hypochlorite (bleach) solution, followed by a neutralizer such as sodium thiosulfate to prevent corrosion of stainless steel surfaces[11].

    • Step 2: Cleaning: Use a germicidal detergent to remove any remaining residue[11].

    • All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as solid hazardous waste[9].

  • Empty Container Disposal:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste[9].

    • After triple-rinsing, deface the original label and dispose of the container as regular trash, if local regulations permit[9].

Phase 4: Final Disposal

The final step is the transfer of the hazardous waste to a licensed disposal facility.

Experimental Protocol:

  • Arrange for Pickup: Once the waste container is nearly full (around 90% capacity), contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor to arrange for pickup[8].

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations.

  • Professional Disposal: The waste will be transported to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing[12].

Quantitative Data Summary

ParameterGuidelineRationale
Waste Container Fill Level Max 90% capacityTo allow for vapor expansion and prevent spills[6].
SAA Storage Limit Max 55 gallons (or 1 quart for acutely toxic waste)Federal and state regulatory compliance[8].
Empty Container Rinsing Triple rinse with ~5% of container volume per rinseTo ensure thorough removal of hazardous residue[9].
Decontamination Agent 2% Sodium HypochloriteEffective oxidizing agent for deactivating many hazardous compounds[11].

Logical Relationships in Waste Management

G cluster_risk Risk Assessment cluster_control Control Measures cluster_outcome Desired Outcome Chem Chemical Hazard (Toxicity, Irritation) PPE Personal Protective Equipment (PPE) Chem->PPE Informs Selection of Eng Engineering Controls (Fume Hood) Chem->Eng Informs Selection of Admin Administrative Controls (SOPs, Training) Chem->Admin Informs Selection of Safety Personnel & Environmental Safety PPE->Safety Ensures Eng->Safety Ensures Admin->Safety Ensures

Caption: The relationship between hazard assessment and control measures to ensure safety.

By adhering to these procedures, researchers can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • PubChem. 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards. Retrieved from [Link]

  • ASHP Publications. Decontamination and Cleaning. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024, September 23). Training and Decontamination. Retrieved from [Link]

  • KPA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.